Protirelin tartrate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
53935-32-3 |
|---|---|
Molecular Formula |
C20H28N6O10 |
Molecular Weight |
512.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C16H22N6O4.C4H6O6/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10;5-1(3(7)8)2(6)4(9)10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25);1-2,5-6H,(H,7,8)(H,9,10)/t10-,11-,12-;1-,2-/m01/s1 |
InChI Key |
KPUAAIHTPMAPLR-GJAJEHNISA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N.C(C(C(=O)O)O)(C(=O)O)O |
Related CAS |
24305-27-9 (Parent) 87-69-4 (Parent) |
Origin of Product |
United States |
Foundational & Exploratory
Protirelin Tartrate: A Deep Dive into its Mechanism of Action in Central Nervous System Disorders
A Technical Guide for Researchers and Drug Development Professionals
Protirelin (B58367) tartrate, a synthetic analog of the endogenous neuropeptide Thyrotropin-Releasing Hormone (TRH), has garnered significant interest for its therapeutic potential in a range of central nervous system (CNS) disorders. Beyond its well-established endocrine role in the hypothalamic-pituitary-thyroid axis, protirelin exerts direct and potent effects on neuronal function. This technical guide provides an in-depth exploration of the core mechanisms of action of protirelin tartrate in the CNS, offering valuable insights for researchers, scientists, and drug development professionals.
Core Signaling Pathways of Protirelin in the CNS
Protirelin initiates its effects in the CNS by binding to specific G protein-coupled receptors (GPCRs), primarily the TRH receptor type 1 (TRH-R1) and type 2 (TRH-R2).[1][2][3][4] These receptors are predominantly coupled to the Gq/11 class of G proteins.[2][5] Activation of these receptors triggers a canonical signaling cascade that profoundly influences neuronal excitability and function.
The binding of protirelin to TRH receptors leads to the activation of phospholipase C (PLC).[2][5] PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, prompting the release of stored intracellular calcium (Ca2+).[5][6] The subsequent rise in cytosolic Ca2+ concentration, along with the action of DAG, activates Protein Kinase C (PKC), a key enzyme that phosphorylates a multitude of downstream protein targets, ultimately leading to diverse cellular responses.
While both TRH-R1 and TRH-R2 couple to the Gq/11 pathway, they exhibit distinct characteristics in terms of distribution, basal activity, and regulation, which likely contribute to the diverse effects of protirelin in different CNS regions.[1][2][3][4]
Comparative Analysis of TRH Receptor Subtypes
| Feature | TRH Receptor Type 1 (TRH-R1) | TRH Receptor Type 2 (TRH-R2) | References |
| Primary CNS Distribution | Hypothalamus, pituitary, brainstem | Cerebral cortex, hippocampus, amygdala, spinal cord | [1][3] |
| Basal Signaling Activity | Low | High | [1][7] |
| Internalization Rate | Slower | More rapid | [2][3][4] |
| Down-regulation | Less pronounced | Greater level of TRH-induced down-regulation | [2][3] |
| Proposed Primary Role | Neuroendocrine functions | Neuromodulatory effects | [2] |
Neuroprotective and Neuromodulatory Actions
A significant aspect of protirelin's mechanism of action in CNS disorders is its neuroprotective and neuromodulatory capabilities. These effects are mediated through a combination of its primary signaling pathway and interactions with other neurotransmitter systems.
Inhibition of Excitatory Neurotransmitter Release: Studies have demonstrated that protirelin can inhibit the release of excitatory amino acids, such as glutamate (B1630785) and aspartate.[8] This action is particularly relevant in conditions associated with excitotoxicity, such as seizures and neurodegenerative diseases.
Modulation of Neuronal Excitability: Protirelin directly influences neuronal excitability. In spinal motor neurons, it produces a slow-developing but persistent depolarization, leading to sustained action potential firing.[9] This effect is associated with a decrease in potassium conductance, which amplifies synaptic signals.
Therapeutic Implications in CNS Disorders
The multifaceted mechanism of action of this compound underlies its potential therapeutic utility in a variety of CNS disorders.
Depression
Clinical studies have investigated the antidepressant effects of protirelin. While the exact mechanism is not fully elucidated, it is hypothesized that protirelin's ability to modulate neurotransmitter systems and neuronal excitability contributes to its mood-elevating properties.
| Clinical Trial Outcome | Quantitative Data | References |
| Hamilton Depression Rating Scale (HDRS-17) | A reduction of ≥ 50% from baseline is considered a positive response. | [10][11] |
| Hormonal Responses in Depression | Depressed men show reduced TSH and prolactin responses to protirelin across various doses. | [12] |
Spinal Cord Injury
Preclinical and clinical evidence suggests that protirelin may have neuroprotective effects following spinal cord injury (SCI). Its ability to enhance neuronal survival and modulate excitability could contribute to functional recovery.
| Spinal Cord Injury Outcome Measure | Description |
| ASIA Motor Score | Assesses motor function in key muscle groups. |
| Lower Extremity Motor Score (LEMS) | A component of the ASIA score focusing on the lower limbs.[13] |
| Electrophysiological Measures | Includes motor evoked potentials (MEPs) and somatosensory evoked potentials (SEPs) to assess neural pathway integrity.[14] |
Epilepsy
Protirelin's anticonvulsant properties are linked to its ability to inhibit the release of excitatory neurotransmitters and modulate neuronal excitability.[8] This makes it a potential candidate for the treatment of certain types of seizures.
Experimental Protocols
In Vitro Assessment of Neuroprotection: Inhibition of Glutamate Release
This protocol outlines a method to assess the effect of protirelin on potassium-stimulated glutamate release from hippocampal slices.
1. Slice Preparation:
-
Sacrifice a rat and rapidly dissect the hippocampus in ice-cold, oxygenated Krebs-Ringer bicarbonate (KRB) buffer.
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
2. Equilibration and Superfusion:
-
Equilibrate slices for 60-90 minutes in oxygenated KRB buffer at 34°C.
-
Transfer slices to a superfusion chamber and perfuse with oxygenated KRB buffer at a flow rate of 1 ml/min.
3. Experimental Procedure:
-
Collect baseline fractions of the superfusate for 10 minutes.
-
Switch to a high-potassium (50 mM K+) KRB buffer to induce depolarization and neurotransmitter release. Collect fractions for 5 minutes.
-
To test the effect of protirelin, pre-incubate slices with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 10-20 minutes before and during high-potassium stimulation.
4. Analysis:
-
Analyze the collected fractions for glutamate and aspartate concentrations using high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Compare the amount of neurotransmitter released in the presence and absence of protirelin.
In Vivo Assessment of Anticonvulsant Activity: Pentylenetetrazol (PTZ)-Induced Seizure Model
This protocol describes a common method to evaluate the anticonvulsant effects of protirelin in rodents.
1. Animal Preparation:
-
Use adult male mice or rats, housed under standard laboratory conditions.
-
Allow animals to acclimatize to the testing environment.
2. Drug Administration:
-
Administer this compound or vehicle (e.g., saline) intraperitoneally (i.p.) or intravenously (i.v.) at various doses.
-
The timing of administration before PTZ injection should be based on the pharmacokinetic profile of protirelin.
3. Seizure Induction:
-
Administer a sub-convulsive or convulsive dose of Pentylenetetrazol (PTZ) (e.g., 35-85 mg/kg, s.c. or i.p.).[7][15][16][17][18]
-
Immediately after PTZ injection, place the animal in an observation chamber.
4. Behavioral Assessment:
-
Observe the animals for a set period (e.g., 30 minutes) and score the seizure severity using a standardized scale (e.g., Racine scale).
-
Record the latency to the first seizure and the duration of seizures.
5. Data Analysis:
-
Compare the seizure scores, latencies, and durations between the protirelin-treated and vehicle-treated groups.
Conclusion
This compound exhibits a complex and multifaceted mechanism of action within the central nervous system. Its primary signaling through Gq/11-coupled TRH receptors, leading to intracellular calcium mobilization and PKC activation, underpins its profound effects on neuronal excitability and function. Furthermore, its ability to modulate neurotransmitter systems contributes to its neuroprotective and potential therapeutic effects in a range of CNS disorders, including depression, spinal cord injury, and epilepsy. A thorough understanding of these core mechanisms is essential for the continued development and targeted application of protirelin and its analogs in the treatment of neurological and psychiatric conditions. Further research is warranted to fully elucidate the intricate downstream signaling pathways and the specific roles of TRH-R1 and TRH-R2 in mediating the diverse CNS effects of this promising therapeutic agent.
References
- 1. Rat TRH receptor type 2 exhibits higher basal signaling activity than TRH receptor type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRH-R2 exhibits similar binding and acute signaling but distinct regulation and anatomic distribution compared with TRH-R1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thyrotropin-releasing hormone receptors -- similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thyrotropin-releasing hormone (protirelin) inhibits potassium-stimulated glutamate and aspartate release from hippocampal slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Mechanism of action of this compound (TRH-T) on spinal motor neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of the 17-item Hamilton Depression Rating Scale definition of response for adults with major depressive disorder using equipercentile linking to Clinical Global Impression scale ratings: analysis of Pharmacogenomic Research Network Antidepressant Medication Pharmacogenomic Study (PGRN-AMPS) data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of the 17-item Hamilton Depression Rating Scale definition of response for adults with major depressive disorder using equipercentile linking to Clinical Global Impression scale ratings: analysis of Pharmacogenomic Research Network Antidepressant Medication Pharmacogenomic Study (PGRN-AMPS) data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 13. Quantitative electrophysiological assessments as predictive markers of lower limb motor recovery after spinal cord injury: a pilot study with an adaptive trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophysiological Outcome Measures in Spinal Cord Injury Clinical Trials: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. archepilepsy.org [archepilepsy.org]
- 18. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Protirelin Tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protirelin, a synthetic analogue of the endogenous tripeptide thyrotropin-releasing hormone (TRH), is a critical neuroendocrine peptide that plays a pivotal role in the regulation of the hypothalamic-pituitary-thyroid (HPT) axis. Commercially available as Protirelin tartrate, this compound is utilized both as a diagnostic tool to assess pituitary and thyroid function and has been investigated for various therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and signaling pathways of this compound, intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Identification
Protirelin is a tripeptide with the sequence L-pyroglutamyl-L-histidyl-L-prolinamide. The N-terminal pyroglutamic acid, a cyclic lactam of glutamic acid, and the C-terminal prolinamide contribute to the molecule's stability and resistance to degradation by peptidases. This compound is the salt form of Protirelin with L-tartaric acid.
Table 1: Chemical Identification of Protirelin
| Identifier | Value |
| IUPAC Name | (2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
| Amino Acid Sequence | pGlu-His-Pro-NH₂ |
| Molecular Formula | C₁₆H₂₂N₆O₄ |
| Molecular Weight | 362.38 g/mol |
| CAS Number | 24305-27-9 |
| SMILES | C1C--INVALID-LINK--NC(=O)[C@@H]3CCC(=O)N3">C@HC(=O)N |
| InChI | InChI=1S/C16H22N6O4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)/t10-,11-,12-/m0/s1 |
Table 2: Chemical Identification of this compound
| Identifier | Value |
| Molecular Formula | C₁₆H₂₂N₆O₄ · C₄H₆O₆ |
| Molecular Weight | 512.47 g/mol |
| CAS Number | 53935-32-3 (1:1 tartrate) |
Synthesis of this compound
The synthesis of Protirelin is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS), a well-established methodology that allows for the stepwise assembly of the peptide chain on an insoluble polymer support. This approach offers advantages in terms of ease of purification of intermediates and the potential for automation.
Experimental Protocol: Solid-Phase Peptide Synthesis of Protirelin
The following protocol is a representative example of how Protirelin can be synthesized using Fmoc-based SPPS.
1. Resin Preparation and First Amino Acid Attachment:
-
Resin: Rink Amide resin is a suitable solid support as it yields a C-terminal amide upon cleavage.
-
Procedure: The resin is swollen in a suitable solvent such as N,N-dimethylformamide (DMF). The first amino acid, Fmoc-L-Proline, is then coupled to the resin using a coupling agent like N,N'-Diisopropylcarbodiimide (DIC) and an activator such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure in DMF. The completion of the coupling reaction is monitored, for instance, by a Kaiser test.
2. Stepwise Elongation of the Peptide Chain:
-
Deprotection: The Fmoc protecting group from the N-terminus of the attached proline is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF.
-
Coupling of Subsequent Amino Acids: The next protected amino acid, Fmoc-L-Histidine(Trt)-OH (with a trityl protecting group on the imidazole (B134444) side chain), is activated and coupled to the deprotected proline residue on the resin. This deprotection-coupling cycle is repeated for the final amino acid, L-pyroglutamic acid.
3. Cleavage and Deprotection:
-
Once the tripeptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting group (Trt from histidine) is simultaneously removed. This is typically achieved by treating the resin with a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers like water and triisopropylsilane (B1312306) (TIS) to prevent side reactions.
4. Purification:
-
The crude Protirelin is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and washed.
-
Purification to a high degree of purity (>98%) is achieved by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a gradient of acetonitrile (B52724) in water, both containing 0.1% TFA as an ion-pairing agent.
5. Formation of this compound:
-
The purified Protirelin free base is dissolved in a suitable solvent, and a stoichiometric amount of L-tartaric acid is added. The tartrate salt then precipitates or is obtained by lyophilization.
Table 3: Quantitative Data for a Representative Protirelin Synthesis
| Parameter | Value/Range |
| Starting Resin Loading | 0.5 - 1.0 mmol/g |
| Amino Acid Equivalents (per coupling) | 2 - 4 eq. |
| Coupling Reagent Equivalents (per coupling) | 2 - 4 eq. |
| Crude Peptide Yield (after cleavage) | 70 - 90% |
| Purity of Crude Peptide (by HPLC) | 60 - 80% |
| Final Purity (after RP-HPLC) | > 98% |
| Overall Yield of Purified Protirelin | 30 - 50% |
Synthesis Workflow
Signaling Pathway of Protirelin
Protirelin exerts its physiological effects by binding to the thyrotropin-releasing hormone receptor (TRH-R), a G-protein coupled receptor (GPCR) located on the surface of thyrotrope and lactotroph cells in the anterior pituitary gland. This interaction initiates a well-defined intracellular signaling cascade.
Upon binding of Protirelin to the TRH-R, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gαq/11. The activated Gαq/11 subunit then stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
IP₃ diffuses through the cytoplasm and binds
Pharmacokinetics and Pharmacodynamics of Protirelin in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Protirelin (B58367) (Thyrotropin-Releasing Hormone, TRH) in rodent models. The information is intended to support the design and execution of preclinical studies for endocrine, neurological, and other research applications.
Introduction
Protirelin is a synthetic tripeptide, structurally identical to the endogenous thyrotropin-releasing hormone (TRH).[1] Its primary physiological role is to stimulate the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland.[1] Beyond its endocrine functions, Protirelin acts as a neuromodulator in the central nervous system (CNS), influencing mood, behavior, and neuronal activity.[1][2] Rodent models are crucial for elucidating the mechanisms of action and preclinical efficacy of Protirelin and its analogs.
Pharmacokinetics of Protirelin in Rodent Models
Detailed pharmacokinetic data for Protirelin in rodent models is not extensively available in a consolidated format. The peptide has a very short half-life in human plasma, estimated to be between 5 and 6.5 minutes.[3][4] Studies on TRH analogs in rats provide some insight into the potential pharmacokinetic profile of Protirelin in rodents. For instance, the TRH analogs taltirelin (B1682926) and montirelin (B1676733) have reported plasma half-lives of 23.0 and 14.1 minutes, respectively, after intravenous administration in rats.[5] Another analog, montirelin, showed a much longer half-life of 38.1 hours after repeated intravenous administration in rats.[6] The oral bioavailability of TRH is generally poor.[7] However, a TRH analogue, rovatirelin, was found to have an oral bioavailability of 7.3% in rats.[8]
Table 1: Representative Pharmacokinetic Parameters of TRH Analogs in Rodents
| Compound | Species | Administration Route | Dose | T½ (min) | Bioavailability (%) | Reference |
| Taltirelin | Rat | Intravenous | 0.1-3 mg/kg | 23.0 | - | [5] |
| Montirelin | Rat | Intravenous | 0.1-3 mg/kg | 14.1 | - | [5] |
| Montirelin | Rat | Repeated Intravenous | Not Specified | 2286 (38.1 hours) | - | [6] |
| Rovatirelin | Rat | Oral | Not Specified | - | 7.3 | [8] |
Note: This table presents data for TRH analogs as a proxy due to the limited availability of specific pharmacokinetic data for Protirelin in rodents.
Pharmacodynamics of Protirelin in Rodent Models
Protirelin exerts its effects through binding to specific G protein-coupled receptors (GPCRs), primarily TRH-R1 and TRH-R2.[9] The subsequent signaling cascade involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] This pathway ultimately results in the release of intracellular calcium and activation of protein kinase C (PKC), triggering hormonal secretion and modulating neuronal activity.[1]
Endocrine Effects: The Hypothalamic-Pituitary-Thyroid (HPT) Axis
A primary pharmacodynamic effect of Protirelin is the stimulation of TSH release from the anterior pituitary.[10] This response is rapid, with TSH levels peaking approximately 20 to 30 minutes after intravenous administration and returning to baseline after about three hours in humans.[3] In rodent studies, a similar time course is expected.
Table 2: Dose-Response of Protirelin on TSH Release in Rodents (Conceptual)
| Species | Administration Route | Dose Range | Peak TSH Response | Reference |
| Rat | Intravenous | 1-10 µg/kg | Dose-dependent increase | [10] |
| Mouse | Intraperitoneal | Not Specified | Dose-dependent increase | [11] |
Central Nervous System (CNS) Effects
Protirelin exhibits a range of effects on the CNS, independent of its actions on the HPT axis. These include analeptic (arousal-promoting), antidepressant-like, and motor-activating effects.
Analeptic Effects: Protirelin has been shown to reverse barbiturate-induced sleep time in mice in a dose-dependent manner, demonstrating its arousal-promoting properties.[12]
Behavioral and Motor Effects: Studies in rats have shown that TRH analogs can improve learning and memory in maze tests, increase grooming activity, and enhance sexual behavior.[13] A TRH analog, taltirelin, has been shown to increase tonic and phasic tongue motor activity in rats, both when administered directly to the hypoglossal motoneuron pool and systemically.[14]
Hyperthermia: Intraperitoneal administration of Protirelin in Wistar rats induces a dose-dependent and temporary increase in body temperature.[1][15][16] This effect is thought to be mediated by the release of thyroid hormones.[15][16]
Table 3: Pharmacodynamic Effects of Protirelin in Rodent Models
| Effect | Species | Administration Route | Dose Range | Key Findings | Reference |
| TSH Stimulation | Rat | Intravenous | 1-10 µg/kg | Rapid, dose-dependent increase in plasma TSH. | [10] |
| Hyperthermia | Rat (Wistar) | Intraperitoneal | 1-20 mg/kg | Dose-dependent, temporary increase in rectal temperature. | [1][15][16] |
| Analeptic Effect | Mouse | Not Specified | Not Specified | Reversal of barbiturate-induced sleeping time. | [12] |
| Motor Activity | Rat | Intraperitoneal | 1 mg/kg (Taltirelin) | Increased tonic tongue motor activity across sleep-wake states. | [14] |
Experimental Protocols
TSH Stimulation Test in Rodents
This protocol is designed to assess the function of the hypothalamic-pituitary-thyroid axis in response to Protirelin.
Materials:
-
Protirelin
-
Sterile saline for injection
-
Anesthetic agent (e.g., isoflurane)
-
Blood collection supplies (e.g., microtubes with anticoagulant)
-
Centrifuge
Procedure:
-
Acclimatize animals to the experimental conditions.
-
Collect a baseline blood sample (T0) from the tail vein or saphenous vein.
-
Administer Protirelin intravenously at the desired dose (a starting dose of 1-10 µg/kg can be considered for rats).[10]
-
Collect subsequent blood samples at 20 and 60 minutes post-injection.[10]
-
Centrifuge blood samples to separate plasma or serum and store at -80°C until analysis.
-
Measure TSH and/or thyroid hormone (T4, T3) concentrations using appropriate immunoassay kits.[10]
TSH Stimulation Experimental Workflow
Induction of Hyperthermia in Rats
This protocol is used to study the central effects of Protirelin on body temperature.
Materials:
-
Protirelin
-
Sterile saline for injection
-
Rectal thermometer
Procedure:
-
Acclimatize male Wistar rats (200-250 g) to the housing and experimental conditions.[1]
-
Record the baseline rectal temperature of each rat.
-
Administer Protirelin intraperitoneally at doses of 1, 5, 10, or 20 mg/kg.[1] A control group should receive sterile saline.
-
Measure rectal temperature at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after injection.[1]
-
Monitor animals for any other behavioral changes.
Quantification of Protirelin in Rodent Plasma by LC-MS/MS (General Protocol)
This protocol provides a general framework for the quantification of Protirelin in rodent plasma. Specific parameters will require optimization.
Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma, add an internal standard.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions (Representative):
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient appropriate for peptide separation.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions (Representative):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by direct infusion of a Protirelin standard (e.g., monitoring the precursor ion and specific product ions).
General LC-MS/MS Workflow for Protirelin
Quantification of Protirelin by ELISA (General Protocol)
This is a general protocol for a competitive ELISA to measure Protirelin in serum.
Materials:
-
Protirelin standard
-
Protirelin-specific antibody (capture antibody)
-
Enzyme-labeled Protirelin (e.g., HRP-Protirelin)
-
Microplate pre-coated with a secondary antibody
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
Procedure:
-
Prepare serial dilutions of the Protirelin standard and the unknown samples.
-
Add a fixed amount of Protirelin-specific antibody and the standard or sample to the wells of the microplate.
-
Incubate to allow the antibody to bind to the Protirelin in the sample/standard.
-
Add a fixed amount of enzyme-labeled Protirelin to each well. This will compete with the unlabeled Protirelin for binding to the antibody.
-
Incubate to allow the competitive binding to occur.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of Protirelin in the sample.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength.
-
Construct a standard curve and determine the concentration of Protirelin in the unknown samples.
Signaling Pathway
Protirelin initiates its cellular effects by binding to the Thyrotropin-Releasing Hormone Receptor (TRH-R), a G protein-coupled receptor. This binding activates a Gq/11 protein, which in turn stimulates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The increased intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with Protirelin, such as the synthesis and release of TSH from pituitary thyrotrophs.
Protirelin Signaling Pathway
Conclusion
Protirelin demonstrates a rapid and potent pharmacodynamic profile in rodent models, primarily characterized by the stimulation of the HPT axis and various CNS effects. While comprehensive pharmacokinetic data for Protirelin in rodents is limited, studies on its analogs suggest a short to moderate half-life. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers designing and interpreting preclinical studies with Protirelin. Further research is warranted to fully characterize the pharmacokinetic profile of Protirelin in different rodent species and to develop and validate specific and sensitive analytical methods for its quantification.
References
- 1. Protirelin Acetate | Endogenous Metabolite | Thyroid hormone receptor(THR) | TargetMol [targetmol.com]
- 2. [Pharmacologic profile of protirelin tartrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. [Pharmacokinetics and pharmacodynamics of protirelin (TRH) in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. addgene.org [addgene.org]
- 6. Pharmacokinetics of the new thyrotropin releasing hormone analogue montirelin hydrate. 2nd communication: distribution and transfer into the fetus and milk after a single intravenous administration and pharmacokinetics and enzyme induction after repeated intravenous administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intravenous and Intratracheal Thyrotropin Releasing Hormone and Its Analog Taltirelin Reverse Opioid-Induced Respiratory Depression in Isoflurane Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-clinical pharmacokinetic profiles of rovatirelin, an orally available thyrotropin-releasing hormone analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protirelin (thyrotropin-releasing hormone) in amyotrophic lateral sclerosis. The role of androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Dose-response studies with protirelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Glu2]TRH dose-dependently attenuates TRH-evoked analeptic effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential activating effects of thyrotropin-releasing hormone and its analog taltirelin on motor output to the tongue musculature in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Protirelin | THR | Endogenous Metabolite | TargetMol [targetmol.com]
In Vitro Effects of Protirelin on Pituitary Cell Cultures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protirelin, a synthetic analog of Thyrotropin-Releasing Hormone (TRH), is a critical regulator of anterior pituitary function. Its interaction with pituitary cells, specifically thyrotrophs and lactotrophs, triggers a cascade of intracellular events culminating in the synthesis and secretion of Thyroid-Stimulating Hormone (TSH) and prolactin (PRL). This technical guide provides an in-depth overview of the in vitro effects of Protirelin on pituitary cell cultures, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in endocrinology, neuropharmacology, and drug development.
Introduction
Protirelin (pGlu-His-Pro-NH2) is a tripeptide that acts as a potent secretagogue for TSH and prolactin from the anterior pituitary gland.[1] Its primary mechanism of action involves binding to specific G protein-coupled receptors (GPCRs), known as TRH receptors (TRH-R), on the surface of pituitary cells.[2] This interaction initiates a well-defined signaling cascade that leads to the mobilization of intracellular calcium and the activation of protein kinase C, ultimately resulting in the exocytosis of hormone-containing granules.[2]
In vitro studies using primary pituitary cell cultures and pituitary-derived cell lines, such as the GH3 rat pituitary tumor cell line, have been instrumental in elucidating the molecular mechanisms of Protirelin action. These model systems allow for controlled investigations into dose-response relationships, secretion kinetics, and the intricate signaling networks that govern pituitary hormone release.
Data Presentation: Quantitative Effects of Protirelin on Hormone Secretion
The following tables summarize quantitative data from various in vitro studies on the effects of Protirelin on TSH and prolactin secretion from pituitary cell cultures. It is important to note that the absolute values and potencies can vary depending on the cell type (primary culture vs. cell line), species of origin, and specific experimental conditions.
| Protirelin (TRH) Concentration | Cell Type | Hormone Measured | Effect | Reference |
| 10 ng/mL | GH3 rat pituitary tumor cells | Prolactin | 450% increase in intracellular prolactin after 48 hours | [3] |
| 10⁻¹⁰ M - 10⁻⁷ M | Primary ovine pituitary cells | Prolactin | Dose-dependent stimulation of prolactin secretion | [3] |
| ~2.5 x 10⁻⁹ M (ED₅₀) | Primary ovine pituitary cells | Prolactin | Half-maximal effective concentration for prolactin release | [3] |
| 10⁻⁸ M (maximally effective) | Primary ovine pituitary cells | Prolactin | 5- to 10-fold stimulation over basal release | [3] |
| 1 µM | GH3 cells | Prolactin | Release of 64 ng of prolactin from 40 x 10⁶ cells |
Table 1: Dose-Response Effects of Protirelin on Prolactin Secretion in Vitro. This table presents the dose-dependent effects of Protirelin on prolactin secretion from different pituitary cell culture models.
| Time Point | Protirelin (TRH) Concentration | Cell Type | Hormone Measured | Effect | Reference |
| 15 minutes | Maximally effective concentration | Primary ovine pituitary cells | Prolactin | Peak secretory response | [3] |
| 20-30 minutes | 500 µg (in vivo) | Human | TSH | Peak TSH levels in serum | [1] |
| 48 hours | 10 ng/mL | GH3 rat pituitary tumor cells | Prolactin | Sustained increase in intracellular prolactin | [3] |
Table 2: Time-Course of Protirelin-Stimulated Hormone Release in Vitro. This table outlines the temporal dynamics of hormone release following Protirelin stimulation in pituitary cell cultures.
Signaling Pathways
Protirelin initiates its effects by binding to the TRH receptor, a member of the Gq/11 family of G protein-coupled receptors. This binding triggers a cascade of intracellular events, as depicted in the following diagrams.
Protirelin Signaling Pathway
Caption: Protirelin signaling cascade in pituitary cells.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to study the in vitro effects of Protirelin.
Primary Pituitary Cell Culture
This protocol describes the isolation and culture of primary anterior pituitary cells.
Materials:
-
Anterior pituitary glands from the desired species (e.g., rat, ovine)
-
Hanks' Balanced Salt Solution (HBSS), sterile
-
Collagenase (Type I or II)
-
DNase I
-
Fetal Bovine Serum (FBS)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with antibiotics (penicillin/streptomycin)
-
Cell culture plates
Procedure:
-
Aseptically remove anterior pituitary glands and place them in ice-cold HBSS.
-
Mince the tissue into small fragments using sterile scalpels.
-
Transfer the minced tissue to a solution of collagenase and DNase I in HBSS and incubate at 37°C with gentle agitation for 30-60 minutes.
-
Gently triturate the tissue suspension with a pipette to aid in cell dispersion.
-
Add FBS to inactivate the collagenase.
-
Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at low speed (e.g., 200 x g) for 5 minutes.
-
Resuspend the cell pellet in complete culture medium (DMEM with FBS and antibiotics).
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the cells at the desired density in cell culture plates and incubate at 37°C in a humidified atmosphere with 5% CO₂.
GH3 Cell Culture
This protocol outlines the standard procedure for culturing the GH3 rat pituitary tumor cell line.
Materials:
-
GH3 cells (e.g., from ATCC)
-
Ham's F-12K Medium
-
Horse Serum
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks or plates
Procedure:
-
Maintain GH3 cells in Ham's F-12K medium supplemented with 15% horse serum and 2.5% FBS.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
For subculturing, aspirate the medium and wash the cells with sterile PBS.
-
Add a small volume of Trypsin-EDTA to detach the cells from the flask surface.
-
Incubate for a few minutes at 37°C until the cells detach.
-
Neutralize the trypsin with complete growth medium.
-
Centrifuge the cells, resuspend the pellet in fresh medium, and re-plate at the desired density.
Hormone Stimulation Assay
This protocol describes a typical experiment to measure hormone release from pituitary cell cultures following Protirelin stimulation.
Materials:
-
Cultured primary pituitary cells or GH3 cells
-
Serum-free culture medium
-
Protirelin (TRH) stock solution
-
Multi-well cell culture plates
Procedure:
-
Plate cells in multi-well plates and allow them to adhere and grow to the desired confluency.
-
Prior to stimulation, replace the growth medium with serum-free medium and incubate for a defined period (e.g., 1-2 hours) to establish a baseline.
-
Prepare serial dilutions of Protirelin in serum-free medium.
-
Remove the serum-free medium from the cells and add the different concentrations of Protirelin. Include a vehicle control (medium without Protirelin).
-
Incubate the cells with Protirelin for the desired time points (e.g., for time-course experiments: 5, 15, 30, 60 minutes; for dose-response experiments: a fixed time point, such as 30 minutes).
-
At the end of the incubation, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Store the supernatant at -20°C or -80°C until hormone analysis.
Hormone Quantification by Radioimmunoassay (RIA)
This protocol provides a general outline for measuring TSH or prolactin concentrations in cell culture supernatants using a competitive radioimmunoassay.
Materials:
-
Cell culture supernatants
-
Hormone standards (TSH or prolactin)
-
Specific primary antibody against the hormone of interest
-
Radiolabeled hormone (e.g., ¹²⁵I-TSH or ¹²⁵I-prolactin)
-
Secondary antibody (precipitating antibody) or other separation agent (e.g., protein A/G beads)
-
Assay buffer
-
Polypropylene assay tubes
-
Gamma counter
Procedure:
-
Set up assay tubes for standards, controls, and unknown samples.
-
Pipette a defined volume of assay buffer into all tubes.
-
Add known concentrations of the hormone standard to the standard tubes and the unknown samples to their respective tubes.
-
Add the primary antibody to all tubes except the "total counts" and "non-specific binding" tubes.
-
Vortex and incubate at room temperature or 4°C for a specified period (e.g., 12-24 hours).
-
Add the radiolabeled hormone to all tubes.
-
Vortex and incubate again for a specified period (e.g., 12-24 hours).
-
Add the secondary antibody or other precipitating agent to all tubes except the "total counts" tube to separate the antibody-bound hormone from the free hormone.
-
Incubate to allow for precipitation.
-
Centrifuge the tubes to pellet the antibody-bound complex.
-
Decant the supernatant.
-
Measure the radioactivity in the pellet using a gamma counter.
-
Generate a standard curve by plotting the percentage of bound radioactivity against the hormone concentration of the standards.
-
Determine the hormone concentration in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.
Western Blot Analysis of ERK Phosphorylation
This protocol details the detection of phosphorylated ERK (p-ERK), a key downstream signaling molecule in the Protirelin pathway.
Materials:
-
Cultured pituitary cells treated with Protirelin
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK and anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After Protirelin stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for studying the effects of Protirelin on pituitary cell cultures.
Caption: Experimental workflow for Protirelin studies.
Conclusion
In vitro pituitary cell culture systems are indispensable tools for dissecting the cellular and molecular actions of Protirelin. This technical guide has provided a comprehensive overview of the quantitative effects, signaling pathways, and detailed experimental protocols relevant to the study of Protirelin in this context. The data and methodologies presented here serve as a valuable resource for researchers and drug development professionals, facilitating a deeper understanding of pituitary physiology and the development of novel therapeutics targeting the hypothalamic-pituitary axis.
References
- 1. drugs.com [drugs.com]
- 2. Studies of TRH-induced prolactin secretion and its inhibition by dopamine, using ovine pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thyrotropin-releasing Hormone Stimulation of Prolactin Release from Clonal Rat Pituitary Cells: EVIDENCE FOR ACTION INDEPENDENT OF EXTRACELLULAR CALCIUM - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a Neuroendocrine Pioneer: A Technical Guide to the Discovery and History of Protirelin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Protirelin (B58367) (L-pyroglutamyl-L-histidyl-L-prolinamide) is a synthetic tripeptide identical to the endogenous thyrotropin-releasing hormone (TRH). Its discovery marked a pivotal moment in endocrinology, establishing the first link between the hypothalamus and the pituitary gland's hormonal regulation. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental methodologies associated with Protirelin. It is designed to serve as a detailed resource for professionals in biomedical research and drug development, offering insights into the foundational experiments that characterized this important neurohormone analog.
A Landmark Discovery: The History of TRH and the Synthesis of Protirelin
The journey to understanding the hypothalamic-pituitary-thyroid (HPT) axis was a decades-long endeavor. The concept of a "thyrotropic factor" residing in the pituitary gland emerged in the early 20th century. However, it was the groundbreaking work of two independent research groups, led by Andrew V. Schally and Roger Guillemin, that culminated in the isolation and characterization of thyrotropin-releasing hormone (TRH) in 1969. This monumental achievement, which required the processing of millions of sheep and pig hypothalami, definitively proved that the brain directly controls pituitary hormone secretion. For their discoveries concerning the peptide hormone production of the brain, Schally and Guillemin were jointly awarded the Nobel Prize in Physiology or Medicine in 1977.
The determination of TRH's simple tripeptide structure, pyroglutamyl-histidyl-proline amide, quickly led to its chemical synthesis. The synthetic version, named Protirelin, became widely available for research and clinical use.[1][2] Protirelin's primary and most well-established application is as a diagnostic agent to assess the functionality of the HPT axis through the TRH stimulation test.[3][4] Beyond its endocrine role, Protirelin has been investigated for various potential therapeutic applications in the central nervous system, including in depression and spinal cord injury, owing to the widespread distribution of TRH receptors in the brain.[2][5]
Mechanism of Action: The TRH Receptor Signaling Cascade
Protirelin exerts its physiological effects by mimicking endogenous TRH and binding to the thyrotropin-releasing hormone receptor (TRH-R), a G-protein coupled receptor (GPCR) located on the surface of thyrotroph cells in the anterior pituitary gland.[2] This binding event initiates a well-defined intracellular signaling cascade, leading to the synthesis and secretion of thyroid-stimulating hormone (TSH).
The primary signaling pathway activated by Protirelin is the Gq/11 pathway:
-
Receptor Activation: Protirelin binds to the TRH-R, inducing a conformational change.
-
G-Protein Coupling: The activated receptor couples to and activates the heterotrimeric G-protein, Gq/11.
-
PLC Activation: The α-subunit of Gq/11 activates phospholipase C (PLC).
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
PKC Activation: The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC).
-
TSH Secretion: The elevated intracellular Ca2+ levels and the activation of PKC-dependent pathways culminate in the fusion of TSH-containing vesicles with the cell membrane and the subsequent secretion of TSH into the bloodstream.
Quantitative Data
The biological activity of Protirelin and its analogs is quantified through various in vitro and in vivo assays. Key parameters include binding affinity (Kd or Ki) to the TRH receptor, the concentration required for half-maximal TSH release (EC50), and pharmacokinetic properties.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (IC50) | |||
| Protirelin (TRH) | 36 nM | Human TRH-R in HEK293 cells | [6] |
| Taltirelin (analog) | 910 nM | Human TRH-R in HEK293 cells | [6] |
| [³H]MeTRH (radioligand) | 3.5 nM (Kd) | Sheep anterior pituitary | [7] |
| Functional Potency (EC50) | |||
| Protirelin (TRH) | 5.0 nM (for Ca²⁺ release) | Human TRH-R in HEK293 cells | [6] |
| Protirelin (TRH) | 3.9 nM (for IP1 production) | Human TRH-R in HEK293 cells | [8] |
| Taltirelin (analog) | 36 nM (for Ca²⁺ release) | Human TRH-R in HEK293 cells | [6] |
| Taltirelin (analog) | 150 nM (for IP1 production) | Human TRH-R in HEK293 cells | [8] |
| Human Pharmacokinetics (Intravenous) | |||
| Administration Dose | 200 µg | Healthy adult volunteers | [9] |
| Time to Peak (Tmax) | 2 minutes | Healthy adult volunteers | [9] |
| Peak Concentration (Cmax) | 13,400 ± 1,020 fmol/mL | Healthy adult volunteers | [9] |
| Elimination Half-life (t½) | ~5 minutes | Normal subjects | [4] |
| Elimination Half-life (t½) | 6.5 minutes | Healthy adult volunteers | [9] |
Detailed Experimental Protocols
The characterization of Protirelin and its analogs relies on a suite of established experimental procedures. Below are detailed methodologies for key experiments.
Solid-Phase Peptide Synthesis (SPPS) of Protirelin
This protocol outlines a representative Fmoc (9-fluorenylmethyloxycarbonyl)-based solid-phase synthesis of Protirelin (pGlu-His-Pro-NH₂).
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in dimethylformamide (DMF) for 1-2 hours.
-
First Amino Acid Coupling (Proline):
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine (B6355638) in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, activate Fmoc-Pro-OH (3 equivalents) with a coupling agent like HCTU (3 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Wash the resin with DMF.
-
-
Second Amino Acid Coupling (Histidine):
-
Repeat the Fmoc deprotection step with 20% piperidine in DMF.
-
Wash the resin with DMF.
-
Couple the next amino acid, Fmoc-His(Trt)-OH (3 eq.), using the same activation and coupling procedure as in step 2. The trityl (Trt) group protects the imidazole (B134444) side chain of histidine.
-
Wash the resin with DMF.
-
-
Third Amino Acid Coupling (Pyroglutamic Acid):
-
Repeat the Fmoc deprotection step.
-
Wash the resin with DMF.
-
Couple pyroglutamic acid (pGlu) (3 eq.) using the same activation and coupling procedure.
-
Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes the side-chain protecting group from histidine.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
-
Purification and Analysis:
-
Dry the crude peptide pellet.
-
Dissolve the peptide in a water/acetonitrile mixture.
-
Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Competitive Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of Protirelin for the TRH receptor using a competitive binding assay with a radiolabeled ligand, such as [³H]MeTRH.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human TRH receptor (e.g., HEK293 cells). Homogenize the cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: Perform the assay in a 96-well plate.
-
Total Binding: Add assay buffer, membrane preparation, and a fixed concentration of [³H]MeTRH (e.g., 3-4 nM).
-
Non-specific Binding: Add assay buffer, membrane preparation, [³H]MeTRH, and a high concentration of unlabeled TRH (e.g., 10 µM) to saturate the receptors.
-
Competition: Add assay buffer, membrane preparation, [³H]MeTRH, and varying concentrations of unlabeled Protirelin.
-
-
Incubation: Incubate the plate at 37°C for 1 hour to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding at each concentration of Protirelin by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of Protirelin.
-
Determine the IC50 value (the concentration of Protirelin that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro TSH Release Assay
This protocol describes a method to measure Protirelin-stimulated TSH release from rat pituitary tumor cells (GH3 cells), which endogenously express the TRH receptor.
-
Cell Culture: Culture GH3 cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.
-
Cell Plating: Seed the GH3 cells into 24-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
Stimulation:
-
Wash the cells with a serum-free medium or a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
Add fresh serum-free medium containing various concentrations of Protirelin to the wells. Include a negative control (medium only).
-
Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Sample Collection: After incubation, carefully collect the supernatant (cell culture medium) from each well. This supernatant contains the secreted TSH.
-
TSH Quantification (ELISA):
-
Use a commercially available ELISA kit for rat TSH.
-
Coat a 96-well plate with a TSH capture antibody.
-
Add the collected supernatants and TSH standards to the wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash again and add a substrate (e.g., TMB) that produces a colorimetric signal in the presence of the enzyme.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the TSH standards against their known concentrations.
-
Determine the concentration of TSH in each supernatant sample by interpolating their absorbance values on the standard curve.
-
Plot the concentration of secreted TSH against the log concentration of Protirelin to generate a dose-response curve and determine the EC50 value.
-
Clinical TRH Stimulation Test
This is a diagnostic procedure to assess the pituitary's TSH reserve.[4][10][11]
-
Patient Preparation: The patient should be in a resting, supine position. Fasting is not typically required.[3]
-
Baseline Sample: An intravenous (IV) cannula is inserted, and a baseline blood sample is drawn to measure the basal TSH level.
-
Protirelin Administration: A standard dose of Protirelin (typically 200-500 µg for adults) is administered as an intravenous bolus over 15-30 seconds.[4]
-
Post-Stimulation Samples: Blood samples are drawn at specific time points after the injection, most commonly at 30 minutes, and sometimes also at 15, 60, and 90 minutes, to measure the TSH response.
-
Monitoring: The patient's blood pressure should be monitored before and at frequent intervals for the first 15 minutes after administration, as transient changes can occur.[4]
-
Interpretation of Results:
-
Normal Response: A prompt rise in TSH, typically peaking around 30 minutes post-injection. A normal response in euthyroid individuals is generally considered an increase of at least 2.0 µU/mL above baseline.[4]
-
Primary Hypothyroidism: An exaggerated and sustained TSH response, due to the lack of negative feedback from thyroid hormones.
-
Secondary (Pituitary) Hypothyroidism: A blunted or absent TSH response, indicating the pituitary's inability to secrete TSH.
-
Tertiary (Hypothalamic) Hypothyroidism: A delayed TSH response, as the pituitary is functional but has not been adequately stimulated by endogenous TRH.[12]
-
Experimental and Logical Workflows
Conclusion
The discovery and synthesis of Protirelin as a TRH analog was a seminal event in neuroendocrinology, providing a powerful tool to dissect the intricate communication between the brain and the endocrine system. Its well-defined mechanism of action and robust physiological response have solidified its role as an indispensable diagnostic agent. The experimental protocols detailed in this guide represent the foundational techniques that have enabled the characterization of Protirelin and continue to be relevant for the development and evaluation of new TRH analogs with potential therapeutic applications. This guide serves as a comprehensive technical resource, consolidating historical context, quantitative data, and detailed methodologies for researchers and clinicians working with this pioneering neurohormone.
References
- 1. Protirelin | C16H22N6O4 | CID 638678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is Protirelin used for? [synapse.patsnap.com]
- 3. Protirelin (intravenous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Thyrotropin Releasing Hormone TRH: Package Insert / Prescribing Info [drugs.com]
- 5. New Efforts to Demonstrate the Successful Use of TRH as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Preparation of 3H-[3-M3-His2]TRH as an improved ligand for TRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Taltirelin is a superagonist at the human thyrotropin-releasing hormone receptor [frontiersin.org]
- 9. [Pharmacokinetics and pharmacodynamics of protirelin (TRH) in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nrl.testcatalog.org [nrl.testcatalog.org]
- 11. The TRH test provides valuable information in the diagnosis of central hypothyroidism in patients with known pituitary disease and low T4 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lupindiagnostics.com [lupindiagnostics.com]
Protirelin Tartrate: A Technical Guide to Receptor Binding Affinity and Specificity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the receptor binding characteristics of protirelin (B58367) tartrate, a synthetic analogue of the endogenous tripeptide, thyrotropin-releasing hormone (TRH).[1] Protirelin is a critical diagnostic tool for assessing the function of the hypothalamic-pituitary-thyroid axis and is also explored for its neuropharmacological effects.[1][2] A comprehensive understanding of its receptor binding affinity and specificity is paramount for its application in research and clinical settings.
Primary Target Receptor: Thyrotropin-Releasing Hormone Receptor (TRH-R)
Protirelin exerts its physiological effects by binding to the thyrotropin-releasing hormone receptor (TRH-R), a member of the G protein-coupled receptor (GPCR) superfamily.[2] While multiple subtypes have been identified in some species (e.g., TRH-R1 and TRH-R2 in mice), in humans, the TRH-R1 is the primary designated type.[3] These receptors are most prominently located on thyrotroph cells in the anterior pituitary gland but are also distributed throughout the central nervous system, mediating a range of neurological effects.[1][2]
Receptor Binding Affinity
The binding affinity of protirelin (TRH) to its receptor is typically characterized by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). These values are inversely proportional to binding affinity, meaning a lower value indicates a stronger interaction between the ligand and the receptor. The following tables summarize key binding and functional potency data from various studies.
Table 1: Protirelin (TRH) Receptor Binding Affinity
| Ligand | Receptor | Species | Assay Type | Parameter | Value (nM) | Reference |
| TRH | TRH-R1 | Human | Displacement of [3H]N(1)-Me-His-TRH | Ki | 20 | --INVALID-LINK-- |
| TRH | TRH-R1 | Mouse | Binding to AtT-20 mouse pituitary tumor cells | Ki | 10 | --INVALID-LINK-- |
| TRH | TRH-R1 | Mouse | Binding to AtT-20 mouse pituitary tumor cells | Ki | 23 | --INVALID-LINK-- |
| TRH | TRH-R1 | Mouse | Displacement of [3H]-Me-His-TRH | IC50 | 26 | --INVALID-LINK-- |
| TRH | TRH-R1 | Mouse | Displacement of [3H]-1-MeHis-TRH | IC50 | 2.6 | --INVALID-LINK-- |
Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY database.[4]
Table 2: Protirelin (TRH) Functional Potency
| Ligand | Receptor | Species | Assay Type | Parameter | Value (nM) | Reference |
| TRH | TRH-R1 | Human | CREB-luciferase reporter activity | EC50 | 3 | --INVALID-LINK-- |
| TRH | TRH-R1 | Mouse | IP1 formation | EC50 | 3.2 | --INVALID-LINK-- |
| Protirelin | TRH-R1 | Mouse | Intracellular Ca2+ level induction | EC50 | 1 | --INVALID-LINK-- |
Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY and BindingDB databases.[4][5]
Receptor Specificity and Off-Target Binding
Protirelin is considered a highly specific ligand for the TRH receptor. Its well-defined physiological role in stimulating TSH and prolactin release is mediated exclusively through this receptor.[1][6] Neuropharmacological effects, such as impacts on motor function and mood, are also attributed to the activation of TRH receptors within the central nervous system.[2]
While comprehensive off-target screening data against a broad panel of receptors is not widely published, the focused and predictable in vivo effects of protirelin strongly suggest a high degree of specificity. The primary mechanism of action remains its potent agonism at the TRH receptor, with minimal evidence of significant interactions with other receptor systems at therapeutic concentrations.
Experimental Protocols
The determination of receptor binding affinity is typically achieved through radioligand binding assays. Below is a detailed methodology for a competitive binding assay to determine the Ki of a test compound, such as protirelin tartrate, for the TRH receptor.
Radioligand Competition Binding Assay Protocol
1. Membrane Preparation:
-
Culture cells expressing the TRH receptor (e.g., HEK293-TRHR1 or pituitary-derived cell lines like AtT-20) to high confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 10 mM Tris-HCl, 5 mM EDTA, with protease inhibitors, pH 7.4).[7]
-
Homogenize the cell suspension using a Dounce or polytron homogenizer on ice.[7]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20-30 minutes at 4°C) to pellet the cell membranes.[7][8]
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a storage buffer (e.g., 50 mM Tris-HCl, 10% sucrose) and determine the protein concentration using a BCA or Bradford assay.
2. Competition Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and various concentrations of the competitor compound (protirelin).
-
Total Binding Wells: Add assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).
-
NSB Wells: Add a high concentration of unlabeled TRH (e.g., 10 µM) to saturate all specific binding sites.[9]
-
Competitor Wells: Add serial dilutions of this compound.
-
Add a fixed concentration of a suitable radioligand (e.g., [3H]-TRH or [3H]-Me-TRH) to all wells. The concentration should ideally be at or below the Kd of the radioligand for the receptor.
-
Initiate the binding reaction by adding the diluted membrane preparation (e.g., 20-50 µg of protein per well) to all wells.[7][8]
-
Incubate the plate for a predetermined time to reach equilibrium (e.g., 60-90 minutes) at a specific temperature (e.g., 25-30°C) with gentle agitation.[7][8]
3. Separation and Detection:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), trapping the membranes with bound radioligand.[7][8]
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]
-
Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.[8]
4. Data Analysis:
-
Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the total binding and competitor wells.
-
Plot the specific binding as a function of the log concentration of the competitor (protirelin).
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of protirelin that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is its dissociation constant.[8]
Signaling Pathways
Upon binding of protirelin to the TRH-R, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein, Gq/11. This initiates a well-characterized intracellular signaling cascade:
-
G Protein Activation: The activated Gαq subunit dissociates from the Gβγ dimer and activates the enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]
-
Downstream Effects:
-
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3]
-
DAG remains in the plasma membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).
-
-
Cellular Response: The elevation of intracellular calcium and activation of PKC lead to the downstream cellular responses, most notably the synthesis and secretion of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary.
References
- 1. What is Protirelin used for? [synapse.patsnap.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRH | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. BindingDB PrimarySearch_ki [bindingdb.org]
- 6. Dose-response studies with protirelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. chem.uwec.edu [chem.uwec.edu]
The Neurotrophic Potential of Protirelin: A Technical Guide for Researchers
An In-depth Examination of Protirelin's Neurotrophic Effects and Signaling Mechanisms in Neuronal Cell Lines
Protirelin, a synthetic version of the endogenous tripeptide Thyrotropin-Releasing Hormone (TRH), is increasingly recognized for its significant neurotrophic and neuroprotective properties, independent of its well-known endocrine functions.[1][2] This technical guide provides a comprehensive overview of the mechanisms of action, key experimental findings, and detailed protocols for researchers, scientists, and drug development professionals investigating the therapeutic potential of Protirelin in the context of neurodegenerative diseases and neuronal injury.
Introduction to Protirelin's Neurotrophic Activity
Protirelin, or TRH, exerts a variety of effects on the central nervous system (CNS) that extend beyond its role in the hypothalamic-pituitary-thyroid axis.[1][2] Research has demonstrated its ability to promote neuronal survival, stimulate neurite outgrowth, and protect neurons from various insults, including glutamate-induced excitotoxicity and oxidative stress.[1][3][4] These neuroprotective actions are implicated in a range of neurological conditions, including Alzheimer's disease, Parkinson's disease, epilepsy, and traumatic brain injury.[1][3][4] The cellular mechanisms underlying these effects are multifaceted, involving the activation of key intracellular signaling cascades that regulate cell survival and growth.
Signaling Pathways Activated by Protirelin
Protirelin initiates its neurotrophic effects by binding to its specific G protein-coupled receptors (GPCRs), TRH-R1 and TRH-R2, which are distributed throughout the brain, including in the hippocampus and amygdala.[5][6] This binding triggers a cascade of intracellular events, primarily through the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][7] These second messengers, in turn, modulate intracellular calcium levels and activate Protein Kinase C (PKC), subsequently influencing downstream signaling pathways critical for neuronal survival and function.[6][7][8]
Two major signaling pathways have been identified as central to Protirelin's neuroprotective actions: the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK)1/2 pathway.[3][4][9]
Caption: Protirelin signaling cascade leading to neuroprotection.
Studies have shown that the neuroprotective effect of TRH against glutamate-induced toxicity in hippocampal neurons is mediated by the PI3K/AKT pathway and requires new protein synthesis.[3][4] Inhibition of PI3K with LY294002 completely blocks the protective effects of TRH, while inhibition of the MAPK/ERK1/2 pathway with U0126 does not.[3][4] However, other studies suggest the involvement of the MAPK/ERK1/2 pathway in the downstream effects of TRH receptor activation.[9][10]
Quantitative Data on Neurotrophic Effects
The neuroprotective and neurotrophic effects of Protirelin and its analogs have been quantified in various neuronal cell line models. The following tables summarize key findings from published studies.
Table 1: Neuroprotective Effects of Protirelin Analogs on Cell Viability
| Cell Line | Toxin/Insult | Treatment | Concentration | Outcome | Reference |
| SH-SY5Y | MPP+ (100 µM) | Taltirelin | 5 µM | Increased cell viability by 11.06% | [9] |
| SH-SY5Y | Rotenone (25 µM) | Taltirelin | 5 µM | Increased cell viability by 19.26% | [9] |
| SH-SY5Y | Rotenone (50 µM) | Taltirelin | 5 µM | Increased cell viability by 23.78% | [9] |
| Primary Midbrain Neurons | MPP+ (10 µM) | Taltirelin | 5 µM | Increased cell viability from 68.99% to 81.17% of control | [9] |
| Primary Midbrain Neurons | Rotenone (1 µM) | Taltirelin | 5 µM | Increased cell viability from 52.45% to 71.93% of control | [9] |
Table 2: Effects of Protirelin Analogs on Apoptosis and Oxidative Stress
| Cell Line | Toxin/Insult | Treatment | Concentration | Outcome | Reference |
| SH-SY5Y | MPP+ (1000 µM) | Taltirelin | 5 µM | Reduced ROS generation by 19.83% | [9] |
| SH-SY5Y | Rotenone (50 µM) | Taltirelin | 5 µM | Reduced ROS generation by 38.65% | [9] |
| SH-SY5Y | MPP+ (100 µM) | Taltirelin | 5 µM | Decreased nuclear condensation by 46.37% | [9] |
| SH-SY5Y | Rotenone (25 µM) | Taltirelin | 5 µM | Decreased nuclear condensation by 36.52% | [9] |
| SH-SY5Y | Rotenone (50 µM) | Taltirelin | 5 µM | Decreased nuclear condensation by 42.99% | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the neurotrophic effects of Protirelin.
Cell Viability and Cytotoxicity Assays
Objective: To quantify the protective effect of Protirelin on neuronal cell viability against a toxic insult.
Caption: Workflow for cell viability and cytotoxicity assays.
A. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) [9][11]
This colorimetric assay measures the metabolic activity of viable cells.
-
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
96-well culture plates
-
Protirelin or its analog (e.g., Taltirelin)
-
Neurotoxin (e.g., MPP+, Rotenone)
-
MTT solution (5 mg/ml in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of Protirelin for a specified time (e.g., 2 hours).[9]
-
Introduce the neurotoxin and incubate for the desired period (e.g., 24 hours).[9]
-
Add 20 µl of MTT solution to each well and incubate for 3 hours at 37°C.[9]
-
Aspirate the medium and add 150 µl of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the control (untreated) cells.[9]
-
B. LDH Release Assay (Lactate Dehydrogenase) [3][11]
This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.
-
Materials:
-
Neuronal cell line
-
96-well culture plates
-
Protirelin
-
Neurotoxin
-
LDH cytotoxicity assay kit
-
-
Protocol:
-
Follow steps 1-3 from the MTT assay protocol.
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions. This typically involves incubating the supernatant with a reaction mixture that leads to a color change proportional to the amount of LDH released.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
-
Neurite Outgrowth Assay
Objective: To assess the effect of Protirelin on the growth and extension of neurites in cultured neurons.[12][13][14]
Caption: Workflow for a typical neurite outgrowth assay.
-
Materials:
-
Primary neurons or a suitable neuronal cell line (e.g., iPSC-derived neurons)[12][14]
-
Culture plates coated with an appropriate substrate (e.g., poly-D-lysine, laminin)[14]
-
Protirelin
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system and analysis software
-
-
Protocol:
-
Seed neurons at a low density on coated plates to allow for clear visualization of individual neurites.[12]
-
After cell attachment, treat with various concentrations of Protirelin.
-
Incubate for a period sufficient for neurite extension (e.g., 24-72 hours).[14]
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
Use automated image analysis software to quantify neurite length, number of neurites per cell, and branching complexity.[13]
-
Conclusion
Protirelin and its analogs demonstrate significant promise as neurotrophic agents with therapeutic potential for a range of neurological disorders. Their ability to promote neuronal survival and protect against cellular stressors is underpinned by the activation of key signaling pathways, including the PI3K/AKT and MAPK/ERK cascades. The experimental protocols and quantitative data presented in this guide offer a framework for researchers to further investigate the neurotrophic effects of Protirelin in various neuronal cell line models, paving the way for the development of novel neuroprotective strategies.
References
- 1. The role of Thyrotropin Releasing Hormone in aging and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Protirelin Peptide: Potential in Neuroscience | 105.rs [105.rs]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. corepeptides.com [corepeptides.com]
- 6. What is the mechanism of Protirelin? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Neuroprotective effect of thyrotropin-releasing hormone against excitatory amino acid-induced cell death in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. innoprot.com [innoprot.com]
- 14. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
Protirelin Tartrate: A Deep Dive into its Modulation of Neurotransmitter Release
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of protirelin (B58367) tartrate, a synthetic analogue of thyrotropin-releasing hormone (TRH), in modulating the release of various neurotransmitters within the central nervous system. This document details the underlying signaling pathways, presents available quantitative data, and offers in-depth experimental protocols for researchers in the field.
Introduction to Protirelin Tartrate
This compound is a synthetic tripeptide that is structurally identical to the endogenous hypothalamic hormone, thyrotropin-releasing hormone (TRH).[1] While its primary clinical use has been in the diagnostic assessment of thyroid and pituitary function, a growing body of research highlights its significant neuromodulatory effects independent of the hypothalamic-pituitary-thyroid axis.[2][3] this compound interacts with specific TRH receptors in the brain, initiating a cascade of intracellular events that ultimately influence the release of a wide spectrum of neurotransmitters, including acetylcholine (B1216132), dopamine (B1211576), serotonin, norepinephrine (B1679862), and glutamate (B1630785).[2] This has led to investigations into its therapeutic potential for various neurological and psychiatric disorders.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to high-affinity G protein-coupled receptors (GPCRs), primarily TRH-R1 and TRH-R2.[4] The binding affinity of TRH to its receptors in the human brain has been characterized, with a dissociation constant (Kd) of approximately 2.0 nM in the amygdala.[5] In rat brain membranes, two distinct binding sites have been identified with apparent Kd values of 5 nM and 130 nM.[6]
Upon binding, the TRH receptor activates Gq/11 proteins, which in turn stimulate phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of downstream cellular responses, including the modulation of ion channel activity and the exocytosis of neurotransmitter-containing vesicles.
Modulation of Neurotransmitter Release: Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound on the release of various neurotransmitters.
Table 1: Effect of this compound on Acetylcholine Release
| Experimental Model | Brain Region | Administration Route | Dose | Maximum % Increase in ACh Release | Time to Max Effect (min) | Reference |
| Freely moving rats | Cortex | Subcutaneous | 1 mg/kg | 18% | 40 | [7] |
| Freely moving rats | Cortex | Subcutaneous | 2.5 mg/kg | 52% | 40 | [7] |
| Freely moving rats | Cortex | Subcutaneous | 5 mg/kg | 66% | 40 | [7] |
| Freely moving rats | Cortex | Subcutaneous | 10 mg/kg | 89% | 40 | [7] |
| Freely moving rats | Hippocampus | Subcutaneous | 2.5 mg/kg | 35% | 40 | [7] |
| Freely moving rats | Hippocampus | Subcutaneous | 5 mg/kg | 48% | 40 | [7] |
| Freely moving rats | Hippocampus | Subcutaneous | 10 mg/kg | 54% | 40 | [7] |
| Freely moving rats | Cortex | Local Perfusion | 2.5 µg/µL | 198% | 60 | [7] |
| Freely moving rats | Hippocampus | Local Perfusion | 2.5 µg/µL | 150% | 80 | [7] |
Table 2: Effect of this compound on Excitatory Amino Acid Release
| Experimental Model | Brain Region | Method | Protirelin Concentration | Effect on K+-stimulated Release | Reference |
| Rat hippocampal slices | Hippocampus | Superfusion | 0.1 µM | Significant inhibition of glutamate and aspartate release | [8] |
| Rat hippocampal slices | Hippocampus | Superfusion | 1 µM | Significant inhibition of glutamate and aspartate release | [8] |
| Rat hippocampal slices | Hippocampus | Superfusion | 10 µM | Significant inhibition of glutamate and aspartate release | [8] |
Table 3: Receptor Binding Affinities of TRH and its Analogs
| Compound | Species | Brain Region/Cell Line | Radioligand | Ki (nM) | Reference |
| TRH | Human | Amygdala | [3H]Me-TRH | ~2.0 (Kd) | [5] |
| TRH | Rat | Whole Brain | [3H]TRH | 5 and 130 (Kd) | [6] |
| TRH | Rat | Brain Membranes | [3H]TRH | ~50 (Kd, high affinity) | [9] |
| Taltirelin | Rat | Whole Brain | [3H]Me-TRH | 311 | [10] |
| Montirelin | Rat | Whole Brain | [3H]Me-TRH | 35.2 | [10] |
Note on Dopamine, Serotonin, and Norepinephrine: While several studies indicate that this compound modulates the release of dopamine, serotonin, and norepinephrine, specific quantitative dose-response data from direct administration of this compound is limited in the currently available literature. Some studies with TRH analogs, such as taltirelin, have shown enhanced dopamine release in the striatum.[11]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to study the effects of this compound on neurotransmitter release.
In Vivo Microdialysis for Neurotransmitter Release
This protocol is a composite based on established methodologies for in vivo microdialysis in rodents.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (custom-made or commercial)
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Anesthesia (e.g., isoflurane)
-
HPLC system with appropriate detector
Procedure:
-
Animal Preparation: Anesthetize the rodent and place it in the stereotaxic frame.
-
Probe Implantation: Perform a craniotomy over the target brain region. Slowly lower the microdialysis probe to the desired coordinates. Secure the probe to the skull with dental cement.
-
Perfusion: Connect the probe inlet to the syringe pump and the outlet to the fraction collector. Begin perfusing with aCSF at a flow rate of 1-2 µL/min.
-
Equilibration: Allow the system to equilibrate for at least 60-120 minutes to achieve a stable baseline.
-
Baseline Collection: Collect 3-4 baseline dialysate samples at 20-minute intervals.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection or dissolved in the aCSF for reverse dialysis).
-
Sample Collection: Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
Analysis: Analyze the collected samples using HPLC to determine the concentrations of the neurotransmitters of interest.
-
Data Normalization: Express the neurotransmitter concentrations in each sample as a percentage of the average baseline concentration.
Brain Slice Preparation for In Vitro Release Studies
This protocol outlines the preparation of acute brain slices for studying neurotransmitter release in vitro.
Materials:
-
Vibrating microtome (vibratome)
-
Dissection tools
-
Ice-cold, oxygenated slicing solution (e.g., NMDG-based or sucrose-based aCSF)
-
Oxygenated aCSF for incubation
-
Incubation chamber
-
Water bath
Procedure:
-
Anesthesia and Decapitation: Deeply anesthetize the rodent and quickly decapitate it.
-
Brain Extraction: Rapidly dissect the brain and immerse it in ice-cold, oxygenated slicing solution.
-
Slicing: Mount the brain on the vibratome stage and cut slices of the desired thickness (typically 300-400 µm) in the ice-cold slicing solution.
-
Recovery: Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.
-
Acclimatization: Allow the slices to acclimatize to room temperature for at least 1 hour before starting the experiment.
-
Neurotransmitter Release Assay:
-
Place individual slices in a superfusion chamber.
-
Perfuse with oxygenated aCSF and collect baseline fractions.
-
Switch to a high-potassium aCSF solution to depolarize the neurons and stimulate neurotransmitter release, collecting fractions throughout the stimulation period.
-
To test the effect of protirelin, pre-incubate the slices with the desired concentration of this compound before and during the high-potassium stimulation.
-
Analyze the collected fractions for neurotransmitter content using HPLC.
-
Electrophysiological Recording of Neuronal Activity
This protocol describes whole-cell patch-clamp recordings from neurons in brain slices to assess the effects of this compound on their electrical properties.
Materials:
-
Electrophysiology rig (microscope, micromanipulators, amplifier, digitizer)
-
Recording chamber
-
Perfusion system
-
Glass capillaries for patch pipettes
-
Pipette puller
-
Internal and external recording solutions
-
This compound
Procedure:
-
Slice Preparation: Prepare acute brain slices as described in the previous protocol.
-
Recording Setup: Place a brain slice in the recording chamber under the microscope and continuously perfuse with oxygenated aCSF.
-
Pipette Preparation: Pull a glass capillary to create a patch pipette with a resistance of 3-7 MΩ. Fill the pipette with the appropriate internal solution.
-
Patching: Under visual guidance, approach a neuron in the slice with the patch pipette. Apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch and achieve the whole-cell configuration.
-
Baseline Recording: Record baseline electrical activity, such as resting membrane potential, input resistance, and spontaneous or evoked postsynaptic currents/potentials.
-
Protirelin Application: Bath-apply this compound at the desired concentration.
-
Post-Drug Recording: Record the changes in the neuron's electrical properties in the presence of protirelin.
-
Data Analysis: Analyze the recorded data to determine the effects of protirelin on neuronal excitability, synaptic transmission, and ion channel function.
Summary and Future Directions
This compound demonstrates a significant capacity to modulate the release of a variety of key neurotransmitters in the central nervous system. Its actions are primarily mediated through the activation of TRH receptors and the subsequent Gq/11-PLC signaling cascade. While the effects on acetylcholine and excitatory amino acid release are well-documented with quantitative data, further research is needed to fully elucidate the dose-dependent effects on dopamine, serotonin, and norepinephrine release.
The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the nuanced effects of this compound and its analogs. Future studies should focus on:
-
Quantitative analysis of monoamine release: Utilizing techniques like in vivo microdialysis to establish clear dose-response relationships for dopamine, serotonin, and norepinephrine.
-
Receptor subtype-specific effects: Delineating the specific roles of TRH-R1 and TRH-R2 in mediating the neurotransmitter-modulating effects of protirelin in different brain regions.
-
Therapeutic potential: Exploring the therapeutic implications of protirelin-induced neurotransmitter modulation in animal models of neurological and psychiatric disorders.
A deeper understanding of the intricate mechanisms by which this compound influences neuronal communication will be crucial for the development of novel therapeutic strategies targeting a range of central nervous system disorders.
References
- 1. drugs.com [drugs.com]
- 2. [Pharmacologic profile of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thyrotropin releasing hormone (TRH) binding sites in the adult human brain: localization and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characteristics of thyrotropin releasing hormone (TRH) receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of thyrotropin releasing hormone (TRH) on acetylcholine release from different brain areas investigated by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thyrotropin-releasing hormone (protirelin) inhibits potassium-stimulated glutamate and aspartate release from hippocampal slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thyrotropin releasing hormone (TRH): apparent receptor binding in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brain receptor binding characteristics and pharmacokinetic-pharmacodynamic analysis of thyrotropin-releasing hormone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on Protirelin Tartrate for Spinal Cord Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traumatic spinal cord injury (SCI) initiates a complex cascade of cellular and molecular events leading to neuronal death, axonal damage, and permanent functional deficits. Early research into pharmacological interventions for SCI explored the potential of Protirelin tartrate, a synthetic form of Thyrotropin-releasing hormone (TRH), as a neuroprotective agent. This technical guide provides an in-depth overview of the foundational preclinical and clinical research on this compound for the treatment of SCI, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
I. Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the quantitative data from key early studies investigating the efficacy of this compound in various models of spinal cord injury.
Table 1: Preclinical Studies of this compound in Animal Models of Spinal Cord Injury
| Study (Year) | Animal Model | Injury Model | Treatment Group (this compound) | Control Group | Outcome Measures | Key Findings |
| Faden et al. (1981) | Cat | Weight-drop contusion at C7-T1 | 2 mg/kg IV bolus, then 2 mg/kg/hr for 4 hours, starting 1 hour post-injury | Saline | Neurological score (0-10, 10=normal) | TRH group showed significantly better neurological recovery at 6 weeks (mean score ~9) compared to saline group (mean score ~4). |
| Faden et al. (1984) | Cat | Weight-drop contusion at C7-T1 | Dose-response: 0.02, 0.2, and 2.0 mg/kg/hr IV for 4 hours, starting 1 hour post-injury. Late treatment: 2 mg/kg/hr IV for 4 hours, starting 24 hours post-injury. | Saline | Neurological score (0-10) | Dose-dependent improvement in neurological recovery. Significant improvement even with the lowest dose. Late treatment also showed significant improvement compared to saline. |
| Hashimoto et al. (1990) | Rat | Spinal cord compression at T11 for 60 min | 22.5 mg/kg SC, twice daily for 7 days, starting 24 hours post-injury | Saline | Neurological score (0-4), motor function, sensory function | Significant improvement in neurological scores and motor function in the TRH-treated group. |
| Anonymous (1991) | Rabbit | Spinal cord trauma | 0.05 mg/kg intrathecally | Saline | CSF lactate (B86563), glucose, and magnesium levels | TRH attenuated the increase in CSF lactate levels following injury. |
| Naka et al. (1991) | Rat | Spinal cord compression at T11 for 60 min | 22.5 mg/kg SC, twice daily for 7 days, starting 24 hours post-injury | Saline | Histopathological analysis (lesion area, white matter sparing) | No significant difference in histopathological parameters between TRH and saline groups, despite improved neurological scores in the TRH group. |
Table 2: Early Clinical Trial of this compound in Human Spinal Cord Injury
| Study (Year) | Study Design | Patient Population | Treatment Group (this compound) | Control Group | Outcome Measures | Key Findings |
| Pitts et al. (1995) | Phase II, Randomized, Double-Blind, Placebo-Controlled | 20 patients with acute (<12 hours) SCI | 0.2 mg/kg IV bolus, followed by a 0.2 mg/kg/hr infusion for 6 hours | Saline placebo | Motor and sensory scores (Frankel classification), Sunnybrook score | In patients with incomplete injuries, TRH treatment was associated with significantly improved motor and sensory scores at 4 months compared to placebo. No discernible effect was observed in patients with complete injuries.[1] |
II. Experimental Protocols
This section details the methodologies employed in the key studies cited, providing a framework for understanding and potentially replicating these early experiments.
Faden et al. (1981, 1984): Feline Weight-Drop Contusion Model
-
Animal Model: Adult cats.
-
Anesthesia: Anesthesia was induced with ketamine hydrochloride and maintained with a mixture of nitrous oxide and oxygen, supplemented with halothane.
-
Surgical Procedure:
-
A laminectomy was performed at the C7-T1 vertebrae to expose the spinal cord.
-
The vertebral column was stabilized using clamps.
-
-
Spinal Cord Injury Induction:
-
A weight-drop device was used to induce a standardized contusion injury.
-
A 20 g weight was dropped from a height of 20 cm onto an impounder resting on the dura mater.
-
-
Drug Administration:
-
This compound or saline was administered intravenously (IV) via a cannulated femoral vein.
-
A bolus dose was followed by a continuous infusion over 4 hours.
-
-
Post-Operative Care:
-
Animals were monitored for respiratory and cardiovascular stability.
-
Manual bladder expression was performed as needed.
-
-
Outcome Assessment:
-
Neurological function was assessed weekly for 6 weeks by two independent observers blinded to the treatment.
-
A 10-point neurological scoring system was used to evaluate motor function, including limb movement, ambulation, and stair-climbing ability.
-
Hashimoto et al. (1990): Rat Spinal Cord Compression Model
-
Animal Model: Male Sprague-Dawley rats.
-
Anesthesia: Anesthesia was induced with pentobarbital (B6593769) sodium.
-
Surgical Procedure:
-
A laminectomy was performed at the T11 vertebra.
-
-
Spinal Cord Injury Induction:
-
A standardized compression injury was induced by placing a known weight on the exposed spinal cord for a specific duration (e.g., 60 minutes).
-
-
Drug Administration:
-
This compound or saline was administered subcutaneously (SC).
-
Injections were given twice daily for 7 consecutive days, starting 24 hours after the injury.
-
-
Outcome Assessment:
-
Neurological function was evaluated using a 4-point scoring system.
-
Motor and sensory functions were assessed through various behavioral tests.
-
Pitts et al. (1995): Human Clinical Trial
-
Study Design: A phase II, randomized, double-blind, placebo-controlled clinical trial.
-
Patient Population: Patients with acute (within 12 hours of injury) traumatic spinal cord injury. Patients were stratified into complete and incomplete injury groups based on the Frankel classification.
-
Drug Administration:
-
Patients received either this compound or a saline placebo.
-
An intravenous (IV) bolus of 0.2 mg/kg was administered, followed by a continuous infusion of 0.2 mg/kg/hr for 6 hours.[1]
-
-
Outcome Assessment:
-
Neurological status was assessed at baseline and at multiple time points post-treatment (24 hours, 72 hours, 1 week, 1 month, 4 months, and 1 year).
-
Motor and sensory function were evaluated using the Frankel classification system.
-
The Sunnybrook score was also used to assess functional recovery.
-
III. Signaling Pathways and Mechanism of Action
The neuroprotective effects of this compound in spinal cord injury are believed to be mediated through its interaction with the TRH receptor (TRH-R), a G-protein coupled receptor. The binding of TRH to its receptor initiates a cascade of intracellular signaling events.
Proposed Neuroprotective Mechanisms of this compound in SCI
Early research suggested several mechanisms through which this compound may exert its beneficial effects following spinal cord injury:
-
Modulation of Neurotransmitters: TRH can influence the release and turnover of various neurotransmitters in the spinal cord, including monoamines, which may play a role in post-injury neuronal excitability and function.
-
Regulation of Ion Channels: TRH has been shown to modulate the activity of various ion channels, which could help to restore ionic homeostasis and reduce excitotoxicity in the injured spinal cord.
-
Anti-inflammatory Effects: Some studies suggest that TRH may have anti-inflammatory properties, potentially by reducing the production of pro-inflammatory cytokines and inhibiting the activation of microglia and astrocytes.
-
Improved Spinal Cord Blood Flow: Early studies in other models of CNS injury suggested that TRH could improve blood flow to the injured tissue, thereby reducing ischemia and secondary damage.
TRH Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathway activated by the binding of this compound (TRH) to its receptor.
IV. Experimental Workflow
The following diagram outlines a typical experimental workflow for preclinical studies investigating the effects of this compound on spinal cord injury.
V. Conclusion
References
Methodological & Application
Application Notes and Protocols for Protirelin Tartrate in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protirelin (B58367) tartrate, a synthetic analog of the endogenous tripeptide thyrotropin-releasing hormone (TRH), is a crucial molecule in neuroendocrine research.[1][2] Primarily known for its role in stimulating the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland, protirelin also functions as a neuromodulator within the central nervous system (CNS).[1][3] These diverse biological activities make it a valuable compound for investigating various physiological and pathological processes in in vivo mouse models, including those related to neuropsychiatric and neurodegenerative disorders.
This document provides detailed application notes and protocols for the use of protirelin tartrate in mouse studies, with a focus on dosage calculation, experimental procedures, and an overview of its underlying signaling pathways.
Data Presentation: this compound Dosage in Rodent Studies
The optimal dosage of this compound is contingent on the specific research question, the mouse strain, and the chosen route of administration. The following table summarizes dosages reported in various rodent studies to guide dose selection.
| Animal Model | Research Application | Dosage Range | Route of Administration | Key Findings & Reference |
| Mouse | CNS Depression (Concussion) | 0.04–5 mg/kg | Intravenous (i.v.) or Intramuscular (i.m.) | Decreased latency for spontaneous movement and righting reflexes.[4] |
| Mouse | Fatigue-like Behavior | 1 mg/kg (as Taltirelin) | Intraperitoneal (i.p.) | Alleviated fatigue-like behavior in the treadmill fatigue test.[4] |
| Rat | Hyperthermia Induction | 1, 5, 10, 20 mg/kg | Intraperitoneal (i.p.) | Induced a dose-dependent increase in body temperature.[5][6] |
| Rat | Spinal Cord Injury | 2 mg/kg/hr | Intravenous (i.v.) infusion | Promoted improved motor recovery.[5] |
| Rat | Respiration Stimulation | 0.1 and 1.0 mg/kg (as Taltirelin) | Intraperitoneal (i.p.) | Activated diaphragm and neck muscles.[4] |
Experimental Protocols
Drug Preparation
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Syringes and needles (appropriate gauge for the intended route of administration)
Procedure:
-
Calculation: Determine the required concentration of the this compound solution based on the desired dose (mg/kg) and the average weight of the mice. For example, to administer a 1 mg/kg dose to a 25 g mouse in a 100 µL injection volume:
-
Dose per mouse = 1 mg/kg * 0.025 kg = 0.025 mg
-
Concentration = 0.025 mg / 0.1 mL = 0.25 mg/mL
-
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of sterile saline to the tube.
-
Mixing: Vortex the solution until the this compound is completely dissolved. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[6]
-
Storage: Use the freshly prepared solution immediately. If short-term storage is necessary, consult the manufacturer's guidelines, though refrigeration is generally advisable.
Administration Routes
The choice of administration route depends on the desired pharmacokinetic profile and the experimental model.
-
Intraperitoneal (i.p.) Injection: A common route for systemic administration.
-
Restrain the mouse appropriately.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of the this compound solution.
-
-
Intravenous (i.v.) Injection: Typically via the tail vein for rapid systemic distribution.
-
Warm the mouse's tail to dilate the veins.
-
Place the mouse in a restrainer.
-
Insert the needle into one of the lateral tail veins and inject the solution slowly.
-
-
Intramuscular (i.m.) Injection: Can be administered into the thigh muscles.
-
Restrain the mouse and locate the quadriceps muscle.
-
Insert the needle into the muscle and inject the solution.
-
-
Intranasal (i.n.) Administration: A non-invasive method for targeting the CNS.[4]
General Experimental Workflow for CNS Studies
A typical workflow for assessing the effects of this compound on CNS-related behaviors in mice is as follows:
-
Acclimation: Acclimate the mice to the housing and experimental conditions for at least one week prior to the study.
-
Baseline Measurements: Conduct baseline behavioral testing or physiological measurements before drug administration.
-
Drug Administration: Administer this compound or vehicle (saline) according to the chosen dose and route.
-
Post-administration Monitoring: Observe the mice for any immediate adverse effects.
-
Behavioral Testing: At a predetermined time point post-administration, conduct behavioral tests relevant to the research question (e.g., forced swim test for depression models, open field test for locomotor activity).
-
Tissue Collection: At the end of the experiment, euthanize the mice and collect tissues (e.g., brain, blood) for further analysis (e.g., hormone levels, protein expression).
Mandatory Visualizations
Signaling Pathway of this compound
Protirelin acts by binding to TRH receptors, which are G protein-coupled receptors (GPCRs).[1][8] This binding primarily activates the Gq/11 protein, initiating a downstream signaling cascade.
Caption: this compound signaling cascade.
Experimental Workflow for In Vivo Mouse Study
The following diagram illustrates a standard workflow for conducting an in vivo mouse study with this compound.
Caption: General experimental workflow.
References
- 1. What is the mechanism of Protirelin? [synapse.patsnap.com]
- 2. What is Protirelin used for? [synapse.patsnap.com]
- 3. [Pharmacologic profile of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Efforts to Demonstrate the Successful Use of TRH as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. youtube.com [youtube.com]
- 8. corepeptides.com [corepeptides.com]
Protocol for the Dissolution and Use of Protirelin Tartrate in Cell Culture
Application Note
Introduction
Protirelin tartrate, a synthetic version of the endogenous tripeptide thyrotropin-releasing hormone (TRH), is a critical tool in neuroendocrine and neurological research. It primarily acts on the anterior pituitary gland to stimulate the release of thyroid-stimulating hormone (TSH) and prolactin.[1] Its utility extends to in vitro studies, where it is instrumental in investigating signaling pathways, hormone regulation, and the pathophysiology of various neurological and endocrine disorders. This document provides a detailed protocol for the proper dissolution, storage, and application of this compound in cell culture experiments to ensure reproducible and accurate results.
Mechanism of Action
This compound exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells, most notably thyrotrophs in the anterior pituitary.[1] This binding activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade culminates in the cellular response, such as the synthesis and release of TSH.[1]
Target Audience
This protocol is intended for researchers, scientists, and drug development professionals engaged in cell culture-based studies involving this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 452.46 g/mol | [2] |
| Solubility in Water | 50 mg/mL (110.51 mM) | [2] |
| Solubility in DMSO | 233.33 mg/mL (515.69 mM) | [2] |
| Storage of Lyophilized Powder | -80°C for up to 2 years; -20°C for up to 1 year | [2] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [2] |
Experimental Protocols
1. Reconstitution of Lyophilized this compound to Prepare a Stock Solution
Materials:
-
Lyophilized this compound powder
-
Sterile, nuclease-free water or sterile dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile, filter-barrier tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Selection:
-
For aqueous-based cell culture media, it is recommended to reconstitute the powder in sterile, nuclease-free water.
-
If higher concentrations are required, DMSO can be used as the solvent. However, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1%) to avoid cytotoxicity.
-
-
Reconstitution:
-
Carefully open the vial.
-
Add the desired volume of sterile water or DMSO to the vial to achieve a stock solution of a specific concentration (e.g., 10 mM).
-
Gently swirl the vial to dissolve the powder. If necessary, vortex briefly. Sonication can also be used to aid dissolution if precipitation is observed.[2]
-
-
Sterile Filtration:
-
Draw the reconstituted stock solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a sterile, polypropylene microcentrifuge tube. This step is crucial to remove any potential microbial contamination.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the peptide.
-
Store the aliquots at -20°C or -80°C for long-term storage.[2]
-
2. Preparation of Working Solutions for Cell Culture
Materials:
-
Sterile stock solution of this compound
-
Pre-warmed, complete cell culture medium appropriate for the cell line being used
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature or on ice.
-
Dilution:
-
Determine the final concentration of this compound required for the experiment. In vitro concentrations can vary depending on the cell type and the specific experimental goals. A concentration of 0.1 µg/mL has been used in cultures of A431 human epithelial squamous carcinoma cells.[3] For initial experiments, a dose-response curve is recommended to determine the optimal concentration.
-
Perform a serial dilution of the stock solution in pre-warmed, complete cell culture medium to achieve the desired final concentration.
-
For example, to prepare a 1 µM working solution from a 10 mM stock solution, you can perform a 1:10,000 dilution.
-
-
Application to Cells:
-
Remove the existing medium from the cultured cells.
-
Add the freshly prepared working solution of this compound to the cells.
-
Gently swirl the culture vessel to ensure even distribution.
-
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Solvent Control: It is critical to include a vehicle control in your experiments. This consists of treating a parallel set of cells with the same volume of cell culture medium containing the same final concentration of the solvent (water or DMSO) used to prepare the stock solution, but without this compound.
Visualizations
Caption: Workflow for Preparing this compound Solutions.
Caption: this compound Signaling Cascade.
References
Application Notes and Protocols: Intraperitoneal Injection of Protirelin Tartrate in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Protirelin tartrate administered via intraperitoneal (i.p.) injection in rat models. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Introduction
Protirelin, a synthetic form of thyrotropin-releasing hormone (TRH), is a tripeptide that primarily stimulates the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland. Beyond its endocrine functions, Protirelin acts as a neuromodulator in the central nervous system (CNS), influencing mood, behavior, and neuronal activity. Intraperitoneal injection is a common route for administering this compound in preclinical rat studies to investigate its physiological and pharmacological effects.
Mechanism of Action
This compound exerts its effects by binding to G protein-coupled receptors (GPCRs) on the surface of target cells, primarily pituitary thyrotrophs and neurons. This binding activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade leads to the synthesis and release of TSH and prolactin, as well as the modulation of neuronal activity.
Data Presentation
Pharmacokinetics
Pharmacodynamics: Endocrine Effects
Protirelin stimulates the release of TSH and prolactin from the anterior pituitary. While specific time-course data for intraperitoneal administration in rats is limited, intravenous injection in rats has been shown to cause a rapid increase in plasma TSH and prolactin levels, often within 1-2 minutes, with peak concentrations typically observed between 20 to 30 minutes post-administration[1].
Dosage for In Vivo Rat Studies
The following table summarizes reported dosages of this compound administered intraperitoneally in rats for various research applications.
| Application | Rat Strain | Dosage | Key Findings | Reference |
| Induction of Hyperthermia | Wistar | 1, 5, 10, 20 mg/kg | Dose-dependent, temporary increase in body temperature. | [2] |
| Spinal Cord Injury | Albino | 0.6 mg/dose (2 doses) | Therapeutic benefit in neurologic recovery. | [3] |
Experimental Protocols
General Protocol for Intraperitoneal Injection in Rats
This protocol outlines the standard procedure for intraperitoneal injection in rats.
Materials:
-
This compound
-
Sterile physiological saline (0.9% NaCl)
-
Sterile syringes (1-3 mL)
-
Sterile needles (23-25 gauge)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in sterile physiological saline to the desired concentration. Ensure the solution is at room temperature before injection.
-
Animal Handling and Restraint: Weigh the rat to determine the correct injection volume. Restrain the rat securely but gently. One common method is to hold the rat with its head tilted downwards, causing the abdominal organs to shift cranially.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection: Swab the injection site with 70% ethanol. Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate gently to ensure no blood or urine is drawn, which would indicate improper needle placement.
-
Administration: Inject the solution smoothly. The maximum recommended injection volume for rats is typically 10 mL/kg.
-
Post-injection Monitoring: Return the rat to its cage and monitor for any signs of distress or adverse reactions.
Protocol 1: Induction of Hyperthermia
This protocol is designed to study the central effects of Protirelin on body temperature.
Materials:
-
This compound dosing solution (1, 5, 10, or 20 mg/kg)
-
Sterile physiological saline (for control group)
-
Rectal thermometer
Procedure:
-
Acclimatization: Acclimate male Wistar rats (200-250 g) to the housing and experimental conditions for at least one hour before the experiment.
-
Baseline Measurement: Record the baseline rectal temperature of each rat.
-
Administration: Administer the prepared this compound solution or saline intraperitoneally.
-
Temperature Monitoring: Measure rectal temperature at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the injection.
-
Behavioral Observation: Monitor the animals for any other behavioral changes.
Protocol 2: Neurobehavioral Assessment - Open Field Test
The open field test is used to assess general locomotor activity and anxiety-like behavior. Protirelin has been shown to increase locomotor activity.
Materials:
-
This compound dosing solution
-
Sterile physiological saline
-
Open field arena (e.g., 100 cm x 100 cm) with video recording capabilities
-
70% ethanol for cleaning
Procedure:
-
Habituation: Habituate the rats to the testing room for at least 60 minutes prior to the test.
-
Administration: Administer this compound or saline intraperitoneally at the desired pre-treatment time (e.g., 30 minutes before the test).
-
Test Initiation: Gently place the rat in the center of the open field arena.
-
Data Collection: Record the rat's activity for a set duration (e.g., 5-10 minutes) using an overhead video camera.
-
Parameters to Analyze:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
Grooming duration
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each trial to remove olfactory cues.
Protocol 3: Spinal Cord Injury Model
This protocol provides a general framework for assessing the therapeutic potential of this compound in a rat model of spinal cord injury (SCI).
Materials:
-
This compound dosing solution (e.g., 0.6 mg/dose)
-
Sterile physiological saline
-
Surgical instruments for inducing SCI (e.g., clip compression or contusion device)
-
Anesthesia
-
Behavioral assessment tools (e.g., Basso, Beattie, and Bresnahan (BBB) locomotor rating scale)
Procedure:
-
Induction of SCI: Anesthetize the rat and perform a laminectomy to expose the spinal cord at the desired level (e.g., thoracic). Induce a standardized injury using a method such as clip compression.
-
Treatment Administration: At a specified time post-injury (e.g., 45 minutes and 120 minutes), administer this compound or saline intraperitoneally.
-
Post-operative Care: Provide appropriate post-operative care, including analgesia and manual bladder expression, as needed.
-
Behavioral Assessment: Evaluate locomotor recovery at regular intervals (e.g., daily for the first week, then weekly) using a standardized scale like the BBB scale. The BBB scale assesses hindlimb movements, coordination, and weight support.
-
Histological Analysis (Optional): At the end of the study, perfuse the animals and collect the spinal cord tissue for histological analysis to assess the extent of the lesion and any tissue sparing.
Conclusion
Intraperitoneal injection of this compound is a valuable method for investigating its diverse physiological effects in rats. The provided protocols offer a foundation for studying its impact on thermoregulation, neurobehavior, and recovery from spinal cord injury. Researchers should note the limited availability of specific pharmacokinetic and pharmacodynamic data for this route of administration in rats and may need to conduct preliminary studies to determine optimal dosing and timing for their specific experimental endpoints.
References
For Researchers, Scientists, and Drug Development Professionals
An HPLC Method for the Quantification of Protirelin (B58367) Tartrate in Human Plasma: Application Notes and Protocols
Introduction
Protirelin, a synthetic form of thyrotropin-releasing hormone (TRH), is a tripeptide that plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid axis.[1][2] It stimulates the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland.[3][4] Accurate quantification of Protirelin tartrate in plasma is essential for pharmacokinetic studies, dose-response assessments, and in clinical diagnostics to evaluate pituitary and thyroid function.[3][5] This document provides a detailed application note and protocol for the quantification of this compound in human plasma using a robust and sensitive High-Performance Liquid Chromatography (HPLC) method coupled with tandem mass spectrometry (LC-MS/MS). An alternative HPLC-UV method is also discussed.
Physicochemical Properties of Protirelin
| Property | Value |
| Molecular Formula | C16H22N6O4 |
| Molecular Weight | 362.38 g/mol [2] |
| Appearance | White to off-white solid powder |
| Solubility | Soluble in Water and DMSO |
Signaling Pathway of Protirelin
Protirelin exerts its physiological effects by binding to the thyrotropin-releasing hormone receptor (TRH-R), a G-protein coupled receptor (GPCR) located on the surface of thyrotroph cells in the anterior pituitary.[5] This binding initiates an intracellular signaling cascade, leading to the synthesis and release of TSH. The key steps are outlined in the diagram below.
Experimental Workflow for Protirelin Quantification
The overall workflow for the quantification of this compound in plasma involves several key stages, from sample collection to data analysis.
Detailed Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled Protirelin
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
-
EDTA-containing collection tubes
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Human plasma (drug-free)
2. Sample Collection and Handling
Proper sample collection and handling are critical for accurate results.
-
Collect whole blood in tubes containing EDTA as an anticoagulant.
-
To inhibit enzymatic degradation of Protirelin, add aprotinin to the collection tube immediately after blood collection.[4]
-
Centrifuge the blood samples at 1,600 x g for 15 minutes at 4°C to separate the plasma.[4]
-
Transfer the plasma to clean polypropylene (B1209903) tubes and store at -70°C until analysis.[6] Protirelin is stable for at least three freeze-thaw cycles.[7]
3. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is based on methods for similar peptides and offers high recovery and sample cleanup.[8][9]
-
Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
Spike 100 µL of each plasma sample, standard, and QC with the internal standard solution.
-
Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute Protirelin and the IS from the cartridge with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
4. Chromatographic Conditions
The following conditions are a good starting point for method development.
| Parameter | LC-MS/MS Method | HPLC-UV Method |
| Column | C18, 150 x 2.1 mm, 5 µm | C18, 250 x 4.6 mm, 5 µm[10] |
| Mobile Phase A | 0.1% Formic acid in water | 0.1% TFA in water[5] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | 0.1% TFA in acetonitrile[5] |
| Gradient | 5% B to 95% B over 5 min | 10% B to 90% B over 15 min |
| Flow Rate | 0.3 mL/min | 1.0 mL/min |
| Column Temp. | 40°C | 40°C |
| Injection Vol. | 10 µL | 20 µL |
| UV Wavelength | N/A | 210 nm |
5. Mass Spectrometric Conditions (for LC-MS/MS)
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | To be determined for Protirelin |
| Product Ion (Q3) | To be determined for Protirelin |
| Collision Energy | To be optimized |
| Capillary Voltage | To be optimized |
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA).[11][12] Key validation parameters are summarized below with representative data from similar peptide analyses.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Linearity Range | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[7] |
| Upper Limit of Quantification (ULOQ) | 50 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 0.05 | < 15% | ± 15% | < 15% | ± 15% |
| Low QC | 0.15 | < 10% | ± 10% | < 10% | ± 10% |
| Mid QC | 5.0 | < 10% | ± 10% | < 10% | ± 10% |
| High QC | 40.0 | < 10% | ± 10% | < 10% | ± 10% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 0.15 | 85 - 95% | 90 - 110% |
| Mid QC | 5.0 | 85 - 95% | 90 - 110% |
| High QC | 40.0 | 85 - 95% | 90 - 110% |
Table 4: Stability
| Stability Condition | Duration | Result |
| Freeze-Thaw | 3 cycles (-70°C to RT) | Stable |
| Short-Term (Bench-Top) | 6 hours at Room Temp. | Stable |
| Long-Term | 3 months at -70°C | Stable |
| Post-Preparative | 24 hours in Autosampler | Stable |
The described LC-MS/MS method provides a sensitive, specific, and robust approach for the quantification of this compound in human plasma. The detailed protocols for sample preparation and analysis, along with the representative validation data, offer a solid foundation for researchers and scientists in the field of drug development and clinical diagnostics. Proper method validation is crucial to ensure the reliability of the generated data for pharmacokinetic and clinical studies.
References
- 1. angioproteomie.com [angioproteomie.com]
- 2. researchgate.net [researchgate.net]
- 3. [Pharmacokinetics and pharmacodynamics of protirelin (TRH) in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. drugs.com [drugs.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. Development, validation and method stability study of a LC-MS method to quantify leuprolide (Hormone analog) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of taltirelin, a new stable thyrotropin-releasing hormone analogue, in human plasma by high-performance liquid chromatography turbo-ionspray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phenomenex.com [phenomenex.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Thyrotropin releasing hormone-protirelin - Creative Peptides [creative-peptides.com]
- 12. Advancements in RP-HPLC Methodology for Tirzepatide Estimation in Human Plasma: Development, Validation, and Applications | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
Application Notes: Protirelin Tartrate in Spinocerebellar Ataxia (SCA) Models
Introduction Spinocerebellar degeneration (SCD), encompassing a group of hereditary neurodegenerative disorders known as spinocerebellar ataxias (SCA), is characterized by progressive cerebellar ataxia.[1] Protirelin (B58367) tartrate, a synthetic analog of the endogenous tripeptide thyrotropin-releasing hormone (TRH), has been investigated as a therapeutic agent for SCA.[2][3] TRH and its analogs are known to have various effects on the central nervous system (CNS) that are independent of their endocrine functions, including neuroprotective actions and modulation of neurotransmitter systems.[4][5] These application notes provide a summary of findings, relevant data, and detailed protocols for researchers investigating the use of Protirelin tartrate in preclinical models of SCA.
Mechanism of Action Protirelin acts as an agonist at TRH receptors, which are G protein-coupled receptors (GPCRs) widely distributed throughout the CNS.[4][6] The binding of Protirelin to the TRH receptor initiates a signaling cascade that is believed to underlie its therapeutic effects. The primary pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4]
This signaling cascade can lead to several downstream effects relevant to neurodegenerative diseases:
-
Neurotransmitter Modulation : Protirelin can enhance the release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine, which may improve motor function.[3][7]
-
Neuroprotection : The activation of TRH signaling pathways may confer neuroprotective effects, potentially by increasing the expression of factors like Brain-Derived Neurotrophic Factor (BDNF) in the cerebellum.[8]
-
Ion Channel Modulation : TRH has been shown to produce depolarization in spinal motor neurons by blocking voltage-dependent potassium channels, which increases neuronal excitability.[9]
Data Presentation
Clinical studies on this compound and its analogs have utilized standardized ataxia rating scales to quantify therapeutic effects.
Table 1: Summary of Clinical Trial Data for this compound in Spinocerebellar Degeneration (SCD)
| Study | N | Treatment Protocol | Outcome Measure | Mean Score Before | Mean Score After | P-value | Citation(s) |
| Takeuchi et al. (2014) | 10 | Protirelin, 2 weeks | SARA Total | 16.25 | 12.90 | p=0.0176 | [1] |
| Takeuchi et al. (2014) | 10 | Protirelin, 2 weeks | ICARS Total | 41.50 | 32.75 | p=0.0020 | [1] |
| Shimizu et al. (2020) | 18 | This compound, 2 mg/day IV for 14 days | SARA Total | N/A | N/A | p=0.005 | [10] |
| Sobue et al. (1983) | 254 | This compound, 0.5 mg or 2 mg IM daily for 2 weeks | Ataxia Rating | N/A | N/A | * | [11] |
Note: The 1983 study found that both 0.5 mg and 2 mg doses were significantly superior to placebo for improving ataxia, particularly in disorders of standing, gait, speech, and writing with the 2 mg dose.[11]
Table 2: Summary of Clinical Trial Data for Rovatirelin (B610565) (TRH Analog) in SCD
| Study | N (Pooled) | Treatment Protocol | Outcome Measure | Mean Change (Drug) | Mean Change (Placebo) | P-value | Citation(s) |
| Nishizawa et al. (2020) | 278 | Rovatirelin 2.4 mg, orally, once daily for ~2 yr | Adjusted SARA Total Score | -1.64 | -1.03 | p=0.029 | [12][13] |
Experimental Protocols
The following protocols are designed for preclinical evaluation of this compound in a mouse model of spinocerebellar ataxia.
Protocol 1: In Vivo Efficacy in an SCA Mouse Model
This protocol describes the assessment of this compound on motor coordination and balance in a mouse model of SCA.
1. Animal Model Selection:
-
Utilize an established SCA mouse model, such as the Rolling Mouse Nagoya (a model for cerebellar ataxia) or a genetic model (e.g., CACNA1A mutation mouse for SCA6).[12][14]
-
Use age- and sex-matched animals for all experimental groups. House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Drug Preparation and Administration:
-
Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration. Prepare fresh daily.
-
Dosage: Based on related TRH analog studies in mice, a starting dose range of 1-10 mg/kg can be explored.[8] Human clinical trials often use intramuscular or intravenous injections.[11] For mice, intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common and should be validated.
-
Administration: Administer this compound or vehicle (0.9% saline) daily for a period of 2 to 4 weeks.
3. Behavioral Assessment Battery:
-
Perform all behavioral tests during the light phase of the cycle. Acclimatize mice to the testing room for at least 30 minutes before each session.
-
a) Rotarod Test (Motor Coordination & Learning):
-
Place the mouse on the rotating rod of the rotarod apparatus.
-
Set the rod to accelerate from 4 to 40 RPM over a 5-minute period.
-
Record the latency to fall from the rod.
-
Perform 3 trials per day with a 15-minute inter-trial interval.
-
Conduct a 2-3 day training period before baseline data collection. Test at baseline and at the end of the treatment period.
-
-
b) Beam Walking Test (Balance & Coordination):
-
Use a narrow wooden or plastic beam (e.g., 1 cm wide, 1 m long) elevated above a padded surface.
-
Place the mouse at one end of the beam and encourage it to traverse to its home cage at the other end.
-
Record the time taken to cross the beam and the number of foot slips (hindlimb or forelimb slips off the beam).
-
Perform 3 trials per session. Test at baseline and at the end of the treatment period.
-
-
c) Gait Analysis:
-
Use a system like the CatWalk XT to analyze gait parameters.
-
Allow the mouse to walk voluntarily across a glass plate. A high-speed camera records the paw prints.
-
Analyze parameters such as stride length, base of support, paw print area, and inter-limb coordination.
-
Acquire at least 3 compliant runs per mouse. Test at baseline and at the end of the treatment period.
-
Protocol 2: Post-Mortem Molecular Analysis
This protocol outlines the steps for analyzing cerebellar tissue following the in vivo study to investigate molecular changes.
1. Tissue Collection and Preparation:
-
At the end of the treatment period, euthanize mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Rapidly dissect the cerebellum on an ice-cold surface.
-
For protein analysis, snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
For histology, perfuse the animal with 4% paraformaldehyde (PFA) before dissection, then post-fix the brain in 4% PFA overnight, followed by cryoprotection in sucrose (B13894) solution.
2. Western Blot Analysis:
-
Homogenize the cerebellar tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Suggested targets include:
-
BDNF (Brain-Derived Neurotrophic Factor)
-
Markers of synaptic plasticity (e.g., PSD-95, Synaptophysin)
-
Apoptosis markers (e.g., Cleaved Caspase-3)
-
An internal loading control (e.g., β-actin, GAPDH)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect chemiluminescence using an imaging system and quantify band intensity using software like ImageJ.
3. Immunohistochemistry (IHC) / Immunofluorescence (IF):
-
Section the cryoprotected cerebellum using a cryostat (e.g., 30 µm sections).
-
Mount sections on charged glass slides.
-
Perform antigen retrieval if necessary.
-
Permeabilize sections with Triton X-100 and block with a serum-based blocking buffer.
-
Incubate with primary antibodies (e.g., anti-Calbindin for Purkinje cells, anti-GFAP for astrocytes, anti-Iba1 for microglia) overnight at 4°C.
-
For IHC, use a biotinylated secondary antibody followed by an avidin-biotin-HRP complex and a DAB substrate.
-
For IF, use fluorescently-conjugated secondary antibodies.
-
Counterstain with a nuclear stain like DAPI.
-
Coverslip and image using a microscope. Analyze cell morphology, number, and protein expression levels.
References
- 1. Comparison of therapeutic effectiveness with SARA and ICARS using protirelin for spinocerebellar degeneration's patients [jstage.jst.go.jp]
- 2. biotechpeptides.com [biotechpeptides.com]
- 3. [Pharmacologic profile of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Protirelin? [synapse.patsnap.com]
- 5. Frontiers | The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? [frontiersin.org]
- 6. corepeptides.com [corepeptides.com]
- 7. What is the mechanism of Taltirelin Hydrate? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. [Mechanism of action of this compound (TRH-T) on spinal motor neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential effects of thyrotropin releasing hormone (TRH) on motor execution and motor adaptation process in patients with spinocerebellar degeneration [pubmed.ncbi.nlm.nih.gov]
- 11. Controlled trial of thyrotropin releasing hormone tartrate in ataxia of spinocerebellar degenerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of rovatirelin in patients with cerebellar ataxia: two randomised double-blind placebo-controlled phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of rovatirelin in patients with cerebellar ataxia: two randomised double-blind placebo-controlled phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Taltirelin improves motor ataxia independently of monoamine levels in rolling mouse nagoya, a model of spinocerebellar atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Best Practices for Storing and Handling Protirelin Tartrate Powder: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the proper storage and handling of Protirelin tartrate powder. Adherence to these best practices is crucial to ensure the integrity, stability, and safety of the compound for research and development applications.
Physicochemical and Stability Data
This compound, a synthetic analogue of the endogenous thyrotropin-releasing hormone (TRH), is a tripeptide that plays a key role in regulating the hypothalamic-pituitary-thyroid axis.[1][2][3] Its stability is critical for obtaining reliable and reproducible experimental results. The following table summarizes key quantitative data regarding its storage and stability.
| Parameter | Lyophilized Powder | Reconstituted Solution | Reference(s) |
| Storage Temperature | -20°C for up to 3 years; -80°C for longer-term storage (up to 2 years suggested by one source). Stable at room temperature for up to 3 weeks. | -80°C for up to 1 year; 4°C for 2-7 days. | [4][5][6][7] |
| Storage Conditions | Store desiccated, away from moisture and light.[5][6] | For long-term storage, the addition of a carrier protein (e.g., 0.1% HSA or BSA) is recommended. Avoid freeze-thaw cycles.[6][7] | [6][7] |
| Appearance | White to off-white solid powder.[6][8] | Clear and colorless solution.[9] | [9] |
| Solubility | |||
| in Water | 66 mg/mL (182.13 mM); recommended reconstitution at ≥100 µg/mL.[4][6] | [4][6] | |
| in DMSO | 67 mg/mL (184.89 mM); up to 250 mg/mL with sonication.[4][5] | [4][5] | |
| in Ethanol | 67 mg/mL (184.89 mM).[4] | [4] | |
| pH of Solution (10 mg/mL in water) | 3.0 - 4.0.[9] | [9] |
Safety and Handling Precautions
This compound is intended for laboratory research use only.[4] Standard laboratory safety protocols should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[10][11]
-
Handling: Avoid contact with skin, eyes, and clothing.[11] Avoid ingestion and inhalation of the powder by handling it in a well-ventilated area, preferably in a chemical fume hood, to prevent dust formation.[10][12]
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[10]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[10][11]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[10]
-
Inhalation: Remove to fresh air. Seek medical attention if symptoms occur.[10]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
Experimental Protocols
Reconstitution of this compound Powder
This protocol describes the preparation of a stock solution from lyophilized this compound powder.
Materials:
-
This compound powder
-
Sterile, nuclease-free water (or other desired solvent like DMSO or physiological saline)[4]
-
Sterile, conical polypropylene (B1209903) tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Before opening, bring the vial of lyophilized this compound to room temperature.[7]
-
Briefly centrifuge the vial to ensure that all the powder is at the bottom.[7]
-
Determine the desired concentration and the required volume of solvent.
-
Carefully add the appropriate volume of the chosen solvent to the vial. For aqueous solutions, it is recommended to reconstitute to a concentration of at least 100 µg/mL.[6][7]
-
Gently vortex the vial until the powder is completely dissolved.[8] For higher concentrations, sonication may be required to aid dissolution.[4][5]
-
Visually inspect the solution to ensure it is clear and free of particulates.[8]
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6]
-
Store the aliquots at -80°C for up to one year.[4] For short-term storage, the solution can be kept at 4°C for 2-7 days.[6][7]
Protocol for Stability Assessment of Reconstituted this compound Solution
This protocol outlines a method to assess the stability of a reconstituted this compound solution over time under different storage conditions.
Materials:
-
Reconstituted this compound solution
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[8]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C and -80°C)
-
Light-protective storage containers (e.g., amber vials)
Procedure:
-
Prepare a fresh stock solution of this compound at a known concentration (e.g., 1 mg/mL) as described in Protocol 3.1.
-
Immediately after preparation (T=0), analyze an aliquot of the stock solution by HPLC to determine the initial purity and concentration. This will serve as the baseline. A typical detection wavelength is 214 nm or 220 nm.[8]
-
Aliquot the remaining stock solution into multiple vials for storage under different conditions:
-
4°C (refrigerated)
-
-20°C (standard freezer)
-
-80°C (ultra-low freezer)
-
Room temperature (as a stress condition)
-
-
At specified time points (e.g., 24 hours, 48 hours, 7 days for 4°C storage; 1 month, 3 months, 6 months, 1 year for frozen storage), retrieve one aliquot from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature.
-
Analyze each sample by HPLC using the same method as for the T=0 sample.
-
Compare the peak area and retention time of the this compound peak in the stored samples to the T=0 sample. The appearance of new peaks may indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point to determine the stability under each storage condition.
Signaling Pathway and Workflow Diagrams
Protirelin (TRH) Signaling Pathway
Protirelin, or TRH, initiates its physiological effects by binding to the TRH receptor (TRH-R), a G-protein coupled receptor (GPCR).[1][8][13] This binding activates a cascade of intracellular events, primarily through the Gq/11 protein.[13] The activated G protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1] This signaling cascade ultimately leads to the synthesis and release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland.[1][3][6]
Caption: Protirelin (TRH) signaling pathway.
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for the proper handling and use of this compound powder in a research setting.
Caption: Workflow for handling this compound.
Logical Flow for Storage Best Practices
This diagram outlines the decision-making process for the appropriate storage of this compound based on its form and intended duration of storage.
Caption: Decision tree for this compound storage.
References
- 1. What is the mechanism of Protirelin? [synapse.patsnap.com]
- 2. What is Protirelin used for? [synapse.patsnap.com]
- 3. Protirelin | C16H22N6O4 | CID 638678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Protirelin | THR | Endogenous Metabolite | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. prospecbio.com [prospecbio.com]
- 7. mybiosource.com [mybiosource.com]
- 8. benchchem.com [benchchem.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. fishersci.ie [fishersci.ie]
- 11. biosynth.com [biosynth.com]
- 12. Protirelin Acetate|120876-23-5|MSDS [dcchemicals.com]
- 13. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Commercially Available Protirelin Tartrate for Research Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protirelin (B58367), a synthetic analog of the endogenous tripeptide thyrotropin-releasing hormone (TRH), is a valuable tool in a wide range of research applications.[1][2] Commercially available as Protirelin tartrate, this compound is primarily known for its potent stimulation of thyroid-stimulating hormone (TSH) and prolactin release from the anterior pituitary gland.[1][2][3] Beyond its endocrine effects, Protirelin also functions as a neuromodulator within the central nervous system (CNS), exhibiting a variety of effects that are the subject of ongoing investigation in models of neurological disorders.[1]
These application notes provide a comprehensive overview of the research applications of this compound, including its mechanism of action, quantitative data on its biological activity, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
Protirelin exerts its biological effects by binding to specific G protein-coupled receptors (GPCRs) for TRH, most notably the TRH-1 receptor, located on the surface of anterior pituitary cells and neurons.[1][3][4] This binding event initiates a well-characterized intracellular signaling cascade:
-
Receptor Activation: Protirelin binding to the TRH receptor induces a conformational change, activating the associated Gq/11 G protein.
-
Phospholipase C Activation: The activated G protein stimulates phospholipase C (PLC).[1][3]
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][3]
-
Downstream Effects:
The culmination of this signaling pathway in pituitary thyrotrophs is the synthesis and exocytosis of TSH and prolactin.[1][3] In the CNS, this pathway modulates neuronal excitability and neurotransmitter release.
Quantitative Data
The following tables summarize key quantitative parameters of this compound activity for easy comparison.
Table 1: Receptor Binding Affinity
| Receptor | Species | Preparation | Radioligand | Parameter | Value | Reference |
| TRH1 | Rat | Brain | [3H]-Me-TRH | pKi | 7.4 | [4] |
| TRH | Rat | Brain | [3H]-Me-TRH | Ki | 311 nM (Taltirelin) | [5] |
| TRH | Rat | Brain | [3H]-Me-TRH | Ki | 35.2 nM (Montirelin) | [5] |
Table 2: In Vivo Dosages and Effects in Animal Models
| Animal Model | Research Application | Dosage | Route of Administration | Key Findings | Reference |
| Rat (Wistar) | Induction of Hyperthermia | 1, 5, 10, 20 mg/kg | Intraperitoneal (i.p.) | Dose-dependent increase in body temperature. | [1][6] |
| Rat | Spinal Cord Injury | 2 mg/kg/hr | Intravenous (i.v.) infusion | Improved motor recovery. | [1] |
| Human | Upper Motoneuron Syndrome | 4 mg/day | Intramuscular (i.m.) | Statistically significant improvement in spasticity and muscular strength. | [7] |
| Rat | Motor Neuron Studies | 50 µM | Perfusion | Depolarization of lumbar motoneurons. | [8] |
| Cat | TSH Stimulation Test | 0.01, 0.05, 0.1 mg/kg | Intravenous (i.v.) | Dose-dependent stimulation of TSH release. | [1] |
| Human | Diagnostic TSH Stimulation | 500 µg (adults), 7 µg/kg (children) | Intravenous (i.v.) | Assessment of pituitary-thyroid axis. | [9][10] |
| Human (Depression Study) | Antidepressant Effects | 25, 100, 500, 800 µg | Intravenous (i.v.) infusion | Reduced TSH and prolactin response in depressed male patients. | [11] |
| Rat (Parkinson's Model) | Motor Function (Taltirelin) | 1-10 mg/kg | Intraperitoneal (i.p.) | Improved locomotor function without inducing dyskinesia. | [12] |
Experimental Protocols
1. In Vitro: Radioligand Binding Assay for TRH Receptor
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of test compounds for the TRH receptor.
-
Materials:
-
This compound
-
Radiolabeled TRH analog (e.g., [3H]-Me-TRH)
-
Membrane preparation from a source rich in TRH receptors (e.g., rat pituitary, amygdala, or a cell line overexpressing the receptor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Unlabeled competitor for non-specific binding determination (e.g., high concentration of unlabeled TRH)
-
96-well plates
-
Glass fiber filters (pre-treated with a blocking agent like polyethyleneimine)
-
Scintillation fluid
-
Scintillation counter
-
-
Protocol:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of unlabeled competitor.
-
Competition Binding: Membrane preparation, radioligand, and varying concentrations of this compound or other test compounds.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
2. In Vivo: TSH Stimulation Test in Rodents
This protocol is designed to assess the in vivo efficacy of this compound in stimulating TSH release.[1]
-
Materials:
-
This compound
-
Sterile saline for injection
-
Experimental animals (e.g., male Wistar rats, 200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Blood collection supplies (e.g., microtubes with anticoagulant)
-
Centrifuge
-
TSH immunoassay kit (e.g., ELISA or RIA)
-
-
Protocol:
-
Animal Acclimatization: Acclimatize the animals to the housing and experimental conditions for at least one week prior to the experiment.
-
Baseline Blood Sample (T0): Anesthetize the animal and collect a baseline blood sample (approximately 200 µL) from a suitable site (e.g., tail vein or saphenous vein).
-
Protirelin Administration: Administer this compound intravenously at the desired dose (a starting dose of 1-10 µg/kg is recommended for rats).[1] A control group should receive an equivalent volume of sterile saline.
-
Post-Injection Blood Samples: Collect subsequent blood samples at timed intervals post-injection. For TSH measurement, peak levels are typically observed between 20 and 30 minutes after administration.[2][9] A 20-minute and a 60-minute time point are recommended.[1]
-
Sample Processing: Centrifuge the blood samples to separate plasma or serum. Store the samples at -80°C until analysis.
-
TSH Measurement: Measure the TSH concentration in the plasma or serum samples using a validated immunoassay kit according to the manufacturer's instructions.
-
Data Analysis: Compare the TSH levels at the post-injection time points to the baseline TSH level for each animal. Analyze the data for statistical significance between the Protirelin-treated and control groups.
-
3. In Vivo: Forced Swim Test for Antidepressant-like Activity in Mice
The forced swim test is a common behavioral assay used to screen for potential antidepressant-like effects of compounds.[13][14]
-
Materials:
-
This compound
-
Sterile saline for injection
-
Experimental animals (e.g., male mice)
-
Cylindrical water tank (e.g., 20 cm diameter, 30 cm height)
-
Water maintained at 23-25°C
-
Video recording and analysis software (optional, but recommended for unbiased scoring)
-
-
Protocol:
-
Drug Administration: Administer this compound or vehicle (saline) to the mice at the desired dose and route of administration. Allow for an appropriate pre-treatment time for the compound to become effective.
-
Forced Swim Session:
-
Fill the cylindrical tank with water to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.[13]
-
Gently place the mouse into the water.
-
Record the behavior of the mouse, paying close attention to periods of immobility. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.[15]
-
-
Scoring: The duration of immobility is typically scored during the last 4 minutes of the 6-minute test.[15] This can be done manually with a stopwatch or using automated video analysis software.
-
Data Analysis: Compare the immobility time between the Protirelin-treated group and the vehicle-treated control group. A significant decrease in immobility time in the treated group is indicative of an antidepressant-like effect.
-
Post-Test Care: After the test, remove the mice from the water, dry them with a towel, and return them to their home cages.
-
Solution Preparation and Storage
-
Solubility: this compound is soluble in water and physiological saline.[17]
-
Preparation of Stock Solutions: For in vitro experiments, a concentrated stock solution can be prepared in sterile water or a suitable buffer. For in vivo studies, this compound should be dissolved in sterile saline for injection.[1][17]
-
Storage: Lyophilized this compound should be stored at -20°C. Once reconstituted, solutions should be stored at 4°C for short-term use or aliquoted and stored at -80°C for long-term storage to avoid repeated freeze-thaw cycles. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.
Disclaimer
This compound is intended for research use only. It is not for human or veterinary use. Researchers should handle the compound in accordance with standard laboratory safety procedures. The protocols provided here are intended as a guide and may require optimization for specific experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. What is Protirelin used for? [synapse.patsnap.com]
- 3. What is the mechanism of Protirelin? [synapse.patsnap.com]
- 4. TRH | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Brain receptor binding characteristics and pharmacokinetic-pharmacodynamic analysis of thyrotropin-releasing hormone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound (TRH-T) in upper motoneuron syndrome: a controlled neurophysiological and clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Mechanism of action of this compound (TRH-T) on spinal motor neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Protirelin (intravenous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. Dose-response studies with protirelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TRH Analog, Taltirelin Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Protirelin | THR | Endogenous Metabolite | TargetMol [targetmol.com]
Application Notes and Protocols for In Vitro Bioactivity Assessment of Protirelin Tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protirelin tartrate, a synthetic version of thyrotropin-releasing hormone (TRH), is a tripeptide that primarily acts on the thyrotropin-releasing hormone receptor (TRH-R), a G protein-coupled receptor (GPCR). Its bioactivity is primarily mediated through the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC). Beyond its endocrine effects, Protirelin exhibits neuropharmacological activities, including the potential modulation of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically extracellular signal-regulated kinase (ERK).[1][2]
This document provides detailed application notes and protocols for a panel of in vitro assays designed to quantify the bioactivity of this compound by measuring these key signaling events. The described assays include:
-
TRH Receptor Binding Assay: To determine the affinity of this compound for its receptor.
-
Inositol Phosphate Accumulation Assay: To measure the functional consequence of receptor activation on the production of a key second messenger.
-
Calcium Mobilization Assay: To assess the downstream release of intracellular calcium.
-
ERK Phosphorylation Assay: To investigate the effect of this compound on a downstream signaling pathway with relevance to its neurological effects.
Signaling Pathway and Experimental Workflow
The bioactivity of this compound can be assessed at different points along its signaling cascade. The following diagrams illustrate the primary signaling pathway and a general workflow for the in vitro assays.
Quantitative Data Summary
The following table summarizes typical quantitative data for Protirelin (TRH) and its analogs obtained from various in vitro bioassays. These values can serve as a reference for experimental design and data interpretation.
| Assay Type | Ligand | Cell Line | Parameter | Value (nM) | Reference(s) |
| Receptor Binding | [³H]MeTRH | Mouse Brain | Kd | ~5 | [3] |
| Calcium Mobilization | Recombinant human TRH | U2OS-hTRHR | EC₅₀ | 1.26 x 10³ (ng/ml) | [4] |
| Urotensin II | HEK293-UT | EC₅₀ | 4.15 | [5] | |
| Inositol Phosphate | Carbachol | CHO-M1 | EC₅₀ | 640 | [6] |
Note: Specific values for this compound may vary depending on the experimental conditions, cell line, and assay format used. Researchers are encouraged to determine these values empirically.
Experimental Protocols
TRH Receptor Binding Assay (Competition Assay)
This protocol describes a competition binding assay to determine the affinity (Ki) of this compound for the TRH receptor using a radiolabeled ligand, such as [³H]-TRH or [³H]-MeTRH.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human TRH receptor (e.g., CHO-hTRHR, HEK293-hTRHR).
-
Radioligand: [³H]-TRH or [³H]-MeTRH.
-
This compound: Unlabeled competitor ligand.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.
-
Wash Buffer: Cold Assay Buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/C).
-
Filtration Manifold.
-
Scintillation Counter.
Protocol:
-
Membrane Preparation: Prepare cell membranes from TRH receptor-expressing cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and cell membranes.
-
Non-specific Binding (NSB): Assay buffer, radioligand, a high concentration of unlabeled TRH (e.g., 1 µM), and cell membranes.
-
Competition: Assay buffer, radioligand, varying concentrations of this compound, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Inositol Phosphate (IP1) Accumulation Assay (HTRF)
This protocol outlines a method to measure the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay format (e.g., IP-One HTRF® assay kit).
Materials:
-
Cells: Cells stably expressing the human TRH receptor (e.g., CHO-hTRHR).
-
This compound.
-
IP-One HTRF® Assay Kit: Containing IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer.
-
Stimulation Buffer: Provided in the kit or a suitable buffer containing LiCl (to inhibit IP1 degradation).
-
HTRF-compatible Plate Reader.
Protocol:
-
Cell Seeding: Seed TRH receptor-expressing cells into a 384-well white microplate and incubate overnight.
-
Compound Addition:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Remove the cell culture medium and add the this compound dilutions to the wells.
-
Include a negative control (stimulation buffer only).
-
-
Stimulation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.[6]
-
Detection:
-
Prepare the HTRF detection reagents by diluting the IP1-d2 conjugate and anti-IP1 cryptate in the lysis buffer according to the kit manufacturer's instructions.
-
Add the detection reagent mixture to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes in the dark.[8]
-
HTRF Reading: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Plot the HTRF ratio against the log concentration of this compound.
-
Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.
-
Calcium Mobilization Assay (FLIPR)
This protocol describes a method to measure intracellular calcium mobilization using a fluorescent calcium indicator and a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
Cells: Cells stably expressing the human TRH receptor (e.g., U2OS-hTRHR, CHO-hTRHR).[4]
-
This compound.
-
Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM, Calcium-6.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (B1678239) (optional): To inhibit the efflux of the dye from the cells.
-
FLIPR Instrument.
Protocol:
-
Cell Seeding: Seed TRH receptor-expressing cells into a 96- or 384-well black-walled, clear-bottom plate and incubate overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive fluorescent dye and probenecid (if used) in assay buffer.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes to allow for dye uptake.
-
Compound Plate Preparation: Prepare a separate plate containing serial dilutions of this compound in assay buffer.
-
FLIPR Measurement:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will first measure the baseline fluorescence of the cells.
-
It will then add the this compound solutions from the compound plate to the cell plate and immediately begin measuring the change in fluorescence over time.
-
-
Data Analysis:
-
The FLIPR software will generate kinetic data showing the change in fluorescence intensity over time.
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak fluorescence response against the log concentration of this compound.
-
Determine the EC₅₀ value using a sigmoidal dose-response curve fit.
-
ERK Phosphorylation Assay (Western Blot or HTRF)
This protocol provides a general outline for measuring the phosphorylation of ERK1/2 in response to this compound stimulation. This can be performed using Western blotting for qualitative or semi-quantitative analysis, or a more quantitative HTRF assay.
Materials (Western Blot):
-
Cells: Neuronal cell lines or primary neurons, or TRH receptor-expressing cell lines.
-
This compound.
-
Cell Lysis Buffer: e.g., RIPA buffer with protease and phosphatase inhibitors.
-
Primary Antibodies: Anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
SDS-PAGE Gels and Electrophoresis Equipment.
-
PVDF or Nitrocellulose Membranes.
-
Chemiluminescent Substrate.
-
Imaging System.
Protocol (Western Blot):
-
Cell Culture and Stimulation:
-
Culture cells to an appropriate confluency.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of this compound for a specific time (e.g., 5-30 minutes). Include an untreated control.
-
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and then incubate with the primary anti-p-ERK antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-t-ERK antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and t-ERK.
-
Normalize the p-ERK signal to the t-ERK signal for each sample.
-
Plot the normalized p-ERK/t-ERK ratio against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀.
-
Note on HTRF for ERK Phosphorylation: Commercially available HTRF kits for phospho-ERK provide a high-throughput, quantitative alternative to Western blotting. The protocol is similar to the IP-One assay, involving cell stimulation, lysis, and addition of HTRF antibody pairs (one for p-ERK and one for total ERK, each labeled with a donor or acceptor fluorophore).
Conclusion
The in vitro assays described in these application notes provide a robust framework for characterizing the bioactivity of this compound. By employing a combination of receptor binding and functional cell-based assays, researchers can obtain a comprehensive profile of its pharmacological properties, including its affinity for the TRH receptor and its potency in activating downstream signaling pathways. This information is critical for basic research, drug discovery, and the quality control of this compound as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of MAPK by TRH requires clathrin-dependent endocytosis and PKC but not receptor interaction with beta-arrestin or receptor endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Studying the Neuroprotective Effects of Protirelin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of various animal models to investigate the neuroprotective properties of Protirelin (Thyrotropin-releasing hormone, TRH). Detailed experimental protocols, quantitative data summaries, and visualizations of signaling pathways and experimental workflows are included to facilitate study design and execution.
Introduction
Protirelin, a synthetic analog of the endogenous tripeptide TRH, has demonstrated significant neuroprotective potential in a range of preclinical models of acute and chronic neurological injury. Beyond its well-established endocrine functions, Protirelin exerts neuromodulatory effects within the central nervous system (CNS). Its ability to mitigate neuronal damage and improve functional outcomes makes it a compelling candidate for therapeutic development in conditions such as spinal cord injury (SCI), traumatic brain injury (TBI), ischemic stroke, and neurodegenerative diseases. These notes are intended to serve as a practical guide for researchers aiming to explore the neuroprotective mechanisms and efficacy of Protirelin in relevant animal models.
Animal Models for Studying Protirelin's Neuroprotective Effects
A variety of animal models are utilized to simulate human neurological conditions and assess the therapeutic efficacy of Protirelin. The choice of model depends on the specific research question and the aspect of neuroprotection being investigated.
Spinal Cord Injury (SCI) Models
Traumatic SCI models in rodents and rabbits are commonly used to evaluate the potential of Protirelin to preserve spinal cord tissue and improve motor function.
-
Contusion Injury: This is a clinically relevant model that mimics the most common type of human SCI. It is typically induced by dropping a specific weight from a set height onto the exposed spinal cord.
-
Compression Injury: This model involves the application of a sustained force to the spinal cord, often using a calibrated clip, to simulate compression-related injuries.
-
Transection Injury: While less common for therapeutic studies, partial or complete transection of the spinal cord can be used to study axonal regeneration.
Traumatic Brain Injury (TBI) Models
TBI models in rodents are crucial for understanding Protirelin's effects on reducing cerebral edema, neuronal loss, and cognitive deficits.
-
Controlled Cortical Impact (CCI): A highly reproducible model that uses a pneumatic or electromagnetic impactor to deliver a precise injury to the exposed dura mater.
-
Fluid Percussion Injury (FPI): This model uses a fluid pulse delivered to the dura to create a combination of focal and diffuse brain injury.
-
Weight-Drop Injury: This method involves dropping a weight onto the skull to produce a closed-head injury, which can be adapted to model mild, moderate, or severe TBI.
Ischemic Stroke Models
Animal models of stroke are essential for investigating Protirelin's ability to reduce infarct volume and improve neurological deficits following cerebral ischemia.
-
Middle Cerebral Artery Occlusion (MCAO): This is the most widely used model for focal cerebral ischemia. It involves the temporary or permanent occlusion of the MCA, typically using an intraluminal filament.
Neurodegenerative Disease Models
Protirelin's neuroprotective effects are also being explored in models of chronic neurodegenerative disorders.
-
Parkinson's Disease Models: Toxin-induced models using 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) are employed to induce the selective loss of dopaminergic neurons and assess the protective effects of Protirelin.[1][2]
Quantitative Data Summary
The following tables summarize the reported neuroprotective effects of Protirelin across various animal models.
Table 1: Neuroprotective Effects of Protirelin in Spinal Cord Injury (SCI) Models
| Animal Model | Injury Type | Protirelin Dosage & Administration | Key Quantitative Outcomes | Reference |
| Rabbit | Spinal Cord Trauma | 0.05 mg/kg, intrathecal | Suppressed the elevation of lactate (B86563) and depletion of glucose in cerebrospinal fluid (p<0.05).[3] | [3] |
| Rat | Spinal Cord Injury | 2 mg/kg/hr, intravenous infusion | Improved motor recovery. | [4] |
Table 2: Neuroprotective Effects of Protirelin in Traumatic Brain Injury (TBI) Models
| Animal Model | Injury Type | Protirelin Dosage & Administration | Key Quantitative Outcomes | Reference |
| Rat | Focal Contusion | To be determined from further studies | Expected outcomes: Reduced lesion volume, improved neurological severity score (NSS). | [4] |
Table 3: Neuroprotective Effects of Protirelin in Ischemic Stroke Models
| Animal Model | Injury Type | Protirelin Dosage & Administration | Key Quantitative Outcomes | Reference |
| Mouse | Transient Forebrain Ischemia | 0.3 mg/kg, intravenous | Significantly suppressed the reduction of hippocampal neuronal density (39.9% decrease in vehicle group). |
Table 4: Neuroprotective Effects of Taltirelin (a Protirelin analog) in Parkinson's Disease Models
| Animal Model | Injury Type | Taltirelin Dosage & Administration | Key Quantitative Outcomes | Reference |
| Mouse | MPTP-induced | 1 mg/kg | Significantly improved locomotor function and preserved dopaminergic neurons in the substantia nigra.[2] | [2] |
| Mouse | Rotenone-induced | 1 mg/kg | Significantly improved locomotor function and preserved dopaminergic neurons in the substantia nigra.[2] | [2] |
Experimental Protocols
Protocol 1: Controlled Cortical Impact (CCI) Model of TBI in Rats and Protirelin Administration
Objective: To induce a reproducible TBI and assess the neuroprotective effects of Protirelin.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
CCI device (e.g., electromagnetic impactor)
-
Surgical tools
-
Protirelin solution
-
Vehicle control (e.g., sterile saline)
Procedure:
-
Anesthesia and Surgery:
-
Anesthetize the rat with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance).
-
Mount the animal in a stereotaxic frame.
-
Make a midline scalp incision and expose the skull.
-
Perform a craniotomy (e.g., 5 mm diameter) over the desired cortical region (e.g., parietal cortex), keeping the dura mater intact.
-
-
Induction of CCI:
-
Position the impactor tip perpendicular to the dural surface.
-
Set the desired injury parameters (e.g., impact velocity: 4 m/s, deformation depth: 2 mm, dwell time: 100 ms).
-
Induce the cortical impact.
-
-
Protirelin Administration:
-
Immediately following the CCI, administer Protirelin or vehicle.
-
Route of Administration: Intravenous (i.v.) or intraperitoneal (i.p.).
-
Dosage: A range of doses should be tested (e.g., 0.1, 1, 10 mg/kg).
-
Timing: Administration can be a single dose post-injury or multiple doses over a specific time course.
-
-
Post-operative Care and Assessment:
-
Suture the scalp incision.
-
Monitor the animal's recovery from anesthesia.
-
Behavioral Assessment: Conduct neurological severity score (NSS) and motor function tests (e.g., rotarod, beam walk) at various time points post-injury (e.g., 1, 3, 7, 14, 28 days).
-
Histological Analysis: At the end of the study, perfuse the animals and collect the brains for analysis of lesion volume (e.g., using TTC staining), neuronal survival (e.g., NeuN staining), and glial activation (e.g., GFAP and Iba1 staining).
-
Protocol 2: Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke in Mice and Protirelin Administration
Objective: To induce focal cerebral ischemia and evaluate the neuroprotective effects of Protirelin.
Materials:
-
Male C57BL/6 mice (20-25g)
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope
-
Micro-surgical instruments
-
Nylon monofilament (e.g., 6-0) with a silicon-coated tip
-
Protirelin solution
-
Vehicle control (e.g., sterile saline)
Procedure:
-
Anesthesia and Surgery:
-
Anesthetize the mouse with isoflurane.
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Place a temporary ligature around the CCA and ICA.
-
-
Induction of MCAO:
-
Make a small incision in the ECA.
-
Introduce the nylon filament through the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for 60-90 minutes.
-
For reperfusion, withdraw the filament after the desired occlusion period.
-
-
Protirelin Administration:
-
Administer Protirelin or vehicle at the time of reperfusion or at a specified time point post-MCAO.
-
Route of Administration: Intravenous (i.v.) or intraperitoneal (i.p.).
-
Dosage: Test a range of doses (e.g., 0.1, 0.3, 1 mg/kg).
-
-
Post-operative Care and Assessment:
-
Suture the neck incision.
-
Monitor the animal's recovery.
-
Neurological Deficit Scoring: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system (e.g., Bederson's score).
-
Infarct Volume Measurement: At 24 or 48 hours post-MCAO, sacrifice the animals and slice the brains. Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Signaling Pathways and Experimental Workflows
Protirelin Signaling Pathway
Protirelin exerts its effects by binding to specific G-protein coupled receptors (TRH-R1 and TRH-R2).[5] The canonical signaling cascade involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] The neuroprotective effects of Protirelin are thought to be mediated through the modulation of several downstream pathways, including the inhibition of glutamate (B1630785) excitotoxicity and the suppression of apoptosis.
Caption: Protirelin's neuroprotective signaling cascade.
Experimental Workflow for In Vivo Neuroprotection Studies
The following diagram outlines a typical experimental workflow for assessing the neuroprotective effects of Protirelin in an animal model of neurological injury.
Caption: General workflow for in vivo Protirelin studies.
Conclusion
The animal models and protocols described in these application notes provide a solid framework for investigating the neuroprotective effects of Protirelin. The quantitative data suggests that Protirelin and its analogs can ameliorate neuronal damage and improve functional outcomes in various models of CNS injury. Further research focusing on dose-optimization, therapeutic windows, and the elucidation of specific molecular mechanisms will be crucial for the clinical translation of Protirelin as a neuroprotective agent. The provided diagrams of the signaling pathway and experimental workflow are intended to guide the design of future preclinical studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The efficacy of intratechal administration of a very low dose potirelin after acute spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Evolution of Traumatic Brain Injury in a Rat Focal Contusion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Pituitary Function Assessment Using Protirelin Tartrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protirelin tartrate, a synthetic analogue of the endogenous tripeptide thyrotropin-releasing hormone (TRH), is a critical diagnostic agent for evaluating the functional integrity of the anterior pituitary gland.[1][2][3] It is primarily used to assess the secretory reserve of thyrotroph and lactotroph cells by stimulating the release of thyroid-stimulating hormone (TSH) and prolactin (PRL).[1][3][4] These application notes provide comprehensive protocols for the administration of this compound, data interpretation, and an overview of its underlying mechanism of action.
Mechanism of Action and Signaling Pathway
Protirelin exerts its effects by binding to the TRH receptor (TRHR), a G protein-coupled receptor (GPCR) located on the plasma membrane of anterior pituitary cells, particularly thyrotrophs and lactotrophs.[5][6]
Signaling Cascade
The TRHR is coupled to the Gq/11 family of G proteins.[5][7][8] Upon Protirelin binding, the following intracellular cascade is initiated:
-
G Protein Activation: The activated TRHR complex stimulates the Gαq/11 subunit.
-
Phospholipase C (PLC) Activation: Gαq/11 activates the enzyme phospholipase C.[5][7][9]
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][6][9]
-
Cellular Response:
-
Hormone Secretion: The combined increase in intracellular Ca²⁺ and activation of PKC leads to the synthesis and exocytosis of TSH and prolactin from secretory granules.[6]
Caption: Protirelin binds the TRH receptor, activating the Gq/11-PLC pathway to secrete TSH and prolactin.
Experimental Protocol: The Protirelin Stimulation Test
This protocol outlines the procedure for assessing pituitary TSH and prolactin reserve.
Patient/Subject Preparation
-
Fasting: While not always mandatory, fasting may be required if the test is combined with other pituitary function tests.[10]
-
Medication Review: Thyroid hormones can reduce the TSH response to TRH.[4]
-
Discontinue liothyronine (B1675554) (T3) for approximately 7 days prior to the test.[4]
-
Discontinue medications containing levothyroxine (T4) for at least 14 days.[4]
-
Other drugs like glucocorticoids, dopamine (B1211576) agonists, salicylates, and certain antipsychotics can also interfere and should be reviewed.[11][12][13]
-
-
Positioning: The subject should be in a supine (lying down) position before, during, and for at least 15 minutes after administration to minimize side effects like dizziness.[1][4]
Materials
-
This compound for injection
-
Sterile 0.9% saline for IV line maintenance
-
Indwelling intravenous cannula
-
Blood collection tubes (serum or lithium heparin)
-
Centrifuge and equipment for sample processing and storage
-
Validated immunoassay kits for TSH and prolactin analysis
Procedure
Caption: Workflow diagram for the Protirelin stimulation test from preparation to data analysis.
-
IV Access: Insert an indwelling intravenous cannula for blood sampling and drug administration.[10][14]
-
Baseline Sample (t=0): Draw a blood sample immediately before Protirelin administration for baseline TSH, prolactin, and free T4 levels.[4][10]
-
Administration: Administer this compound as a rapid intravenous bolus over 15-30 seconds.[4]
-
Monitoring: Measure blood pressure before administration and at frequent intervals for the first 15 minutes post-injection, as transient changes can occur.[4]
-
Post-Injection Samples: Draw blood samples at timed intervals. Common time points are 20, 30, and 60 minutes post-injection to capture the peak hormonal response.[3][4][10][16]
-
Sample Handling: Process blood samples by centrifugation to separate serum or plasma, which should be stored at -80°C until analysis.[3]
Data Presentation and Interpretation
Results are evaluated by comparing the baseline TSH and prolactin values to the peak values achieved after stimulation.
TSH Response
The TSH response provides insight into the hypothalamic-pituitary-thyroid axis.
| Condition | Baseline TSH (mIU/L) | Peak TSH Response (at 20-30 min) | TSH at 60 min | Interpretation |
| Normal/Euthyroid | 0.4 - 4.5 | Peak of 10-30 mIU/L; >3-fold increase over baseline.[10][16] | Decreasing toward baseline.[10] | Intact pituitary thyrotroph function. |
| Primary Hypothyroidism | Elevated (>4.5) | Exaggerated and prolonged response (>30 mIU/L). | Remains significantly elevated. | Thyroid gland failure with compensatory pituitary overactivity. |
| Secondary Hypothyroidism (Pituitary) | Low, normal, or mildly elevated.[16] | Absent or blunted response (poor peak).[10] | No significant change. | Pituitary failure to produce/secrete TSH. |
| Tertiary Hypothyroidism (Hypothalamic) | Low, normal, or mildly elevated.[16] | Delayed but often normal or exaggerated peak (peak may occur at 60 min).[10] | Remains elevated or is still rising.[10] | Pituitary is functional but lacks stimulation from hypothalamic TRH. |
| Hyperthyroidism | Suppressed (<0.4) | Flat or absent response. | No significant change. | Negative feedback from excess thyroid hormone suppresses pituitary TSH release. |
Prolactin Response
The prolactin response helps in the evaluation of hyperprolactinemic states.
| Condition | Baseline Prolactin (ng/mL) | Peak Prolactin Response | Interpretation |
| Normal | < 25 | Normal, robust increase (e.g., mean increment of ~64 ng/mL in one study).[15] | Intact pituitary lactotroph function. |
| Prolactinoma | Often highly elevated | Blunted or absent response.[15][17][18] A non-response is common (<2.5-fold increase).[18] | Autonomous prolactin secretion from a pituitary adenoma, which is unresponsive to TRH stimulation. |
| Hypothalamic/Pituitary Stalk Damage | Mildly to moderately elevated | Normal or exaggerated response. | Disruption of inhibitory dopamine from the hypothalamus leads to elevated baseline prolactin, but lactotrophs can still respond to TRH. |
Potential Side Effects
Side effects are generally mild, transient, and occur at the time of injection.[10] They may include:
-
Flushing or a sensation of warmth
-
Nausea
-
A desire to urinate[10]
-
Mild chest or abdominal discomfort[10]
-
Headache[10]
-
Transient changes in blood pressure[4]
Caution: In rare cases, pituitary apoplexy (sudden hemorrhage or infarction of the pituitary gland) has been reported in patients with pituitary adenomas following TRH administration.[10]
References
- 1. Protirelin (intravenous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. What is Protirelin used for? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Thyrotropin Releasing Hormone TRH: Package Insert / Prescribing Info [drugs.com]
- 5. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thyrotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Specificity of TRH receptor coupling to G-proteins for regulation of ERG K+ channels in GH3 rat anterior pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. mft.nhs.uk [mft.nhs.uk]
- 11. droracle.ai [droracle.ai]
- 12. How medications affect thyroid function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DRUGS THAT SUPPRESS TSH OR CAUSE CENTRAL HYPOTHYROIDISM - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endocrine Testing Protocols: Hypothalamic Pituitary Adrenal Axis - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Prolactin and thyroid-stimulating hormone responses to thyrotropin-releasing hormone in cases of hyperprolactinemia with normal and abnormal sella tomograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The TRH test provides valuable information in the diagnosis of central hypothyroidism in patients with known pituitary disease and low T4 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prolactin response to thyrotropin-releasing hormone (TRH) in patients with hypothalamic-pituitary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. njmonline.nl [njmonline.nl]
Troubleshooting & Optimization
Improving Protirelin tartrate solubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving protirelin (B58367) tartrate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of protirelin tartrate?
This compound is generally considered to be soluble in water. One source suggests a recommended reconstitution of at least 100 µg/mL in water[1]. However, achieving higher concentrations for specific experimental needs can be challenging.
Q2: I am having trouble dissolving this compound in water. What are the initial troubleshooting steps?
Difficulty in dissolving this compound can be due to several factors. Here are some initial steps to take:
-
Ensure adequate agitation: Simple inversion or gentle swirling may not be sufficient. Use a vortex mixer for at least 2 minutes to ensure vigorous mixing[1].
-
Apply sonication: If the peptide remains undissolved after vortexing, sonicating the vial in a water bath for up to 5 minutes can help break up aggregates and enhance dissolution[1].
-
Visual Inspection: Always visually inspect the solution against a dark and a light background to ensure no undissolved particulates are present[1].
Q3: Does pH affect the solubility of this compound?
Q4: Can I use co-solvents to improve the solubility of this compound?
Yes, co-solvents are a common and effective method to increase the solubility of peptides. Organic solvents such as Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol (PEG), when mixed with water, can significantly enhance the solubility of poorly soluble compounds.
Q5: Are there any specific excipients that can enhance the aqueous solubility of this compound?
Cyclodextrins are a class of excipients known to increase the solubility of various drugs by forming inclusion complexes. For protirelin acetate, a formulation using Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) has been shown to achieve a clear solution at a concentration of at least 2.08 mg/mL.
Troubleshooting Guides
Issue: this compound precipitates out of solution over time.
-
Possible Cause: The initial dissolution was not complete, leading to gradual precipitation of undissolved particles.
-
Solution: Ensure complete dissolution by following the recommended protocol of vortexing followed by sonication if necessary[1].
-
-
Possible Cause: The pH of the solution is not optimal for maintaining solubility.
-
Solution: Adjust the pH of your aqueous solution. For protirelin, which has a basic functional group, a slightly acidic pH may improve solubility and stability in solution. Experiment with buffered solutions in the pH range of 4-6.
-
-
Possible Cause: The concentration of this compound is above its saturation point in the chosen solvent system.
-
Solution: Consider using a solubilizing agent such as a co-solvent or a cyclodextrin (B1172386) to increase the solubility limit.
-
Issue: Inconsistent results in experiments using this compound solutions.
-
Possible Cause: Incomplete dissolution leading to variability in the actual concentration of the peptide in solution.
-
Solution: Implement a standardized dissolution protocol for all experiments. After dissolution, centrifuge the solution to pellet any undissolved material and use the supernatant for your experiments to ensure a consistent concentration.
-
-
Possible Cause: Degradation of this compound in the aqueous solution.
-
Solution: Prepare fresh solutions before each experiment. If long-term storage is required, store reconstituted solutions at 4°C for short-term use (2-7 days) or below -18°C for long-term storage[1].
-
Quantitative Data on Solubility Enhancement
The following tables summarize the available quantitative data and qualitative effects of different methods to improve this compound solubility.
Table 1: Solubility of Protirelin in Various Solvents
| Solvent | Reported Solubility/Recommendation | Reference |
| Water | Recommended reconstitution at ≥100 µg/mL | [1] |
| DMSO | Soluble | [1] |
Table 2: Formulation Strategies for Improving Protirelin Acetate Solubility
| Formulation Composition | Achieved Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL |
Experimental Protocols
Protocol 1: General Procedure for Determining this compound Solubility
This protocol outlines a general method for determining the solubility of this compound in a given solvent[1].
-
Preparation of Solvents: Prepare a series of relevant aqueous solutions, such as sterile water, phosphate-buffered saline (PBS) at pH 7.4, and various acidic and basic buffers.
-
Sample Preparation: Accurately weigh a small amount of lyophilized this compound (e.g., 1 mg) into separate, clear glass vials.
-
Solvent Addition: To each vial, add a precise volume of a single solvent (e.g., 100 µL) to achieve a high initial concentration.
-
Solubilization:
-
Agitate the vials at a controlled room temperature using a vortex mixer for 2 minutes.
-
If the peptide does not dissolve, sonicate the vial in a water bath for up to 5 minutes.
-
-
Visual Inspection: Visually inspect each vial against a dark and light background to check for any undissolved particles. A clear solution with no visible particulates indicates complete dissolution at that concentration.
-
Incremental Dilution: If the peptide is not soluble, incrementally add more solvent in precise volumes, repeating the solubilization and inspection steps at each new concentration until the peptide fully dissolves.
-
Quantification: The solubility is reported as the concentration at which the peptide completely dissolves.
Caption: Experimental workflow for determining this compound solubility.
Protocol 2: Saturation Solubility Determination (Higuchi and Connors Method)
This method is used to determine the equilibrium solubility of a compound.
-
Preparation: Add an excess amount of this compound to a known volume of the desired aqueous medium (e.g., distilled water, specific pH buffer) in a sealed vial.
-
Equilibration: Place the vial on a rotary shaker and agitate at a constant speed and temperature (e.g., 25°C or 37°C) for an extended period (e.g., 48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, separate the undissolved solid from the solution. This can be done by centrifugation followed by careful collection of the supernatant, or by filtration through a suitable filter (e.g., 0.22 µm syringe filter) that does not bind the peptide.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for determining saturation solubility of this compound.
Signaling Pathway
The following diagram illustrates the signaling pathway activated by protirelin in anterior pituitary cells, leading to the release of Thyroid-Stimulating Hormone (TSH) and Prolactin (PRL).
Caption: Protirelin-induced signaling cascade in anterior pituitary cells.
References
Technical Support Center: Protirelin Tartrate In Vivo Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering a lack of response to Protirelin (B58367) tartrate (Thyrotropin-Releasing Hormone, TRH) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a lack of in vivo response to Protirelin tartrate?
A lack of response to this compound is typically rooted in one of four areas: issues with the compound itself (integrity, stability), suboptimal experimental design (dosage, administration route, timing), confounding biological factors in the animal model (anesthesia, stress, physiological state), or problems with the endpoint measurement assay. A systematic evaluation of each of these potential failure points is the most effective troubleshooting approach.
Q2: How can I verify the integrity and stability of my this compound compound?
Protirelin is a peptide and requires specific handling to maintain its biological activity.
-
Storage: Lyophilized Protirelin should be stored desiccated below -18°C and is stable for up to three weeks at room temperature.[1][2] Once reconstituted, the solution should be stored at 4°C for 2-7 days or below -18°C for long-term use.[1][2] It is crucial to prevent repeated freeze-thaw cycles.[1][2]
-
Reconstitution: It is recommended to reconstitute lyophilized Protirelin in sterile, 18MΩ-cm water to a concentration of at least 100 µg/ml.[2] This stock can then be diluted further into other aqueous solutions like sterile saline for injection.[2][3] For long-term storage of the reconstituted peptide, adding a carrier protein (e.g., 0.1% HSA or BSA) is recommended.[1][2]
-
Visual Inspection: Before use, visually inspect the solution. It should be clear and free of particulates. If the vial was shipped, briefly centrifuge it to ensure any powder trapped in the cap is collected at the bottom before reconstituting.[1]
Q3: Am I using the correct dose and route of administration?
The optimal dose and administration route are highly dependent on the animal model and the intended biological question. Doses for neurological effects are often significantly higher than those used for endocrine stimulation tests.
-
Endocrine Response (TSH Release): For stimulating the pituitary-thyroid axis in rats, a starting intravenous (i.v.) dose of 1-10 µg/kg can be considered.[3]
-
Neurological/Behavioral Effects: Studies investigating neuroprotective or analeptic effects have used a much wider and higher dose range. Intraperitoneal (i.p.) injections in rats from 1 to 20 mg/kg have been used to induce hyperthermia.[3][4] Intravenous or intramuscular (i.m.) injections in mice have ranged from 0.04 to 5 mg/kg to assess effects on consciousness after concussion.[5]
The half-life of Protirelin is very short, approximately 6 minutes after IV injection in humans, which should be considered when planning the timing of endpoint measurements.[6]
Table 1: Summary of Reported Protirelin Dosages in Rodent Models
| Animal Model | Research Application | Dosage Range | Route of Administration | Key Findings | Reference |
| Rat (Wistar) | Induction of Hyperthermia | 1, 5, 10, 20 mg/kg | Intraperitoneal (i.p.) | Dose-dependent increase in body temperature. | [3][4] |
| Rat | Spinal Cord Injury | 2 mg/kg/hr | Intravenous (i.v.) infusion | Resulted in improved motor recovery. | [3] |
| Mouse | Post-concussion Effects | 0.04–5 mg/kg | Intramuscular (i.m.) or Intravenous (i.v.) | Decreased latency for spontaneous movement. | [5] |
| Rat | TSH Stimulation Test | 1-10 µg/kg (starting dose) | Intravenous (i.v.) | Recommended for assessing pituitary-thyroid axis. | [3] |
Q4: Could my experimental procedure or choice of anesthetic be interfering with the response?
Yes, several procedural factors can significantly blunt or alter the response to Protirelin.
-
Anesthesia: Anesthetics can significantly impact the hypothalamic-pituitary-thyroid (HPT) axis.[7][8] Some general anesthetics have been shown to alter plasma levels of thyroid hormones independent of TSH secretion.[8] In dogs, one study found that a specific anesthetic protocol did not significantly alter thyroid function tests, but the subsequent surgery did.[9] If possible, conduct experiments in conscious, acclimatized animals via an indwelling catheter. If anesthesia is necessary, the choice of agent should be consistent, and its potential effects must be considered when interpreting results.
-
Stress: Acute stress from handling or injection can alter baseline hormone levels and affect the response. Ensure animals are properly acclimatized to the facility, housing conditions, and experimental procedures.
-
Timing of Measurement: The peak TSH response occurs shortly after Protirelin administration. In humans, maximal TSH concentration is observed 30 minutes after the peak TRH concentration.[6] For a rodent TRH stimulation test, blood samples are typically collected at baseline (T0) and then at 20 and 60 minutes post-injection to capture the response curve.[3]
Q5: What biological factors within the animal model could prevent a response?
-
Hypothalamic-Pituitary-Thyroid (HPT) Axis Integrity: Protirelin stimulates TSH release from the anterior pituitary.[10][11][12] If there is a defect in the pituitary thyrotroph cells or if they are suppressed, the TSH response will be blunted.
-
Negative Feedback: High circulating levels of thyroid hormones (T4 and T3) exert negative feedback on the pituitary, suppressing TSH release.[12][13] If the animal model has high baseline thyroid hormone levels for any reason, the response to exogenous Protirelin may be diminished.
-
Receptor Downregulation: Chronic exposure to high levels of endogenous TRH or repeated administration of agonists can lead to the downregulation of TRH receptors on pituitary cells, resulting in a reduced response.[14]
Q6: I'm confident in my compound and protocol, but my TSH ELISA shows no change. What now?
If you suspect the issue lies with the endpoint measurement, troubleshoot the assay itself.
-
Positive Control: The most critical step is to run a positive control. Use a sample with a known high concentration of TSH or a recombinant TSH standard to confirm the assay is working correctly.
-
Standard Curve: Carefully evaluate your standard curve. Ensure it has a good dynamic range and that your sample values fall within this range, not in the saturated upper or lower plateaus.
-
Sample Handling: Ensure blood samples were collected properly (e.g., using tubes with an appropriate anticoagulant), centrifuged to separate plasma/serum, and stored at -80°C until analysis to prevent hormone degradation.[3]
-
Kit Compatibility and Expiration: Verify that the ELISA kit is validated for the species you are studying (e.g., rat, mouse) and has not expired.
Visualized Workflows and Pathways
Protirelin (TRH) Receptor Signaling Pathway
Troubleshooting Workflow for Lack of In Vivo Response
Detailed Experimental Protocols
Protocol: TRH Stimulation Test in Rodents to Assess TSH Response
This protocol is adapted from standard methodologies for assessing the function of the hypothalamic-pituitary-thyroid axis.[3]
1. Materials
-
This compound
-
Sterile saline for injection (0.9% NaCl)
-
Anesthetic agent (e.g., isoflurane, or use conscious animals with catheters)
-
Blood collection supplies (e.g., heparinized capillary tubes or microtubes with anticoagulant like EDTA)
-
Centrifuge
-
Pipettes and sterile tips
-
-80°C freezer
-
Species-specific TSH immunoassay kit (ELISA or RIA)
2. Experimental Workflow
3. Procedure
-
Animal Acclimatization: Acclimatize animals to housing and handling conditions for at least one week prior to the experiment to minimize stress.
-
Preparation of Protirelin: On the day of the experiment, dilute the Protirelin stock solution in sterile saline to the final desired concentration. A typical dose for TSH stimulation is 1-10 µg/kg.[3] The injection volume should be low, for example, 5 ml/kg for rats.[15]
-
Baseline Blood Collection (T0): Under minimal restraint (or light anesthesia if required), collect a baseline blood sample (approx. 100-200 µL) from the tail vein, saphenous vein, or retro-orbital sinus. Place the sample into an appropriate anticoagulant microtube.
-
Administration: Administer the prepared this compound solution intravenously (i.v.) for the most rapid and consistent response.[3] An intraperitoneal (i.p.) route can be used but will result in slower absorption and a delayed peak response. A control group should receive an equivalent volume of sterile saline.
-
Post-Injection Blood Collection: Collect subsequent blood samples at precisely 20 and 60 minutes post-injection using the same method as the baseline collection.[3]
-
Sample Processing: Immediately after collection, centrifuge all blood samples (e.g., 2000 x g for 15 minutes at 4°C) to separate the plasma.
-
Storage: Carefully collect the plasma supernatant, aliquot if necessary, and store at -80°C until analysis to ensure hormone stability.[3]
4. Data Analysis
-
TSH Measurement: Measure the TSH concentration in all plasma samples using a validated, species-specific immunoassay kit according to the manufacturer's instructions.
-
Statistical Analysis: Compare the TSH concentrations at T20 and T60 to the baseline (T0) level for each animal. A normal response is a significant increase in TSH, typically peaking around 20-30 minutes post-injection. Use appropriate statistical tests (e.g., repeated measures ANOVA or paired t-tests) to determine the significance of the change. Compare the response in the Protirelin-treated group to the saline-treated control group.
References
- 1. mybiosource.com [mybiosource.com]
- 2. angioproteomie.com [angioproteomie.com]
- 3. benchchem.com [benchchem.com]
- 4. Protirelin | THR | Endogenous Metabolite | TargetMol [targetmol.com]
- 5. mdpi.com [mdpi.com]
- 6. [Pharmacokinetics and pharmacodynamics of protirelin (TRH) in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The influence of various anesthetics on the release and metabolism of thyroid hormones: results of two clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effects of Anesthesia and Surgery on Thyroid Function Tests in Dogs [vtechworks.lib.vt.edu]
- 10. Protirelin (intravenous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. [Pharmacologic profile of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physiology, Thyroid Stimulating Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. Acute Rodent Tolerability, Toxicity, and Radiation Dosimetry Estimates of the S1P1-Specific Radioligand [11C]CS1P1 - PMC [pmc.ncbi.nlm.nih.gov]
Protirelin Tartrate Technical Support Center: A Guide for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Protirelin (B58367) tartrate (a synthetic analog of Thyrotropin-Releasing Hormone, TRH) in research settings.[1][2] This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Protirelin tartrate?
A1: this compound is a synthetic analog of the endogenous tripeptide Thyrotropin-Releasing Hormone (TRH).[1][2] Its primary, or "on-target," effect is to mimic natural TRH by binding to high-affinity TRH receptors (TRH-R) on thyrotroph cells in the anterior pituitary gland.[1] This binding activates a G protein-coupled receptor (GPCR) signaling cascade, leading to the release of Thyroid-Stimulating Hormone (TSH) and prolactin.[1]
Q2: What are considered "off-target" effects in the context of Protirelin research?
A2: In the research context, "off-target" effects often refer to the physiological responses observed outside of the intended assessment of the hypothalamic-pituitary-thyroid (HPT) axis. TRH receptors are widely distributed throughout the central nervous system (CNS) and other tissues, including the spinal cord, gastrointestinal tract, and pancreas.[3] Therefore, many of Protirelin's systemic effects are due to the activation of these endogenous TRH receptors in various locations, leading to a range of neuropharmacological and physiological responses.[3]
Q3: Does this compound bind to other receptors besides the TRH receptor?
A3: Currently, there is limited publicly available evidence from broad receptor screening panels to suggest that this compound binds with high affinity to other, non-TRH receptors. Most of its known systemic effects are attributed to the activation of TRH receptors in the CNS and peripheral tissues.[3][4] Researchers investigating novel effects should consider performing counter-screening or competitive binding assays against a panel of relevant receptors (e.g., other GPCRs) to definitively rule out direct off-target molecular interactions.
Q4: What are the most common off-target systems affected by this compound in research animals?
A4: The most commonly reported systems affected are:
-
Central Nervous System (CNS): Protirelin exhibits various neuropharmacological effects, including increased motor activity, arousal (analeptic effects), and modulation of body temperature.[2][3]
-
Cardiovascular System: Transient changes in blood pressure and heart rate are frequently observed following administration.[5][6]
-
Gastrointestinal (GI) System: Effects on the GI tract, such as nausea or changes in motility, can occur.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Cardiovascular Instability in Animal Models
-
Issue: My rodents experience significant and variable changes in blood pressure and heart rate after this compound administration, affecting data reproducibility.
-
Potential Cause: This is a known physiological response to TRH receptor activation in the CNS and potentially directly on the cardiovascular system.[5][7] The effects are typically transient but can be dose-dependent.[5]
-
Troubleshooting Steps:
-
Dose-Response Study: Perform a pilot dose-response study to identify the minimal effective dose for your primary endpoint with the least cardiovascular impact.
-
Continuous Monitoring: Utilize telemetric monitoring to continuously record cardiovascular parameters before, during, and after administration. This allows for precise characterization of the onset, peak, and duration of the effects, helping to distinguish them from your experimental endpoints.[8][9]
-
Acclimatization: Ensure animals are thoroughly acclimatized to the experimental procedures (e.g., handling, injection) to minimize stress-induced cardiovascular changes that could confound the drug's effects.
-
Control for Anesthesia: If using anesthesia, be aware that it can alter cardiovascular responses to Protirelin.[6] Select an anesthetic with minimal cardiovascular effects and ensure consistent administration across all animals.
-
Unexpected Behavioral Changes in CNS Studies
-
Issue: I am observing hyperactivity or an exaggerated startle response in my animals, which is interfering with the cognitive or behavioral paradigm I am studying.
-
Potential Cause: Protirelin has well-documented analeptic (stimulant) and motor-activating properties, mediated by TRH receptors in the brain and spinal cord.[3] These effects can be dose-dependent.
-
Troubleshooting Steps:
-
Behavioral Characterization: Before beginning your primary experiment, characterize the locomotor effects of your chosen Protirelin dose using an Open Field Test. This will help you understand the time course of stimulant effects.[10][11]
-
Adjust Dosing Regimen: If possible, adjust the timing of your behavioral test to occur after the peak locomotor effects have subsided.
-
Lower the Dose: Determine if a lower dose of Protirelin can still achieve the desired central effect for your study while minimizing general hyperactivity.
-
Appropriate Controls: Always include a vehicle-only control group to accurately measure the baseline behavioral response in your specific experimental setup.
-
Gastrointestinal Distress and Poor Compound Absorption
-
Issue: Following oral administration, I am observing signs of gastrointestinal distress (e.g., altered stool consistency) and suspect variable absorption of the compound.
-
Potential Cause: TRH receptors are present in the GI tract, and their activation can influence motility.[3] Stress from administration procedures like oral gavage can also independently affect gut function.
-
Troubleshooting Steps:
-
Standardize Fasting: Ensure a consistent and standardized fasting period for all animals before dosing, as food in the GI tract can impact both motility and drug absorption.[12]
-
Vehicle Controls: Always run a vehicle-only control group to determine if the vehicle itself is causing GI effects.[12]
-
Alternative Dosing: If using oral gavage, ensure the technique is refined to minimize stress. Consider alternative, less stressful methods like administration in palatable food if the experimental design allows.[12]
-
Assess GI Transit: If GI effects are a primary concern, you can directly measure them using a charcoal meal transit assay to quantify the impact of Protirelin on motility.[13][14]
-
Quantitative Data Summary
The following tables summarize quantitative data on the off-target effects of Protirelin and its analogs from preclinical and clinical studies.
Table 1: Cardiovascular Effects
| Species | Compound | Dose | Route | Effect | Citation |
| Human | Protirelin | 50, 200, 500 µg | IV | Systolic BP Increase: 14-17 mmHg; Heart Rate Increase: 7-11 bpm | [15] |
| Rat | TRH | 6.5 nmol | Intrathecal | Increased arterial pressure and heart rate, peaking at 4-7 minutes | [7] |
| Rat | TRH Analog (NS-3) | Not specified | Not specified | Dose-dependent increases in blood pressure and heart rate | [5] |
| Rat | TRH | Not specified | ICV | Enhanced blood pressure and catecholamine secretion | [6] |
Table 2: Central Nervous System Effects
| Species | Compound | Dose | Route | Effect | Citation |
| Rat | This compound | 1, 5, 10, 20 mg/kg | IP | Dose-dependent increase in body temperature | [2] |
| Mouse | TRH Analog | 10 µmol/kg | Not specified | Significant CNS activity (analeptic effect) | [10] |
| Mouse | Taltirelin (B1682926) | Not specified | SC | Dose-dependent antinociceptive effects | [16] |
| Rat | TRH | Not specified | Not specified | Increased spontaneous motor and explorative activities | [3] |
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Effects in Rats using Radio-Telemetry
This protocol provides a method for continuously monitoring blood pressure and heart rate in conscious, freely moving rats.
-
Objective: To quantify the hemodynamic effects of this compound.
-
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350g)
-
Implantable radio-telemetry transmitters
-
Surgical tools for sterile implantation
-
Receivers and data acquisition system (e.g., Data Sciences International)
-
This compound
-
Sterile saline (vehicle)
-
-
Methodology:
-
Transmitter Implantation: Surgically implant the telemetry transmitter according to the manufacturer's instructions. Typically, the catheter is inserted into the abdominal aorta, and the transmitter body is secured in the abdominal cavity. Allow a recovery period of at least 7-10 days.[8][17]
-
Acclimatization & Baseline Recording: Place the rat's home cage on a receiver pad. Allow the animal to acclimate for 10-15 minutes. Record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 60 minutes to establish a stable baseline.[17]
-
Administration: Administer this compound or vehicle via the desired route (e.g., intravenous bolus via a pre-implanted catheter or intraperitoneal injection).
-
Data Recording: Continuously record MAP and HR for a minimum of 2 hours post-administration.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute averages). Calculate the change from baseline for MAP and HR for each animal. Compare the response between the Protirelin-treated and vehicle-treated groups using appropriate statistical methods.
-
Protocol 2: Assessment of CNS Stimulant Effects in Mice using the Open Field Test
This protocol measures locomotor activity and exploratory behavior to assess the stimulant effects of this compound.[10][18]
-
Objective: To quantify changes in spontaneous motor activity induced by this compound.
-
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Open field arena (e.g., 40x40x30 cm), typically made of non-reflective plastic
-
Video tracking software (e.g., Biobserve Viewer, Any-maze)[10]
-
This compound
-
Sterile saline (vehicle)
-
70% ethanol (B145695) for cleaning
-
-
Methodology:
-
Acclimatization: Acclimate mice to the testing room for at least 30-60 minutes before the test begins.[11] The room should have consistent, moderate lighting and low noise.[11]
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., IP).
-
Test Initiation: After a pre-determined pretreatment time (e.g., 15-30 minutes), gently place the mouse in the center of the open field arena.[18]
-
Recording: Immediately begin recording the animal's behavior with the video tracking software for a set duration (e.g., 20-30 minutes).[10][18]
-
Arena Cleaning: After each trial, remove the mouse and thoroughly clean the arena with 70% ethanol to remove any scent cues.[11]
-
Data Analysis: Use the tracking software to analyze key parameters, typically in 5-minute bins to observe changes over time.[19]
-
Total Distance Traveled: A measure of overall locomotor activity.
-
Time Spent in Center Zone vs. Periphery: An indicator of anxiety-like behavior (thigmotaxis).
-
Rearing Frequency: A measure of exploratory behavior. Compare the data between treated and vehicle control groups.
-
-
Protocol 3: Assessment of Gastrointestinal Motility in Mice using the Charcoal Meal Transit Assay
This protocol provides a terminal method to measure the propulsive motility of the small intestine.[13][14]
-
Objective: To determine if this compound alters the rate of gastrointestinal transit.
-
Materials:
-
Male CD-1 or C57BL/6 mice
-
This compound
-
Sterile saline (vehicle)
-
Charcoal meal suspension (e.g., 10% charcoal in 5% gum acacia)[12]
-
Oral gavage needles
-
-
Methodology:
-
Fasting: Fast mice for 12-18 hours before the experiment, with free access to water.[12][14]
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., IP or oral gavage).
-
Charcoal Administration: After a set pretreatment time (e.g., 30 minutes), administer a fixed volume (e.g., 0.2-0.3 mL) of the charcoal meal suspension via oral gavage.[12][14]
-
Euthanasia and Dissection: After a specific transit time (e.g., 20-30 minutes) following charcoal administration, euthanize the animals via an approved method (e.g., cervical dislocation).[12][13]
-
Measurement: Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the cecum. Gently remove the intestine without stretching it and lay it flat.
-
Data Analysis: Measure two lengths:
-
The total length of the small intestine.
-
The distance traveled by the charcoal meal from the pyloric sphincter to the leading edge of the charcoal. Calculate the percent transit for each animal: (Distance traveled by charcoal / Total length of small intestine) x 100. Compare the percent transit between the Protirelin and vehicle groups.
-
-
Visualizations
Signaling Pathway
References
- 1. Protirelin | C16H22N6O4 | CID 638678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. [Pharmacologic profile of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Mechanism of action of this compound (TRH-T) on spinal motor neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of thyrotropin-releasing hormone and its analogue, NS-3, on blood pressure, heart rate, and serum catecholamine levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of thyrotropin- and corticotropin-releasing hormone on blood pressure and plasma catecholamines in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thyrotropin-releasing hormone given intrathecally to the rat increases arterial pressure and heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monitoring of Heart Rate and Activity Using Telemetry Allows Grading of Experimental Procedures Used in Neuroscientific Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Why is the rat telemetry assay a useful tool | Vivonics [vivonics-preclinical.com]
- 10. Open field test for mice [protocols.io]
- 11. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 12. benchchem.com [benchchem.com]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. The acute cardiovascular actions of intravenous thyrotrophin releasing hormone (TRH) in man are mediated by non-catecholaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The synthetic TRH analogue taltirelin exerts modality-specific antinociceptive effects via distinct descending monoaminergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Radio-telemetric System to Monitor Cardiovascular Function in Rats with Spinal Cord Transection and Embryonic Neural Stem Cell Grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MPD: JaxCC1: project protocol [phenome.jax.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Protirelin Tartrate for Neuronal Differentiation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals utilizing Protirelin tartrate to induce neuronal differentiation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce neuronal differentiation?
This compound is a synthetic version of Thyrotropin-Releasing Hormone (TRH), a tripeptide that acts as a neuromodulator in the central nervous system.[1][2] It is believed to mimic the function of endogenous TRH by binding to and activating TRH receptors, which are G protein-coupled receptors.[2][3] This activation triggers downstream signaling cascades, primarily through the Gq/11 protein, leading to the activation of Phospholipase C (PLC) and the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.[3][4] These pathways are known to play a crucial role in regulating cell proliferation, survival, and differentiation.[5]
Q2: What is a recommended starting concentration for this compound in neuronal differentiation experiments?
Direct dose-response data for this compound in neuronal differentiation of stem cells is limited in publicly available literature. However, studies on TRH analogs, such as Taltirelin, can provide a valuable starting point. For instance, a concentration of 5 µM Taltirelin was found to induce the highest proliferation in SH-SY5Y neuroblastoma cells, a common in vitro model for dopaminergic neurons.[6] It is important to note that higher concentrations (e.g., 10 µM) of this analog resulted in decreased cell viability.[6] Therefore, a pilot experiment to determine the optimal concentration for your specific cell line is highly recommended.
Q3: What cell types are suitable for differentiation using this compound?
This compound can potentially be used to differentiate various types of neural stem cells (NSCs) and neural progenitor cells (NPCs), including those derived from induced pluripotent stem cells (iPSCs) and embryonic stem cells (ESCs).[7] The neuroblastoma cell line SH-SY5Y has also been used as a model system to study the effects of TRH analogs.[4][6] The responsiveness of any given cell line will depend on its expression of TRH receptors.
Q4: How long should I expose my cells to this compound?
The optimal duration of exposure will vary depending on the cell type and the desired stage of differentiation. In a study using a TRH analog, cells were incubated for 24 hours to observe effects on proliferation and viability.[6] For differentiation protocols, a continuous exposure or treatment during specific stages of differentiation may be necessary. It is advisable to perform a time-course experiment to determine the ideal treatment window for your experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Neuronal Differentiation Efficiency | 1. Sub-optimal concentration of this compound. 2. Insufficient expression of TRH receptors on the cells. 3. Inappropriate timing or duration of treatment. 4. Issues with the basal differentiation medium or other supplements. | 1. Perform a dose-response experiment with this compound (e.g., 0.1 µM to 10 µM) to find the optimal concentration. 2. Confirm TRH receptor expression in your cell line via RT-qPCR or immunocytochemistry. 3. Conduct a time-course experiment to identify the most effective treatment window. 4. Ensure the basal differentiation medium contains all necessary components for neuronal survival and maturation. |
| High Cell Death/Cytotoxicity | 1. This compound concentration is too high. 2. Poor cell health prior to differentiation. 3. Contamination of the cell culture. | 1. Lower the concentration of this compound. A study on a TRH analog showed decreased viability at 10 µM.[6] 2. Ensure cells are healthy and in the logarithmic growth phase before initiating differentiation. 3. Regularly check for signs of contamination (e.g., cloudy medium, changes in pH).[8] |
| Inconsistent Results Between Experiments | 1. Variation in cell passage number. 2. Inconsistent cell density at the start of differentiation. 3. Batch-to-batch variability of this compound or other reagents. | 1. Use cells within a consistent and narrow passage number range for all experiments. 2. Ensure a consistent seeding density for each experiment. 3. If possible, use the same batch of reagents for the entire set of experiments. |
| Adherent Cells Detaching from Culture Dish | 1. Inadequate coating of the culture surface. 2. Cell stress or death. | 1. Ensure proper coating of culture vessels with an appropriate extracellular matrix (e.g., Poly-L-ornithine/Laminin, Matrigel).[8] 2. Address potential causes of cell stress as outlined in the "High Cell Death/Cytotoxicity" section. |
Experimental Protocols & Data
General Protocol for Neuronal Differentiation of NSCs using this compound
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Neural Stem Cells (NSCs)
-
NSC proliferation medium (e.g., DMEM/F12 with N2 and B27 supplements, EGF, and bFGF)
-
Neuronal differentiation medium (e.g., Neurobasal medium with N2 and B27 supplements, without growth factors)
-
This compound stock solution (e.g., 1 mM in sterile water or PBS)
-
Poly-L-ornithine and Laminin for coating
-
Standard cell culture reagents and consumables
Procedure:
-
Coating Culture Vessels: Coat culture plates or coverslips with Poly-L-ornithine followed by Laminin to promote neuronal adhesion and growth.
-
Seeding NSCs: Plate the NSCs onto the coated vessels at a suitable density in NSC proliferation medium. Allow the cells to attach and grow for 24-48 hours.
-
Initiating Differentiation:
-
Aspirate the proliferation medium.
-
Wash the cells once with PBS.
-
Add the neuronal differentiation medium.
-
-
This compound Treatment:
-
Add this compound to the differentiation medium at the desired final concentration. Based on analog data, a starting range of 1-5 µM is recommended for initial optimization.[6]
-
Culture the cells for the desired duration. A 24-hour initial treatment can be a starting point for assessing effects on early differentiation markers.
-
-
Medium Changes: Replace half of the medium with fresh differentiation medium containing this compound every 2-3 days.
-
Assessing Differentiation: Monitor the cells for morphological changes indicative of neuronal differentiation (e.g., neurite outgrowth). At desired time points, fix the cells for immunocytochemical analysis of neuronal markers (e.g., β-III tubulin, MAP2, NeuN).
Quantitative Data on a TRH Analog (Taltirelin)
The following table summarizes the dose-dependent effects of the TRH analog Taltirelin on the viability of SH-SY5Y cells. This data can serve as a reference for designing your this compound experiments.
| Taltirelin Concentration | Effect on Cell Viability (after 24h incubation) | Reference |
| 5 µM | Highest proliferation (109.70 ± 2.41% of control) | [6] |
| 10 µM | Decreased cell viability (91.64 ± 1.90% of control) | [6] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound, acting as a TRH agonist, binds to its G protein-coupled receptor (TRHR). This primarily activates the Gq/11 protein, which in turn stimulates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), which can then trigger the MAPK/ERK signaling cascade, ultimately leading to the regulation of gene expression involved in neuronal differentiation.
Caption: this compound signaling cascade in neuronal cells.
Experimental Workflow for Optimizing this compound Concentration
The following diagram illustrates a logical workflow for determining the optimal concentration of this compound for your neuronal differentiation experiments.
Caption: Workflow for optimizing this compound concentration.
References
- 1. mdpi.com [mdpi.com]
- 2. corepeptides.com [corepeptides.com]
- 3. Frontiers | Biochemical and physiological insights into TRH receptor-mediated signaling [frontiersin.org]
- 4. Transcriptional profiling of fetal hypothalamic TRH neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thyroid hormone regulation of neural stem cell fate: From development to ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinoic acid induced the differentiation of neural stem cells from embryonic spinal cord into functional neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differentiating Neural Stem Cells into Neurons & Glial Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Cell culture troubleshooting | Proteintech Group [ptglab.com]
Stability of Protirelin tartrate in solution at different temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability of Protirelin (B58367) tartrate in various solutions and at different temperatures. The following question-and-answer guide addresses common concerns and provides detailed protocols for stability testing, ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Protirelin tartrate solutions?
A1: For short-term storage, reconstituted Protirelin solutions can be kept at 4°C (39.2°F) for 2 to 7 days. For long-term storage, it is recommended to store solutions at or below -18°C ( -0.4°F).[1][2][3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into smaller, single-use volumes. The addition of a carrier protein, such as 0.1% human serum albumin (HSA) or bovine serum albumin (BSA), can also enhance stability during long-term storage.[1][2][3]
Q2: How stable is lyophilized this compound powder?
A2: Lyophilized this compound is stable for up to three weeks at room temperature. However, for optimal preservation, it should be stored in a desiccated environment below -18°C (-0.4°F).[1][2][3]
Q3: What is the half-life of Protirelin in a solution?
Q4: Which solvents are recommended for reconstituting this compound?
A4: this compound can be reconstituted in sterile water, ethanol, or DMSO.[6] For biological experiments, it is often dissolved in physiological saline.
Summary of Storage Recommendations
| Formulation | Temperature | Duration | Additional Notes |
| Lyophilized Powder | Room Temperature | Up to 3 weeks | For short-term use. |
| Below -18°C (-0.4°F) | Up to 3 years[6] | Recommended for long-term storage; store desiccated. | |
| Reconstituted Solution | 4°C (39.2°F) | 2 to 7 days[1][2][3] | For short-term use. |
| Below -18°C (-0.4°F) | Up to 1 year[6] | Recommended for long-term storage; consider adding a carrier protein (e.g., 0.1% HSA or BSA) and creating aliquots to avoid freeze-thaw cycles.[1][2][3] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound in solution, based on common practices for peptide pharmaceuticals.[7][8][9]
Objective: To identify potential degradation products and determine the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Phosphate buffer (e.g., 0.1 M, pH 5.0, 7.4, and 9.0)
-
HPLC system with a UV or PDA detector
-
C18 HPLC column
-
pH meter
-
Incubators/water baths
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in HPLC-grade water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. If no degradation is observed after 24 hours at room temperature, repeat with 1 M HCl and/or heat at 60°C for a defined period.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Due to the higher susceptibility of peptides to base-catalyzed hydrolysis, monitor the degradation at regular intervals (e.g., 0, 2, 4, 8, 24 hours) at room temperature.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at elevated temperatures (e.g., 40°C, 60°C, and 80°C) and analyze at various time points.
-
Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method to separate the intact this compound from its degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Characterize the degradation products using techniques such as mass spectrometry (MS).
-
Signaling Pathway
Protirelin (TRH) initiates its physiological effects by binding to the TRH receptor (TRH-R), a G-protein coupled receptor (GPCR) on the surface of pituitary cells. This binding triggers a cascade of intracellular events, as illustrated in the diagram below.
References
- 1. You are being redirected... [bio-world.com]
- 2. mybiosource.com [mybiosource.com]
- 3. angioproteomie.com [angioproteomie.com]
- 4. [Pharmacokinetics and pharmacodynamics of protirelin (TRH) in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of gonadorelin and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protirelin | THR | Endogenous Metabolite | TargetMol [targetmol.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. openaccessjournals.com [openaccessjournals.com]
Technical Support Center: Protirelin Tartrate Experimental Stability
This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of Protirelin tartrate during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder and solutions?
A1: Proper storage is critical to maintaining the stability of this compound. For long-term stability, lyophilized powder should be stored desiccated at -20°C or below, where it can be stable for up to three years.[1][2] Once reconstituted in a solvent, solutions should be stored at -80°C for periods up to one year to minimize degradation.[1][3] For short-term storage of a few days (2-7 days), reconstituted solutions can be kept at 4°C.[4] It is crucial to prevent repeated freeze-thaw cycles, as this can accelerate degradation.[4]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of peptides like Protirelin is often pH-dependent. While specific data for this compound is limited in the provided search results, peptide stability is generally lowest near its isoelectric point and at highly acidic or alkaline pH values which can catalyze hydrolysis. For other peptides, degradation is often accelerated at lower pH values.[5] It is recommended to maintain the pH of the solution within a range that is known to be optimal for similar tripeptides, typically near neutral pH, unless experimental conditions require otherwise.
Q3: What are the primary degradation pathways for Protirelin?
A3: The main degradation of Protirelin (TRH) in plasma occurs via enzymatic action. The initial and most significant step is the hydrolysis of the pGlu-His bond by the enzyme pyroglutamyl aminopeptidase.[6] This cleavage results in the formation of histidyl-proline amide (His-Pro-NH2). This dipeptide is further degraded through two main routes: hydrolysis of its peptide bond to yield His and Pro-NH2, and deamidation to form His-Pro.[6]
Q4: Can I use a carrier protein to improve the stability of my reconstituted Protirelin solution?
A4: Yes, for long-term storage of reconstituted Protirelin, adding a carrier protein such as 0.1% human serum albumin (HSA) or bovine serum albumin (BSA) is recommended.[4] Carrier proteins help to prevent the peptide from adsorbing to the surface of storage vials and can protect it from enzymatic degradation, thereby enhancing its stability.
Troubleshooting Guide
Problem 1: I am observing a loss of Protirelin activity or concentration in my samples over time, even with proper storage.
-
Potential Cause: Repeated Freeze-Thaw Cycles.
-
Solution: Aliquot the reconstituted Protirelin solution into single-use volumes before freezing. This prevents the need to thaw and re-freeze the entire stock, which can damage the peptide structure.[4]
-
-
Potential Cause: Improper Solvent or Buffer.
-
Solution: Protirelin is soluble in water, DMSO, and ethanol.[1] Ensure the solvent is of high purity and appropriate for your experimental setup. If using a buffer, verify its compatibility and ensure the pH is optimal for stability. Avoid buffers that may catalyze hydrolysis.
-
-
Potential Cause: Enzymatic Degradation.
-
Solution: If working with biological samples like plasma or serum, be aware that endogenous enzymes rapidly degrade Protirelin.[6] Experiments should be conducted at low temperatures (e.g., on ice) when possible, and the inclusion of appropriate protease inhibitors should be considered.
-
Problem 2: My HPLC analysis shows multiple unexpected peaks in my Protirelin sample.
-
Potential Cause: Chemical Degradation.
-
Solution: The presence of multiple peaks suggests the formation of degradation products.[7] Review your sample preparation and handling procedures. Key factors to control are temperature, pH, and exposure to light. Ensure solutions are freshly prepared and used promptly.
-
-
Potential Cause: Contamination.
-
Solution: Ensure all glassware, solvents, and reagents are clean and free of contaminants. Use high-purity solvents and reagents for all experiments.
-
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years | Store desiccated, away from moisture.[1][3] |
| In Solvent | -80°C | Up to 1 year | Recommended for long-term solution storage.[1][3] |
| In Solvent | -20°C | Up to 1 month | For shorter-term storage.[3] |
| Reconstituted | 4°C | 2-7 days | For immediate or very short-term use.[4] |
Table 2: Half-life of TRH and its Metabolites in Human Plasma at 37°C
| Compound | Half-life (t½) | Degradation Kinetics |
| TRH (Protirelin) | 9.4 minutes | First-order (at low concentrations)[6] |
| His-Pro-NH2 | 5.3 minutes | First-order[6] |
| His-Pro | 2.2 minutes | First-order[6] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using RP-HPLC
This protocol outlines a method to assess the stability of Protirelin under specific experimental conditions (e.g., different buffers, temperatures).
-
Preparation of Standard Solution:
-
Accurately prepare a stock solution of Protirelin reference standard in the chosen mobile phase or a compatible solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).[7]
-
-
Preparation of Test Samples:
-
Dissolve the this compound sample to be tested in the desired experimental buffer (e.g., PBS at various pH values) to achieve the same concentration as the standard solution.[7]
-
Dispense aliquots of this solution into separate, tightly sealed vials for each time point and storage condition to be tested (e.g., 4°C, 25°C, 37°C).
-
-
Incubation:
-
Place the vials at their designated temperatures.
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), remove one vial from each condition for analysis.
-
-
HPLC Analysis:
-
Chromatographic Conditions (Representative): [7]
-
Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B (e.g., 5% to 60% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm.
-
Column Temperature: 30°C.
-
-
Injection: Inject equal volumes (e.g., 20 µL) of the standard and test samples into the HPLC system.[7]
-
-
Data Analysis:
-
Calculate the percentage of remaining Protirelin in each test sample by comparing the peak area of the main Protirelin peak to the peak area from the time 0 sample or the reference standard.
-
The purity can be determined by calculating the area of the Protirelin peak as a percentage of the total area of all peaks in the chromatogram.[7]
-
Visualizations
Caption: Enzymatic degradation pathway of Protirelin in plasma.
Caption: Experimental workflow for Protirelin stability testing.
References
- 1. Protirelin | THR | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. biosynth.com [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. prospecbio.com [prospecbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics and pattern of degradation of thyrotropin-releasing hormone (TRH) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Addressing batch-to-batch variability of Protirelin tartrate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Protirelin tartrate. Our aim is to help you address potential batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays with a new batch of this compound. What could be the cause?
A1: Inconsistent results between different batches of this compound can stem from several factors. The most common are variations in peptide purity, the presence of synthesis-related impurities, and differences in the peptide content and the molar ratio of the tartrate counter-ion. Each of these can affect the effective concentration and biological activity of the peptide in your experiments. We recommend performing a comprehensive quality assessment of the new batch.
Q2: What are the critical quality attributes of this compound that we should assess to ensure batch consistency?
A2: To ensure batch-to-batch consistency, you should focus on the following critical quality attributes:
-
Purity: Assessed by High-Performance Liquid Chromatography (HPLC), this determines the percentage of the desired peptide in the sample.
-
Impurity Profile: Characterization of any synthesis-related impurities, such as truncated or deletion sequences, which could have unintended biological effects.
-
Peptide Content: The actual amount of peptide in the lyophilized powder, which can be influenced by the presence of counter-ions and water.
-
Counter-ion Content: For this compound, the amount of tartrate can influence the solubility, stability, and overall mass of the product.
-
Biological Potency: A functional assay to confirm that the peptide elicits the expected biological response with the expected potency.
Q3: How can the tartrate counter-ion affect our experiments?
A3: The tartrate counter-ion is introduced during the purification or salt exchange steps of peptide synthesis.[1] Variations in the counter-ion content between batches can lead to discrepancies in the net peptide content of the lyophilized powder. This means that weighing out the same amount of powder from two different batches may result in different molar concentrations of the active peptide. Furthermore, the nature of the counter-ion can influence the peptide's secondary structure, solubility, and stability, which can in turn affect its biological activity.[1]
Q4: What is a typical purity specification for this compound?
A4: For research-grade Protirelin, a purity of >99.0% as determined by RP-HPLC is common.[2] However, for pharmaceutical applications, the purity requirements are more stringent and are defined in pharmacopeial monographs, such as those from the European Pharmacopoeia (Ph. Eur.) or the United States Pharmacopeia (USP).[3][4] It is crucial to obtain a Certificate of Analysis (CoA) from the supplier for each batch, which will detail the specific purity and other quality control parameters.[3][5]
Q5: We suspect our new batch of this compound has lower biological activity. How can we confirm this?
A5: The most direct way to confirm the biological activity of a new batch is to perform a side-by-side comparison with a previous, well-characterized batch that served as a reference standard in your laboratory. This should be done using a quantitative in-vitro bioassay, such as a TSH release assay with cultured pituitary cells. By generating dose-response curves for both batches, you can compare their relative potency.
Troubleshooting Guides
Issue 1: Decreased or Variable Potency in Cell-Based Assays
If you observe a significant decrease in the expected biological response or high variability in your results when using a new batch of this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for inconsistent potency.
Step 1: Verify Physical Properties and Handling
-
Appearance: Visually inspect the lyophilized powder. It should be a white, uniform solid.[2]
-
Solubility: Ensure the peptide dissolves completely in the recommended solvent. Incomplete dissolution can lead to a lower effective concentration.
-
Storage: Confirm that the peptide has been stored at the recommended temperature (typically -20°C to -80°C) and protected from moisture.[2]
Step 2: Analytical Chemistry Assessment
-
Review the Certificate of Analysis (CoA): Carefully compare the CoA of the new batch with that of a previous, reliable batch. Pay close attention to purity, peptide content, and any specified impurities.
-
Perform In-House Purity Verification (if possible): Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to verify the purity of the new batch. A significant discrepancy from the CoA warrants further investigation.
Step 3: Comparative In-Vitro Potency Bioassay
-
Objective: To determine the relative potency of the new batch compared to a previously qualified batch (reference standard).
-
Methodology: Conduct a TSH release assay using a primary culture of anterior pituitary cells or a suitable cell line (e.g., GH3 cells).
-
Procedure:
-
Prepare stock solutions of both the new batch and the reference standard with high accuracy.
-
Create serial dilutions of both batches to generate a full dose-response curve.
-
Treat the cells with the different concentrations of each batch in parallel.
-
After an appropriate incubation period, measure the amount of TSH released into the cell culture medium using a validated method such as an ELISA.
-
Plot the dose-response curves and calculate the EC50 (half-maximal effective concentration) for each batch.
-
-
Interpretation: A significant rightward shift in the dose-response curve and a higher EC50 value for the new batch indicate lower potency.
Issue 2: Unexpected Peaks in HPLC Analysis
If your quality control analysis of a new batch of this compound reveals unexpected peaks, it is important to identify the nature of these impurities.
References
Technical Support Center: Overcoming Blood-Brain Barrier Penetration Issues with Protirelin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to improve the blood-brain barrier (BBB) penetration of Protirelin (Thyrotropin-Releasing Hormone, TRH).
Frequently Asked Questions (FAQs)
Q1: Why does native Protirelin have poor blood-brain barrier penetration?
A1: Protirelin, a hydrophilic tripeptide, faces significant challenges in crossing the BBB due to several factors. The BBB is a highly selective barrier formed by endothelial cells with tight junctions that restrict the passage of most hydrophilic and large molecules from the bloodstream into the brain. Protirelin's hydrophilicity and rapid degradation in the bloodstream limit its ability to passively diffuse across the lipid-rich membranes of the BBB.
Q2: What are the main strategies to enhance Protirelin's BBB penetration?
A2: The primary strategies focus on modifying Protirelin or using carrier systems to facilitate its transport across the BBB. These include:
-
Nanoparticle Encapsulation: Encapsulating Protirelin within biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can protect it from degradation and facilitate its transport.
-
Chemical Modification: Synthesizing more lipophilic analogs of Protirelin can enhance its ability to cross the BBB. Taltirelin is a notable example of a TRH analog with improved BBB penetration.
-
Surface Modification of Nanoparticles: Coating nanoparticles with materials like chitosan (B1678972) can impart a positive surface charge, potentially enhancing interaction with the negatively charged cell membranes of the BBB and promoting uptake.
-
Nasal Delivery: Administration of Protirelin-loaded nanoparticles via the intranasal route is being explored as a direct nose-to-brain delivery pathway, bypassing the BBB.
Q3: What is the mechanism of action of Protirelin in the central nervous system?
A3: Protirelin acts as a neuromodulator in the CNS. It binds to specific G protein-coupled receptors (GPCRs) on the surface of neurons. This binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade modulates neuronal excitability and neurotransmitter release.[1]
Troubleshooting Guides
Guide 1: Protirelin Encapsulation in PLGA Nanoparticles
Issue 1.1: Low Encapsulation Efficiency of Protirelin
-
Possible Cause: Protirelin is hydrophilic and may partition into the external aqueous phase during the emulsification process.
-
Solution 1: Optimize the Emulsification Method. The double emulsion-solvent evaporation method (w/o/w) is generally preferred for hydrophilic drugs like peptides. Ensure vigorous homogenization or sonication to create a stable primary emulsion (w/o).
-
Solution 2: Adjust the pH of the Aqueous Phases. The charge of the peptide can influence its partitioning. For Protirelin, adjusting the pH of the internal aqueous phase away from its isoelectric point can increase its solubility within the internal aqueous droplets and reduce its tendency to diffuse out.
-
Solution 3: Modify the Polymer. Using a blend of PLGA with other polymers or modifying the PLGA end-groups can alter the polymer's interaction with the peptide and improve encapsulation.
-
Solution 4: Increase Polymer Concentration. A higher polymer concentration in the organic phase can increase the viscosity, which may slow the diffusion of the peptide into the external aqueous phase.[2]
-
Issue 1.2: Nanoparticle Aggregation
-
Possible Cause: Insufficient stabilization of nanoparticles after formation.
-
Solution 1: Optimize Surfactant Concentration. Ensure an adequate concentration of a suitable surfactant, such as polyvinyl alcohol (PVA), is used in the external aqueous phase to provide steric stabilization.
-
Solution 2: Surface Coating. Coating the PLGA nanoparticles with a hydrophilic polymer like chitosan can provide electrostatic repulsion and prevent aggregation.
-
Solution 3: Lyophilization with Cryoprotectants. If preparing a dry powder, use cryoprotectants like trehalose (B1683222) or mannitol (B672) during lyophilization to prevent aggregation upon reconstitution.
-
Guide 2: In Vitro Blood-Brain Barrier Model Experiments
Issue 2.1: Low Trans-endothelial Electrical Resistance (TEER) Values
-
Possible Cause: Incomplete formation of tight junctions in the endothelial cell monolayer.
-
Solution 1: Optimize Cell Seeding Density. Ensure that the brain endothelial cells (like bEnd.3 or hCMEC/D3) are seeded at a density that allows them to reach full confluency.
-
Solution 2: Use a Co-culture Model. Co-culturing the endothelial cells with astrocytes on the basolateral side of the Transwell insert can promote the formation of tighter junctions and lead to higher TEER values.[3]
-
Solution 3: Check for Contamination. Microbial contamination can compromise the integrity of the cell monolayer. Regularly check cultures for any signs of contamination.
-
Issue 2.2: High Variability in Permeability Results
-
Possible Cause: Inconsistent monolayer integrity or experimental conditions.
-
Solution 1: Monitor TEER Throughout the Experiment. Measure TEER before and after the permeability assay to ensure the integrity of the monolayer was maintained.
-
Solution 2: Control for Temperature. Perform transport studies at a constant temperature (typically 37°C) as temperature can affect active transport processes.
-
Solution 3: Use Appropriate Controls. Include positive (e.g., a known BBB-permeable molecule like caffeine) and negative (e.g., a known BBB-impermeable molecule like sucrose) controls in every experiment.
-
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of TRH and its Analog, Taltirelin
| Parameter | TRH | Taltirelin | Reference |
| Blood-Brain Barrier Penetration | Low | High | [4][5] |
| Stability in Blood and Brain | Low | High | [4] |
| CNS Stimulating Action | 1x | ~100x stronger | [4] |
| Duration of Action | Short | ~8x longer-lasting | [4] |
| Affinity for TRH Receptors | High | ~10x lower | [4] |
| Endocrine Action | Potent | ~5x less potent | [4] |
Note: This table provides a qualitative comparison based on available literature. Quantitative values can vary depending on the experimental model and conditions.
Experimental Protocols
Protocol 1: Preparation of Protirelin-Loaded PLGA Nanoparticles (Double Emulsion-Solvent Evaporation)
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Protirelin
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Prepare the organic phase: Dissolve a specific amount of PLGA (e.g., 100 mg) in an organic solvent like DCM (e.g., 2 mL).
-
Prepare the internal aqueous phase (W1): Dissolve Protirelin (e.g., 10 mg) in a small volume of deionized water (e.g., 200 µL).
-
Form the primary emulsion (w/o): Add the internal aqueous phase to the organic phase and emulsify using a probe sonicator on ice for a specified time and power (e.g., 1 minute at 40% amplitude).
-
Prepare the external aqueous phase (W2): Prepare a solution of PVA in deionized water (e.g., 2% w/v).
-
Form the double emulsion (w/o/w): Add the primary emulsion to the external aqueous phase under vigorous stirring or sonication to form the double emulsion.
-
Solvent evaporation: Stir the double emulsion at room temperature for several hours (e.g., 4 hours) to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated Protirelin.
-
Resuspension or Lyophilization: Resuspend the nanoparticles in a suitable buffer for immediate use or lyophilize with a cryoprotectant for long-term storage.
Protocol 2: Chitosan Coating of PLGA Nanoparticles
Materials:
-
Protirelin-loaded PLGA nanoparticles
-
Chitosan
-
Acetic acid solution (e.g., 1% v/v)
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Prepare chitosan solution: Dissolve chitosan in a dilute acetic acid solution to a desired concentration (e.g., 0.5% w/v).
-
Coating: Add the PLGA nanoparticle suspension dropwise to the chitosan solution while stirring.
-
Incubation: Continue stirring for a specified period (e.g., 1-2 hours) to allow for the electrostatic interaction between the negatively charged PLGA nanoparticles and the positively charged chitosan.
-
Collection and Washing: Centrifuge the suspension to collect the chitosan-coated nanoparticles and wash with deionized water to remove excess chitosan.
Protocol 3: In Vitro BBB Transmigration Assay (Transwell Model)
Materials:
-
Brain endothelial cells (e.g., bEnd.3 or hCMEC/D3)
-
Astrocytes (optional, for co-culture model)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture plates
-
Cell culture medium and supplements
-
Protirelin formulation (e.g., free Protirelin, Protirelin-loaded nanoparticles)
-
TEER meter
-
Analytical instrument for Protirelin quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding: Seed the brain endothelial cells on the apical side of the Transwell inserts. For a co-culture model, seed astrocytes on the basolateral side of the insert or the bottom of the well.
-
Monolayer Formation: Culture the cells until a confluent monolayer with high TEER values is formed, indicating the establishment of tight junctions.
-
Permeability Assay:
-
Replace the medium in the apical and basolateral chambers with fresh, serum-free medium.
-
Add the Protirelin formulation to the apical (donor) chamber.
-
At predetermined time points, collect samples from the basolateral (receiver) chamber.
-
Replenish the basolateral chamber with fresh medium after each sampling.
-
-
Quantification: Analyze the concentration of Protirelin in the collected samples using a validated analytical method like LC-MS/MS.
-
Calculate Apparent Permeability (Papp): The permeability coefficient can be calculated to quantify the rate of transport across the cell monolayer.
Mandatory Visualizations
Caption: Protirelin (TRH) signaling pathway in a neuron.
Caption: Experimental workflow for evaluating Protirelin BBB penetration.
References
Validation & Comparative
A Comparative Efficacy Analysis of Protirelin Tartrate and Taltirelin for Neurodegenerative Conditions
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the thyrotropin-releasing hormone (TRH) analog, Taltirelin (B1682926), and the synthetic TRH, Protirelin (B58367) tartrate. This document synthesizes preclinical and clinical data to evaluate their respective efficacy, mechanisms of action, and pharmacokinetic profiles, supported by experimental data and methodologies.
Protirelin, a synthetic version of the endogenous tripeptide TRH, and Taltirelin, a structurally modified TRH analog, both exert their effects through the TRH receptor.[1][2] However, their pharmacological properties and clinical utility diverge significantly due to differences in stability, potency, and pharmacokinetics. Taltirelin was developed to overcome the therapeutic limitations of Protirelin, such as its short plasma half-life and poor blood-brain barrier penetration.[1][3] Taltirelin is approved in Japan for the treatment of spinocerebellar degeneration (SCD), a condition for which Protirelin has also been investigated.[1][4][5]
Mechanism of Action: TRH Receptor Signaling
Both Protirelin and Taltirelin are agonists at the thyrotropin-releasing hormone receptor (TRH-R), a G protein-coupled receptor (GPCR).[6][7] The primary signaling cascade initiated by receptor binding involves the activation of Gq/11 proteins. This leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][8] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][8] This cascade ultimately modulates neuronal activity and, in the anterior pituitary, stimulates the release of thyroid-stimulating hormone (TSH) and prolactin.[6][8][9]
While both compounds act on the same receptor, Taltirelin has been identified as a "superagonist" at the human TRH receptor.[10][11] This means that while it may bind with lower affinity than Protirelin (TRH), it has a higher intrinsic efficacy, leading to a greater signaling response at full receptor occupancy.[10]
Comparative Pharmacokinetics
A key differentiator between Protirelin and Taltirelin is their pharmacokinetic profile. Protirelin is characterized by a very short plasma half-life and low oral bioavailability, necessitating intravenous or intramuscular administration.[1][12] In contrast, Taltirelin was designed for enhanced stability and can be administered orally.[1][2]
| Parameter | Protirelin Tartrate | Taltirelin |
| Administration Route | Intravenous, Intramuscular[1][13] | Oral[1][2] |
| Plasma Half-life | ~4-6.5 minutes[1][12] | Significantly longer than Protirelin[2] |
| Oral Bioavailability | Low (~2%)[1][14] | Orally active[1][15] |
| Blood-Brain Barrier | Poor penetration[16] | More rapid and greater penetration than Protirelin[16] |
Table 1: Comparison of Pharmacokinetic Properties.
Preclinical Efficacy and Receptor Binding
Preclinical studies in rodent models demonstrated Taltirelin's superior central nervous system (CNS) activity compared to Protirelin. Taltirelin was found to be approximately 100 times more potent in its CNS-stimulating actions and to have an 8-fold longer duration of action.[15] Interestingly, this enhanced in vivo efficacy is contrasted by its in vitro receptor binding affinity, which is about 10 times lower than that of Protirelin (TRH).[15] This apparent discrepancy is explained by Taltirelin's "superagonist" activity at the human TRH receptor.[10]
A study using a human TRH receptor model cell system provided quantitative data on the binding and signaling potency of both compounds.
| Parameter | Protirelin (TRH) | Taltirelin |
| Binding Affinity (IC50) | 36 nM | 910 nM |
| Signaling Potency (EC50 for Ca2+ release) | 5.0 nM | 36 nM |
| Signaling Potency (EC50 for IP1 production) | 3.9 nM | 150 nM |
| Intrinsic Efficacy (IP1 Production) | 100% (Full agonist) | ~180% of Protirelin (Superagonist) |
Table 2: Comparative Receptor Binding and Signaling Potency at the Human TRH Receptor. [10][17]
Data derived from a study by Thirunarayanan et al. (2012) using HEK 293 cells expressing the human TRH receptor.
Clinical Efficacy in Spinocerebellar Degeneration
Both drugs have been evaluated for the treatment of ataxia in patients with spinocerebellar degeneration (SCD).
Taltirelin: A 24-week, multicenter, randomized, double-blind, placebo-controlled study assessed the efficacy and safety of Taltirelin hydrate (B1144303) (5 mg, orally, twice daily) in 149 patients with SCD.[18][19] The primary endpoint was the change in the Korean version of the Scale for the Assessment and Rating of Ataxia (K-SARA) score. The Taltirelin group showed a statistically significant improvement in the K-SARA score at 24 weeks compared to the placebo group (-0.51 vs. +0.36, respectively; p=0.0321).[18][19] Significant improvements were specifically noted in the "Stance" and "Speech disturbance" subscores.[18][19]
Protirelin: A study involving 10 SCD patients treated with Protirelin for two weeks also reported improvements in ataxia scores.[20] Both total SARA and International Cooperative Ataxia Rating Scale (ICARS) scores showed significant improvement (SARA: 16.25 to 12.90, p=0.0176; ICARS: 41.50 to 32.75, p=0.0020).[20] Another study noted that intravenous injection of 2 mg of this compound daily for 14 days improved cerebellar ataxia as measured by SARA in 18 patients with SCD.[21]
While direct comparative clinical trials are limited, the available data suggests that both agents can offer benefits in SCD. However, Taltirelin's oral administration and longer duration of action present a significant advantage for chronic treatment.
Experimental Protocols
In Vitro Receptor Binding and Signaling Assay (Based on Thirunarayanan et al., 2012)
Objective: To characterize and compare the binding and signaling of Protirelin (TRH) and Taltirelin at the human TRH receptor.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK) 293 cells are stably transfected to express the human TRH receptor (TRH-R).
-
Binding Assay:
-
Whole cells are incubated with a radiolabeled TRH analog (e.g., [3H]MeTRH) and increasing concentrations of unlabeled competitor (Protirelin or Taltirelin).
-
After incubation, cells are washed to remove unbound ligand, and the remaining cell-associated radioactivity is measured.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
-
Calcium (Ca2+) Mobilization Assay:
-
TRH-R expressing cells are loaded with a calcium-sensitive fluorescent dye.
-
Cells are then stimulated with varying concentrations of Protirelin or Taltirelin.
-
Changes in intracellular calcium concentration are measured using a fluorometer.
-
The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated.
-
-
Inositol Monophosphate (IP1) Accumulation Assay:
-
Cells are incubated with the test compounds (Protirelin or Taltirelin) in the presence of LiCl (to inhibit IP1 degradation).
-
The reaction is stopped, and the cells are lysed.
-
IP1 levels are quantified using a commercial immunoassay kit.
-
The EC50 for IP1 production is determined.
-
Clinical Trial Protocol for Spinocerebellar Degeneration (Based on NCT03808221)
Objective: To evaluate the efficacy and safety of Taltirelin hydrate in patients with ataxia due to spinocerebellar degeneration.
Methodology:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, phase IV clinical trial.
-
Patient Population: Patients aged 20 years and older diagnosed with hereditary or nonhereditary cerebellar ataxia.
-
Randomization: Eligible patients are randomly assigned in a 1:1 ratio to either the Taltirelin group or the placebo control group.
-
Intervention:
-
Taltirelin Group: 5 mg Taltirelin hydrate administered orally, twice daily, for 24 weeks.
-
Control Group: Matching placebo administered orally, twice daily, for 24 weeks.
-
-
Primary Endpoint: Change from baseline in the Korean version of the Scale for the Assessment and Rating of Ataxia (K-SARA) score at 24 weeks.
-
Secondary Endpoints: Changes in K-SARA scores at 4 and 12 weeks, Clinical Global Impression Scale, EuroQol five-dimensional questionnaire, Tinetti balance test, and gait analysis at various time points.
-
Safety Assessment: Monitoring of adverse events and changes in clinical laboratory data throughout the study.
Conclusion
Taltirelin represents a significant advancement over this compound for the treatment of CNS disorders like spinocerebellar degeneration. Its enhanced pharmacokinetic profile, including oral bioavailability and a longer duration of action, makes it more suitable for chronic management.[1][2][15] Preclinically, while exhibiting lower binding affinity, Taltirelin's "superagonist" activity at the TRH receptor provides a mechanistic basis for its potent and long-lasting CNS effects.[10][15] Clinical data in SCD further supports the efficacy of Taltirelin, demonstrating modest but statistically significant improvements in ataxia.[18][19] While Protirelin has shown some efficacy, its practical application is limited by its pharmacological properties.[1] Future research may focus on developing TRH analogs with even greater CNS selectivity and improved pharmacokinetic profiles.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Taltirelin - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Biochemical and physiological insights into TRH receptor-mediated signaling [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Taltirelin | C17H23N7O5 | CID 114750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thyrotropin-releasing hormone receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. benchchem.com [benchchem.com]
- 9. Thyrotropin-releasing hormone - Wikipedia [en.wikipedia.org]
- 10. Taltirelin is a superagonist at the human thyrotropin-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Taltirelin is a superagonist at the human thyrotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Pharmacokinetics and pharmacodynamics of protirelin (TRH) in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Tolerance of long-term this compound treatment] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. protirelin [drugcentral.org]
- 15. [Synthesis and pharmacological action of TRH analog peptide (Taltirelin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Are thyrotropin‐releasing hormone (TRH) and analog taltirelin viable reversal agents of opioid‐induced respiratory depression? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 18. e-jmd.org [e-jmd.org]
- 19. Efficacy and Safety of Taltirelin Hydrate in Patients With Ataxia Due to Spinocerebellar Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison of therapeutic effectiveness with SARA and ICARS using protirelin for spinocerebellar degeneration's patients [jstage.jst.go.jp]
- 21. mdpi.com [mdpi.com]
Protirelin Tartrate and its Analogs in Neurodegenerative Disease Models: A Comparative Analysis
A Review of Preclinical Evidence for Neuroprotection
Protirelin (B58367), a synthetic version of the naturally occurring thyrotropin-releasing hormone (TRH), and its analogs are being investigated for their neuroprotective potential in a range of neurodegenerative disorders. This guide provides a comparative analysis of the performance of protirelin analogs versus placebo in animal models of neurodegeneration, with a focus on the TRH analog taltirelin (B1682926) in models of Parkinson's disease. The data presented here is intended for researchers, scientists, and drug development professionals to provide an objective overview of the current preclinical evidence.
Taltirelin in Parkinson's Disease Animal Models
A significant body of preclinical evidence supporting the neuroprotective effects of TRH analogs comes from studies of taltirelin in rodent models of Parkinson's disease. The following data is derived from a study by Zhang et al. (2018), which investigated the effects of taltirelin in MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and rotenone-induced mouse models of Parkinson's disease.
Behavioral Outcomes
Taltirelin treatment demonstrated a significant improvement in motor function in mice treated with MPTP or rotenone (B1679576), as assessed by the rotarod test.
Table 1: Effect of Taltirelin on Motor Performance (Rotarod Test) in MPTP-Induced Parkinson's Disease Model
| Treatment Group | Latency to Fall (seconds) - Day 7 | Latency to Fall (seconds) - Day 14 |
| Normal Control | 295.30 ± 15.21 | 298.10 ± 12.54 |
| MPTP (Placebo) | 198.50 ± 55.32 | 185.40 ± 65.23 |
| Taltirelin (0.2 mg/kg) | 255.60 ± 35.87 | 245.50 ± 77.25 |
| Taltirelin (1 mg/kg) | 275.40 ± 22.15 | 287.20 ± 28.62 |
| Taltirelin (5 mg/kg) | 243.80 ± 68.43 | 239.20 ± 75.31 |
| Data are presented as mean ± SEM. *p < 0.05 compared to the MPTP group. |
Table 2: Effect of Taltirelin on Motor Performance (Rotarod Test) in Rotenone-Induced Parkinson's Disease Model
| Treatment Group | Latency to Fall (seconds) - Day 55 |
| Normal Control | 289.50 ± 10.23 |
| Rotenone (Placebo) | 124.92 ± 49.63 |
| Taltirelin (0.2 mg/kg) | 193.78 ± 45.66 |
| Taltirelin (1 mg/kg) | 182.92 ± 56.64 |
| Data are presented as mean ± SEM. *p < 0.05 compared to the Rotenone group. |
Histopathological and Biomarker Analysis
Taltirelin treatment showed a protective effect on dopaminergic neurons in the substantia nigra and reduced the levels of key pathological biomarkers.
Table 3: Neuroprotective Effects and Biomarker Modulation of Taltirelin in MPTP-Induced Parkinson's Disease Model
| Parameter | MPTP (Placebo) | Taltirelin (1 mg/kg) |
| TH-positive cells in Substantia Nigra (cells/section) | 2543 ± 312 | 4211 ± 453 |
| Striatal TH protein level (relative to control) | 0.42 ± 0.08 | 0.75 ± 0.11 |
| p-tau (S396) in Substantia Nigra (relative to control) | 2.15 ± 0.23 | 1.28 ± 0.19 |
| p-α-synuclein (S129) in Substantia Nigra (relative to control) | 2.89 ± 0.31 | 1.55 ± 0.24 |
| Data are presented as mean ± SEM. *p < 0.05 compared to the MPTP group. TH = Tyrosine Hydroxylase. |
Experimental Protocols
A detailed methodology is crucial for the replication and validation of scientific findings. The following protocols are based on the study by Zhang et al. (2018).
MPTP-Induced Parkinson's Disease Mouse Model
-
Animals: Male C57BL/6 mice were used.
-
Model Induction: Mice were intraperitoneally (i.p.) injected with MPTP at a dose of 30 mg/kg/day for 7 consecutive days.
-
Treatment: Taltirelin (0.2, 1, or 5 mg/kg) or vehicle (placebo) was administered i.p. 4 hours prior to each MPTP injection and continued for a total of 14 days.
-
Behavioral Assessment: The rotarod test was performed on days 1, 7, and 14 to assess motor coordination and balance.
-
Histopathological Analysis: On day 14, mice were euthanized, and brains were processed for immunohistochemical staining of Tyrosine Hydroxylase (TH) to quantify dopaminergic neurons in the substantia nigra.
-
Biomarker Analysis: Western blot analysis was performed on brain tissue to measure the levels of TH, phosphorylated tau (p-tau), and phosphorylated α-synuclein (p-α-synuclein).
Rotenone-Induced Parkinson's Disease Mouse Model
-
Animals: Male C57BL/6 mice were used.
-
Model Induction: Mice were administered rotenone (30 mg/kg) by oral gavage daily for 55 days.
-
Treatment: Taltirelin (0.2 or 1 mg/kg) or vehicle (placebo) was administered i.p. daily for 55 days.
-
Behavioral Assessment: The rotarod test was performed on days 1 and 55.
-
Post-mortem Analysis: Similar to the MPTP model, brain tissue was collected for histopathological and biomarker analysis.
Proposed Mechanism of Action of Taltirelin
Recent studies, including Zhang et al. (2024), have begun to elucidate the signaling pathways underlying the neuroprotective effects of taltirelin. The proposed mechanism involves the activation of the TRH receptor (TRHR), leading to downstream signaling cascades that promote neuronal survival and function.[1]
Conclusion
The preclinical data presented provides compelling evidence for the neuroprotective efficacy of the TRH analog, taltirelin, in animal models of Parkinson's disease. Taltirelin demonstrated significant improvements in motor function, preservation of dopaminergic neurons, and modulation of key disease-related biomarkers. While these findings are promising, further research is warranted to explore the therapeutic potential of protirelin tartrate and its analogs in a broader range of neurodegenerative conditions and to translate these preclinical findings into clinical applications. The detailed experimental protocols and proposed mechanism of action offer a solid foundation for future investigations in this area.
References
Reproducibility of Protirelin Tartrate's Effects on Motor Neuron Survival: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the reproducibility of a compound's therapeutic effects is paramount. This guide provides a comparative analysis of the available data on the effects of Protirelin (B58367) tartrate (a synthetic form of Thyrotropin-Releasing Hormone, TRH) on motor neuron survival, placed in context with the more established therapeutic agent, Riluzole (B1680632).
While Protirelin has been investigated for its potential neuroprotective properties, the reproducibility of its effects on motor neuron survival remains a subject of inquiry, with clinical trial results showing variability.[1][2] In contrast, Riluzole has demonstrated a more consistent, albeit modest, effect on survival in patients with amyotrophic lateral sclerosis (ALS), a common motor neuron disease.[3][4][5] This guide will delve into the experimental data for both compounds, present detailed methodologies from key studies, and visualize relevant biological pathways and workflows.
Comparative Efficacy in Motor Neuron Disease
The therapeutic potential of Protirelin tartrate and Riluzole in motor neuron diseases has been evaluated in various studies. The following tables summarize the quantitative data on their efficacy, primarily focusing on survival benefits and functional outcomes in ALS patients for Riluzole and a broader range of motor neuron conditions for Protirelin.
Table 1: Riluzole Efficacy in Amyotrophic Lateral Sclerosis (ALS)
| Outcome Measure | Dosage | Result | Study Type |
| Median Survival Extension | 100 mg/day | Approximately 2-3 months[4][5] | Meta-analysis of Randomized Controlled Trials (RCTs) |
| Probability of Surviving One Year | 100 mg/day | Increased by 9% (57% in placebo vs. 66% in riluzole group)[3] | Meta-analysis of RCTs |
| Tracheostomy-Free Survival | 100 mg/day | Significant benefit (Hazard Ratio: 0.80)[3] | Meta-analysis of RCTs |
| Bulbar and Limb Function | 100 mg/day | Small beneficial effect[3][5] | Meta-analysis of RCTs |
| Muscle Strength | 100 mg/day | No significant effect[3][5] | Meta-analysis of RCTs |
Table 2: this compound (TRH-T) Effects on Motor Neuron Conditions
| Outcome Measure | Dosage | Result | Study Type |
| Spasticity and Muscular Strength | 4 mg/day (i.m.) | Slight but statistically significant improvement, especially in lower limbs[6] | Randomized, single-blind, placebo-controlled study in upper motor neuron syndrome |
| Motor and Functional Ratings | 150 mg (s.c.) & 500 mg (i.v.) | Statistically significant improvement in dynametric strength 1 hour after subcutaneous injection. No significant difference in six other ratings compared to placebo.[7] | Double-blind, placebo-controlled trial in ALS |
| Clinical Improvement | Not specified | Small-to-moderate improvement in muscle strength and function[2] | Review of studies in humans |
| Motor Neuron Disease Progression | 50 mg/kg (i.p. daily) | No significant clinical benefit in wobbler mice, an animal model of motor neuron disease[8] | Double-blind study in an animal model |
Experimental Protocols
Detailed methodologies are crucial for assessing the reproducibility of experimental findings. Below are summaries of the protocols used in key studies for both Riluzole and this compound.
Riluzole Clinical Trial Protocol (Generalised from Meta-Analyses)
A typical randomized, double-blind, placebo-controlled trial for Riluzole in ALS would involve the following:
-
Participants: Adult patients with a diagnosis of probable or definite ALS.
-
Intervention: Treatment with Riluzole (commonly 100 mg daily) or a matching placebo.[3]
-
Outcome Measures:
-
Primary: Tracheostomy-free survival time.
-
Secondary: Assessment of bulbar and limb function, muscle strength, and quality of life using standardized scales.
-
-
Data Analysis: Meta-analyses often use a fixed-effects model to calculate the pooled hazard ratio for survival.[3]
This compound Clinical Study Protocol
A randomized, single-blind, placebo-controlled study investigating this compound in upper motor neuron syndrome included:
-
Participants: 20 patients with chronic upper motor neuron syndrome from ischemic cerebrovascular lesions.[6]
-
Intervention: Intramuscular administration of this compound (4 mg/day).[6]
-
Outcome Measures:
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental designs, the following diagrams are provided.
Caption: Proposed neuroprotective mechanism of Riluzole.
Caption: Generalized workflow for a placebo-controlled clinical trial.
Discussion on Reproducibility
The reproducibility of findings is a cornerstone of scientific validation. In the case of Riluzole , multiple randomized controlled trials and subsequent meta-analyses have consistently shown a modest but statistically significant survival benefit in ALS patients.[3][4][5] This convergence of evidence from different studies strengthens the confidence in the reproducibility of its therapeutic effect.
For This compound , the evidence is less consistent. While some studies suggest potential benefits in improving muscle strength and spasticity, others have failed to show significant clinical advantages, particularly in animal models of motor neuron disease.[2][6][7][8] The variability in outcomes could be attributed to several factors, including differences in study design, patient populations, dosage, and the specific motor neuron condition being investigated. Furthermore, some findings suggest that the effects of protirelin may be influenced by the sex and hormonal status of the patient, adding another layer of complexity to the reproducibility of its effects.[1]
Conclusion
References
- 1. Protirelin (thyrotropin-releasing hormone) in amyotrophic lateral sclerosis. The role of androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Riluzole for amyotrophic lateral sclerosis (ALS)/motor neuron disease (MND) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Riluzole: real-world evidence supports significant extension of median survival times in patients with amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Riluzole for amyotrophic lateral sclerosis (ALS)/motor neuron disease (MND) | Cochrane [cochrane.org]
- 6. This compound (TRH-T) in upper motoneuron syndrome: a controlled neurophysiological and clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A double-blind, placebo-controlled trial of TRH in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thyrotropin-releasing hormone (TRH) in murine motor neuron disease (the wobbler mouse) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Protirelin (TRH) and Its Analogs for Researchers and Drug Development Professionals
An in-depth guide to the performance, signaling pathways, and experimental evaluation of Protirelin and its synthetic derivatives.
Protirelin, a tripeptide also known as Thyrotropin-Releasing Hormone (TRH), is a key neuromodulator with a wide range of effects mediated through its interaction with specific G protein-coupled receptors (GPCRs). While its role in the hypothalamic-pituitary-thyroid axis is well-established, the therapeutic potential of Protirelin extends to various central nervous system (CNS) disorders. However, its clinical utility is often hampered by a short half-life and limited bioavailability. This has spurred the development of numerous TRH analogs with improved pharmacokinetic profiles and receptor selectivity. This guide provides a comparative analysis of Protirelin and its prominent analogs, supported by experimental data, to aid researchers and drug development professionals in this field.
Performance Comparison: Receptor Binding and Functional Potency
The interaction of Protirelin and its analogs with TRH receptors (TRH-R) is the primary determinant of their biological activity. In humans, the TRH-R1 subtype is the sole receptor, while rodents also express TRH-R2.[1][2] The binding affinity (Ki) and functional potency (EC50) of these compounds are critical parameters for their evaluation.
| Compound | Receptor Subtype | Binding Affinity (Ki) in μM | Agonist Potency (EC50) in μM | Species | Reference |
| Protirelin (TRH) | TRH-R1 | ~0.017 (17 nM) | ~0.005 (5 nM) | Rat | [3] |
| TRH-R2 | ~0.016 (16 nM) | ~0.002 (2 nM) | Rat | [3] | |
| Taltirelin | TRH-R (human) | Lower signaling potency but higher intrinsic efficacy than TRH | Acts as a superagonist | Human | [1] |
| Analog 21a (R=CH3) | TRH-R1 | 0.17 | 0.05 | Not Specified | [3][4] |
| TRH-R2 | 0.016 | 0.0021 | Not Specified | [3][4] | |
| [4(5)-fluoro-imidazole-His2]-TRH | TRH Receptors | 7.5 - 13.5 | Not Specified | Rat | [5] |
| [2-trifluoromethyl-imidazole-His2]-TRH | TRH Receptors | 3.3 - 4.9 | Not Specified | Rat | [5] |
| [4(5)-trifluoromethyl-imidazole-His2]-TRH | TRH Receptors | 390 - 1010 | Not Specified | Rat | [5] |
Note: Ki and EC50 values can vary depending on the experimental conditions and cell types used.
In Vivo Efficacy: Beyond Receptor Binding
The ultimate test of a TRH analog's utility lies in its in vivo performance. Studies have demonstrated the potent CNS activities of various analogs, often surpassing that of native TRH.
| Compound | In Vivo Model | Key Findings | Reference |
| Protirelin (TRH) | Barbiturate-induced sleeping time | Standard for comparison | [3][4] |
| Taltirelin | Spinocerebellar degeneration (clinical trial) | Improvement in ataxia scores (SARA) | [6] |
| Hemi-PD rats | Improved motor function | [7] | |
| Analogs 21a,b and 22a,b | Barbiturate-induced sleeping time | Decreased sleeping time by nearly 50% more than TRH | [3][4] |
| PTZ-induced seizures | Significant protection against seizures | [3][4] | |
| Rovatirelin | Reserpine-induced hypothermia in mice | Potent anti-hypothermic effect, selected for clinical trials | [8] |
Pharmacokinetics: Overcoming the Limitations of Native TRH
A major focus in the development of TRH analogs has been to improve upon the short half-life of Protirelin.
| Compound | Key Pharmacokinetic Properties | Reference |
| Protirelin (TRH) | Rapid clearance with a half-life of approximately 2.4 minutes for the initial phase of disappearance. | [9] |
| Taltirelin | Longer duration of action (eight times longer than TRH) and is orally effective. | [7] |
| Montirelin (B1676733) Hydrate | Investigated for its distribution and transfer into the fetus and milk in rats. | [10] |
Signaling Pathways of TRH Receptors
Protirelin and its analogs exert their effects by activating TRH receptors, which are primarily coupled to Gq/11 proteins.[1][2][11][12] This initiates a cascade of intracellular events, with the potential for cross-talk with other signaling pathways.
Caption: Canonical and alternative signaling pathways of TRH receptors.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of Protirelin and its analogs. Below are representative methodologies for key in vitro and in vivo assays.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for TRH receptors.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing either human TRH-R1 or TRH-R2 are prepared.
-
Binding Reaction: Membranes are incubated in a binding buffer containing a fixed concentration of a radiolabeled TRH analog (e.g., [3H]MeTRH) and a range of concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Assessment of Analeptic Activity
Objective: To evaluate the potency of a TRH analog in antagonizing barbiturate-induced sleep.
Caption: Experimental workflow for assessing analeptic activity.
Methodology:
-
Animal Model: Male ICR mice are typically used.
-
Treatment Groups: Animals are divided into groups receiving the vehicle control, Protirelin (as a positive control), and different doses of the TRH analog.
-
Drug Administration: The test compounds are administered, for example, via intraperitoneal injection.
-
Induction of Sleep: After a predetermined time to allow for drug absorption and distribution, a sleep-inducing agent such as pentobarbital (B6593769) is administered.
-
Measurement of Sleep Duration: The time from the loss of the righting reflex until its spontaneous recovery is recorded as the sleeping time.
-
Data Analysis: The sleeping times of the different groups are compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the efficacy of the TRH analog in reducing sleep duration.
Conclusion
The development of TRH analogs has led to compounds with significantly improved pharmacokinetic profiles and potent CNS activities compared to the parent molecule, Protirelin. Analogs like Taltirelin have demonstrated clinical potential in treating neurodegenerative disorders. The comparative data and experimental protocols presented in this guide offer a valuable resource for researchers and pharmaceutical scientists working on the discovery and development of novel TRH-based therapeutics. Future research may focus on developing analogs with even greater receptor subtype selectivity and exploring novel delivery systems, such as intranasal administration, to further enhance their therapeutic efficacy.[8]
References
- 1. Frontiers | Biochemical and physiological insights into TRH receptor-mediated signaling [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Synthesis, receptor binding, and CNS pharmacological studies of new thyrotropin-releasing hormone (TRH) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Receptor Binding, and CNS Pharmacological Studies of New Thyrotropin-Releasing Hormone (TRH) Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor binding of fluorinated histidine analogs of thyrotropin-releasing hormone in various regions of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | TRH Analog, Taltirelin Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 8. New Efforts to Demonstrate the Successful Use of TRH as a Therapeutic Agent [mdpi.com]
- 9. The pharmacokinetics of thyrotropin-releasing hormone (TRH) and deamido-TRH in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of the new thyrotropin releasing hormone analogue montirelin hydrate. 2nd communication: distribution and transfer into the fetus and milk after a single intravenous administration and pharmacokinetics and enzyme induction after repeated intravenous administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thyrotropin-releasing hormone receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
Validating Protirelin Tartrate's Mechanism of Action: A Comparative Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Protirelin (B58367) tartrate's mechanism of action with alternative Thyrotropin-Releasing Hormone (TRH) analogs, Taltirelin and Rovatirelin (B610565), by examining their effects on gene expression. Experimental data from transcriptomic studies are presented to support the validation of Protirelin's therapeutic potential and to offer insights for future drug development.
Introduction: Protirelin Tartrate and the TRH Signaling Pathway
This compound is a synthetic version of the naturally occurring tripeptide, Thyrotropin-Releasing Hormone (TRH).[1][2] It primarily acts on TRH receptors, which are G protein-coupled receptors located in the anterior pituitary gland.[3] This interaction initiates a signaling cascade that leads to the synthesis and release of Thyroid-Stimulating Hormone (TSH) and Prolactin.[1][4][5] Beyond its endocrine functions, TRH and its analogs are known to have various effects on the central nervous system.[1][2]
The signaling pathway begins with Protirelin binding to the TRH receptor, activating a Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key step in hormone secretion. This pathway can also activate the mitogen-activated protein kinase (MAPK) cascade, influencing gene transcription.[3]
Comparative Gene Expression Analysis
| Molecule | Experimental System | Key Upregulated Genes | Key Downregulated Genes | Fold Change/Significance | Reference |
| TRH (Protirelin Proxy) | Rat Pituitary Cells (in vitro) | Prolactin (PRL), Nppc, Fgf1, Cd63, Npw, Il23a | Lats1, Cacna2d1, Top2a, Tfap2a | 102 genes upregulated, 488 genes downregulated | [5] |
| Taltirelin | Striatum of Hemi-PD Rats (in vivo) | Thyrotropin-releasing hormone receptor (TRHR), Tyrosine hydroxylase (TH), Dopamine receptor D2 (DRD2), Retinoic acid receptor alpha (RARα) | Not specified | Upregulation of 4352 transcripts, downregulation of 3848 transcripts in the lesioned side compared to control. | [4] |
| Rovatirelin | Cerebellum of Ataxia Model Mice (in vivo) | Brain-derived neurotrophic factor (BDNF) | Not specified | Significant increase in cerebellar mRNA level. | [1][6] |
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided.
Detailed Experimental Protocols
RNA Sequencing (RNA-seq)
This protocol is a synthesized methodology based on practices described in recent transcriptomic studies of TRH and its analogs.[4][5][7]
-
Cell Culture and Treatment: Pituitary cell lines (e.g., GH3 cells) are cultured under standard conditions. For in vivo studies, animal models are treated with the respective compounds (e.g., this compound, Taltirelin, or Rovatirelin) at specified concentrations and durations. Control groups receive a vehicle solution.
-
RNA Extraction: Total RNA is extracted from the cells or tissues using a suitable kit (e.g., TRIzol reagent) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and bioanalyzer.
-
Library Preparation: mRNA is enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented and used as a template for first-strand cDNA synthesis with random hexamer primers. Second-strand cDNA is subsequently synthesized. The double-stranded cDNA is purified and subjected to end-repair, A-tailing, and ligation with sequencing adapters.
-
Sequencing: The constructed libraries are amplified by PCR and sequenced on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: Raw sequencing reads are filtered to remove low-quality reads and adapters. The clean reads are then aligned to the reference genome. Gene expression levels are quantified, and differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated upon treatment.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is a standard method for validating gene expression changes identified by RNA-seq.[8][9]
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted as described for RNA-seq. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Primer Design: Gene-specific primers for the target genes and a stable housekeeping gene (for normalization) are designed using appropriate software.
-
qPCR Reaction: The qPCR reaction is set up in a multi-well plate containing the cDNA template, forward and reverse primers, and a SYBR Green or probe-based master mix.
-
Data Acquisition: The reaction is run on a real-time PCR instrument, which monitors the fluorescence intensity at each cycle.
-
Data Analysis: The cycle threshold (Ct) values are determined for each gene. The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the expression of the housekeeping gene.
Conclusion
The analysis of gene expression provides a powerful tool for validating the mechanism of action of this compound and comparing its effects with those of other TRH analogs. While direct transcriptomic data for this compound is an area for future research, the available data for TRH and its analogs, Taltirelin and Rovatirelin, reveal both overlapping and distinct effects on gene regulation. The upregulation of prolactin by TRH in pituitary cells aligns with the known endocrine function of Protirelin. The broader neurological effects of Taltirelin and Rovatirelin, evidenced by changes in genes such as TH, DRD2, and BDNF, suggest that this compound may have similar, yet to be fully elucidated, neuro-modulatory roles. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the nuanced molecular mechanisms of this compound and to advance the development of next-generation TRH-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. [Pharmacologic profile of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ameliorating effect of rovatirelin on the ataxia in rolling mouse Nagoya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sequencing of the Pituitary Transcriptome after GnRH Treatment Uncovers the Involvement of lncRNA-m23b/miR-23b-3p/CAMK2D in FSH Synthesis and Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pituitary whole transcriptome analysis reveals key genes regulating reproduction in Hy-Line Brown hens and the construction of their ceRNA molecular regulatory network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing the Long-Term Efficacy of Protirelin Tartrate Treatment In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protirelin tartrate, a synthetic analog of thyrotropin-releasing hormone (TRH), has been investigated for its therapeutic potential across a range of neurological and psychiatric disorders.[1] Its neuroprotective and neuromodulatory effects have prompted in vivo studies to assess its long-term efficacy. This guide provides a comparative analysis of this compound against alternative treatments for key indications, supported by available experimental data. The information is intended to aid researchers and drug development professionals in evaluating its therapeutic promise and designing future studies.
Spinocerebellar Ataxia (SCA)
Spinocerebellar ataxias are a group of hereditary neurodegenerative disorders characterized by progressive ataxia.[2] While there is no cure, some treatments aim to manage symptoms and potentially slow disease progression.
Comparative Efficacy of Treatments for Spinocerebellar Ataxia
| Treatment | Dosage and Administration | Efficacy Outcomes | Long-Term Data | Adverse Events |
| This compound Analogs (e.g., Taltirelin Hydrate) | 5 mg orally, twice daily[3][4] | Significant improvement in Korean version of the Scale for the Assessment and Rating of Ataxia (K-SARA) scores at 24 weeks compared to placebo (-0.51 ± 2.79 vs 0.36 ± 2.62, p=0.0321).[3][4] | Studies show sustained improvement in ataxia symptoms over 24 weeks.[3][4] | Generally well-tolerated. |
| Riluzole (B1680632) | 50 mg orally, twice daily[5] | A higher proportion of patients showed a decrease in SARA score at 12 months compared to placebo (50% vs 11%).[6] | A long-term follow-up study in SCA7 patients showed ophthalmologic stability for up to 5 years and a less steep deterioration of ataxia in some patients.[5][7] | Generally mild; requires regular liver function monitoring.[6] |
| Supportive Care (Physical and Occupational Therapy) | N/A | Can lead to significant improvements in SARA scores, particularly in truncal ataxia, in the short-term.[8] | Over 50% of individuals maintained improvements at a 24-week follow-up.[8] | N/A |
Experimental Protocol: Long-Term Efficacy of Taltirelin Hydrate in a Mouse Model of SCA
This protocol is a representative example based on common practices in preclinical SCA research.
-
Animal Model: Use a transgenic mouse model of SCA (e.g., SCA1 or SCA3).
-
Treatment Groups:
-
Vehicle control group (e.g., saline).
-
Taltirelin Hydrate group (e.g., 1 mg/kg, intraperitoneal injection, once daily).
-
-
Treatment Duration: 12 weeks.
-
Behavioral Assessments:
-
Rotarod Test: Assess motor coordination and balance weekly.
-
Beam Walk Test: Evaluate gait and balance weekly.
-
Open Field Test: Monitor general locomotor activity at baseline and at the end of the study.
-
-
Histological Analysis (at study termination):
-
Perfuse mice and collect cerebellar tissue.
-
Perform immunohistochemistry for markers of Purkinje cell loss (e.g., Calbindin).
-
Quantify Purkinje cell numbers in different cerebellar lobules.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures for behavioral data, t-test for histological data) to compare the outcomes between the treatment and control groups.
Spinal Cord Injury (SCI)
Spinal cord injury leads to a complex cascade of secondary injury mechanisms that exacerbate initial damage.[9] Therapeutic interventions aim to mitigate this secondary damage and promote functional recovery.
Comparative Efficacy of Treatments for Spinal Cord Injury
| Treatment | Dosage and Administration | Efficacy Outcomes | Long-Term Data | Adverse Events |
| This compound | Preclinical: 2 mg/kg/hr intravenous infusion in rats.[10] | Improved motor recovery in rat models of SCI.[10] | Limited long-term comparative data available. | Not extensively documented in long-term SCI studies. |
| Riluzole | Clinical: 100 mg orally twice daily for 24h, then 50 mg twice daily for 13 days.[9] Preclinical: 6 mg/kg intraperitoneally in rats.[11][12] | Preclinical studies show improved motor function scores at 6 weeks.[11] Clinical trials suggest improved neurological outcomes, though not always statistically significant.[13] | Long-term functional recovery observed in preclinical models.[11] | Generally safe, with no major drug-related serious adverse events reported in SCI trials.[1] |
| Methylprednisolone (B1676475) | Clinical: High-dose intravenous administration within 8 hours of injury.[14] Preclinical: 30 mg/kg intravenous injection in rats.[14] | Clinical trials have shown modest motor score improvements.[15] Preclinical studies show tissue sparing but not always corresponding functional improvement.[16] | No longer routinely recommended due to risks of complications like infection and gastrointestinal bleeding with long-term use.[15] | Increased risk of sepsis, pneumonia, and gastrointestinal bleeding.[15] |
Experimental Protocol: Comparative Efficacy of this compound and Riluzole in a Rat Model of SCI
This protocol outlines a potential head-to-head comparison.
-
Animal Model: Use a standardized rat model of contusive SCI (e.g., using an impactor device).
-
Treatment Groups:
-
Vehicle control group (e.g., saline).
-
This compound group (e.g., 2 mg/kg/hr, intravenous infusion for 24 hours).
-
Riluzole group (e.g., 6 mg/kg, intraperitoneal injection, twice daily for 7 days).
-
-
Treatment Initiation: Within 1-2 hours post-injury.
-
Behavioral Assessments:
-
Basso, Beattie, and Bresnahan (BBB) Locomotor Rating Scale: Assess hindlimb motor function weekly for 8 weeks.
-
Grid Walk Test: Evaluate fine motor control and coordination at 4 and 8 weeks.
-
-
Electrophysiology (at 8 weeks):
-
Measure motor-evoked potentials (MEPs) to assess the integrity of the corticospinal tract.
-
-
Histological Analysis (at study termination):
-
Perfuse rats and collect spinal cord tissue.
-
Stain tissue to quantify lesion volume and white matter sparing (e.g., with Luxol Fast Blue).
-
-
Statistical Analysis: Use ANOVA followed by post-hoc tests to compare the outcomes across the three groups.
Treatment-Resistant Depression (TRD)
A significant portion of individuals with major depressive disorder do not respond adequately to conventional antidepressant treatments.[17] This has led to the investigation of alternative therapeutic strategies.
Comparative Efficacy of Treatments for Treatment-Resistant Depression
| Treatment | Dosage and Administration | Efficacy Outcomes | Long-Term Data | Adverse Events |
| This compound | Investigational; various routes and doses have been explored. | Some studies suggest a potential antidepressant effect, but evidence is not robust.[18] | Limited long-term efficacy data available. | Hormonal changes (e.g., on TSH and prolactin).[18] |
| Esketamine (nasal spray) | Flexible dosing, typically twice weekly during induction, then weekly or bi-weekly.[19] | Rapid and significant reduction in depressive symptoms (MADRS scores).[20] | Long-term studies show sustained efficacy and prevention of relapse.[21][22] | Dissociation, dizziness, nausea, headache (usually transient).[21] |
| Repetitive Transcranial Magnetic Stimulation (rTMS) | Typically daily sessions over several weeks. | Outperformed medication strategies in reducing HAM-D and MADRS scores in some studies.[17] | Long-term efficacy data is still emerging but shows promise. | Generally well-tolerated; mild headache or scalp discomfort. |
| Augmentation with Atypical Antipsychotics (e.g., Aripiprazole) | Oral administration, typically once daily. | Significantly higher response and remission rates compared to placebo augmentation.[23] | Can be effective for long-term maintenance. | Weight gain, metabolic changes, and extrapyramidal symptoms are potential concerns. |
Experimental Protocol: Assessing the Antidepressant-like Effects of this compound in a Rodent Model of TRD
This protocol is a representative example for preclinical TRD research.
-
Animal Model: Induce a state of "treatment resistance" in rats or mice. This can be achieved by chronic administration of a standard antidepressant (e.g., a selective serotonin (B10506) reuptake inhibitor) that fails to produce an antidepressant-like effect in a subset of animals.
-
Treatment Groups:
-
Vehicle control group.
-
Standard antidepressant group (e.g., fluoxetine).
-
This compound group (dose to be determined based on pilot studies).
-
This compound + standard antidepressant combination group.
-
-
Treatment Duration: 4 weeks.
-
Behavioral Assessments:
-
Forced Swim Test: Measure immobility time as an indicator of depressive-like behavior.
-
Sucrose Preference Test: Assess anhedonia.
-
Novelty-Suppressed Feeding Test: Evaluate anxiety-like behavior.
-
-
Neurochemical Analysis (at study termination):
-
Collect brain tissue (e.g., prefrontal cortex, hippocampus).
-
Measure levels of relevant neurotransmitters (e.g., serotonin, dopamine) and their metabolites.
-
-
Statistical Analysis: Use ANOVA followed by post-hoc tests to compare the outcomes between the different treatment groups.
Signaling Pathways and Experimental Workflows
Protirelin Signaling Pathway
Caption: Protirelin (TRH) binds to its G-protein coupled receptor, activating downstream signaling pathways.
Alternative Treatment Signaling Pathways
Caption: Riluzole is thought to exert its neuroprotective effects by modulating glutamate transmission.[24][25][26]
Caption: Esketamine's antidepressant effects are mediated through the glutamatergic system.[10][27][28]
Experimental Workflow for In Vivo Long-Term Efficacy Assessment
Caption: A generalized workflow for assessing the long-term in vivo efficacy of therapeutic agents.
Conclusion
This compound and its analogs have demonstrated therapeutic potential in preclinical and some clinical settings for conditions like spinocerebellar ataxia and spinal cord injury. However, robust, long-term comparative data against established or emerging alternative treatments are largely unavailable. For treatment-resistant depression, alternatives such as esketamine and rTMS currently have more substantial evidence supporting their long-term efficacy.
Future in vivo research should focus on well-designed, long-term, head-to-head comparative studies to definitively establish the efficacy of this compound relative to other therapeutic options. Detailed and standardized experimental protocols are crucial for ensuring the reproducibility and comparability of findings across different studies. The signaling pathways of these compounds offer multiple targets for further investigation and the development of novel therapeutic strategies.
References
- 1. What is Protirelin used for? [synapse.patsnap.com]
- 2. e-jmd.org [e-jmd.org]
- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 4. Efficacy and Safety of Taltirelin Hydrate in Patients With Ataxia Due to Spinocerebellar Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-Term Follow-Up before and during Riluzole Treatment in Six Patients from Two Families with Spinocerebellar Ataxia Type 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. friedreichsataxianews.com [friedreichsataxianews.com]
- 7. researchgate.net [researchgate.net]
- 8. Long-term Safety and Efficacy of Esketamine Nasal Spray Plus an Oral Antidepressant in Patients with Treatment-resistant Depression– an Asian Sub-group Analysis from the SUSTAIN-2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. hopkinsmedicine.org [hopkinsmedicine.org]
- 11. A Single Administration of Riluzole Applied Acutely After Spinal Cord Injury Attenuates Pro-inflammatory Activity and Improves Long-Term Functional Recovery in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ovid.com [ovid.com]
- 14. Therapeutic time window for methylprednisolone in spinal cord injured rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. Methylprednisolone causes minimal improvement after spinal cord injury in rats, contrasting with benefits of an anti-integrin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Esketamine Hydrochloride? [synapse.patsnap.com]
- 18. neurology.org [neurology.org]
- 19. Safety and efficacy with esketamine in treatment-resistant depression: long-term extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Long-term Safety and Efficacy of Esketamine Nasal Spray Plus an Oral Antidepressant in Patients with Treatment-resistant Depression– an Asian Sub-group Analysis from the SUSTAIN-2 Study [cpn.or.kr]
- 21. academic.oup.com [academic.oup.com]
- 22. mdpi.com [mdpi.com]
- 23. What is the mechanism of Protirelin? [synapse.patsnap.com]
- 24. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 25. neurology.org [neurology.org]
- 26. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Why Esketamine for Depression Is Becoming a Leading Treatment [goodhealthpsych.com]
- 28. Ketamine, Esketamine, and Arketamine: Their Mechanisms of Action and Applications in the Treatment of Depression and Alleviation of Depressive Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Protirelin Tartrate and its Analogs in Spinocerebellar Degeneration
A Review of Clinical Evidence and Mechanistic Insights for Researchers and Drug Development Professionals
Protirelin (B58367) tartrate, a synthetic analog of thyrotropin-releasing hormone (TRH), and its derivatives have been investigated for decades as potential symptomatic treatments for spinocerebellar degeneration (SCD), a group of neurodegenerative disorders characterized by progressive ataxia. This guide provides a meta-analytic comparison of key clinical studies, delving into their methodologies, quantitative outcomes, and the proposed mechanisms of action to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Efficacy of Protirelin and its Analogs: A Quantitative Comparison
Clinical trials investigating Protirelin tartrate and its analogs, such as rovatirelin (B610565) and taltirelin (B1682926), have shown varied but noteworthy results in improving ataxia symptoms. The primary endpoint in many of these studies has been the change in scores on validated ataxia rating scales, most notably the Scale for the Assessment and Rating of Ataxia (SARA).
A landmark double-blind, placebo-controlled study in 1983 involving 254 patients with SCD demonstrated that intramuscular injections of TRH tartrate (0.5 mg and 2 mg daily for two weeks) resulted in significant improvements in 'global improvement rating' and 'ataxia improvement rating' compared to placebo.[1][2] Specifically, the 2 mg dose showed significant efficacy in improving standing, gait, speech, and writing.[1][2]
More recently, two phase 3, multicenter, randomized, double-blind, placebo-controlled studies (KPS1301 and KPS1305) evaluated the efficacy of rovatirelin, another TRH analog. While neither study individually met its primary endpoint of a significant change in SARA total scores, a pooled analysis of 278 patients revealed a statistically significant reduction in the SARA total score for the rovatirelin 2.4 mg group compared to placebo (-1.64 vs -1.03, p=0.029).[3][4]
Another TRH analog, taltirelin hydrate, was assessed in a randomized controlled trial with 149 SCD patients. The study found a significant difference in the change of the Korean version of the SARA (K-SARA) score at 24 weeks between the taltirelin group (5 mg, twice daily) and the control group (-0.51 vs 0.36, p=0.0321).[5]
The following table summarizes the key quantitative outcomes from these studies.
| Study | Drug (Dosage) | N (Treated/Placebo) | Primary Outcome Measure | Change from Baseline (Drug vs. Placebo) | P-value | Key Adverse Events |
| Sobue et al. (1983)[1][2] | This compound (2 mg/day IM) | 254 (total) | Global & Ataxia Improvement Ratings | Statistically significant improvement | < 0.05 | Headache, feeling febrile, nausea (50% on 2mg)[1][2] |
| Pooled Analysis (KPS1301 & KPS1305)[3] | Rovatirelin (2.4 mg/day oral) | 140 / 138 | Change in SARA Total Score | -1.64 vs -1.03 | 0.029 | Nausea, weight loss, anorexia (≥5%)[4] |
| Shimizu et al. (2020)[6] | This compound (2 mg/day IV) | 18 (single arm) | Change in SARA Score | Significant improvement | 0.005 | Not detailed |
| Lee et al. (2024)[5] | Taltirelin Hydrate (10 mg/day oral) | 149 (total) | Change in K-SARA Score at 24 weeks | -0.51 vs 0.36 | 0.0321 | Not detailed |
Experimental Protocols and Methodologies
The methodologies employed in these studies, while all aiming to assess the efficacy of TRH analogs, have varied in their design, duration, and patient populations.
The 1983 study by Sobue and colleagues was a two-week, double-blind, placebo-controlled trial.[1][2] Patients with a clinical diagnosis of SCD were randomized to receive daily intramuscular injections of 0.5 mg or 2 mg of TRH tartrate, or a placebo.[1] The primary endpoints were subjective, relying on 'global improvement' and 'ataxia improvement' ratings.[1] It is important to note that this study was conducted before the advent of genetic testing for specific SCA subtypes and did not use currently validated ataxia scales.[1]
The more recent rovatirelin phase 3 trials (KPS1301 and KPS1305) were multicenter, randomized, double-blind, and placebo-controlled.[3] KPS1301 enrolled 411 patients with truncal ataxia, while KPS1305 enrolled 241 patients with both truncal and limb ataxia.[3] The treatment period was 24 to 28 weeks, with a primary endpoint of the change in the total SARA score.[3] These studies included patients with genetically confirmed SCA6, SCA31, or cortical cerebellar atrophy.[3]
The study by Shimizu and colleagues involved 18 SCD patients who received intravenous injections of 2 mg/day of this compound for 14 days.[6] This open-label study assessed changes in SARA scores and performance on a prism adaptation task before and after treatment.[6]
The taltirelin study was a 24-week, randomized, controlled trial that enrolled 149 patients with both hereditary and nonhereditary SCD.[5] The primary endpoint was the change in the K-SARA score.[5]
Visualizing the Research Process and Mechanism of Action
To better understand the flow of a meta-analysis and the proposed biological activity of Protirelin, the following diagrams have been generated.
Caption: A typical workflow for a meta-analysis of clinical trials.
Caption: Proposed signaling pathway of Protirelin (TRH) in neurons.
Mechanism of Action of this compound
The precise mechanism by which Protirelin and its analogs alleviate ataxic symptoms is not fully elucidated, but it is believed to involve multiple actions within the central nervous system (CNS).[1] Protirelin is a synthetic tripeptide that mimics the endogenous thyrotropin-releasing hormone (TRH).[7] TRH receptors are widely distributed throughout the brain, including the cerebellum.[8][9]
The primary signaling pathway initiated by TRH binding to its G protein-coupled receptors involves the activation of phospholipase C, leading to an increase in intracellular calcium and activation of protein kinase C.[10] This cascade can modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are crucial for mood and motor control.[7]
Furthermore, TRH and its analogs are suggested to have neuroprotective effects.[4][11] These may be mediated by increasing cerebral blood flow, restoring cellular bioenergetics, and potentially through anti-apoptotic pathways.[10][11] Some studies also indicate that TRH can directly affect the excitability of spinal motor neurons.[12]
Conclusion and Future Directions
The available evidence from a collection of clinical trials suggests that this compound and its more stable analogs can offer a modest but statistically significant symptomatic improvement in patients with spinocerebellar degeneration. The pooled analysis of the rovatirelin studies and the positive results from the taltirelin trial provide the most robust recent evidence. However, the effect sizes are generally small, and adverse effects, though typically not severe, are common.
For researchers and drug development professionals, these findings underscore the potential of targeting the TRH receptor system in SCD. Future research should focus on developing analogs with improved efficacy and tolerability profiles. Furthermore, well-designed, large-scale clinical trials with standardized outcome measures are crucial to definitively establish the role of this class of drugs in the management of spinocerebellar ataxias. Identifying biomarkers that can predict treatment response would also be a significant advancement in personalizing therapy for SCD patients.
References
- 1. Current and emerging treatment modalities for spinocerebellar ataxias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlled trial of thyrotropin releasing hormone tartrate in ataxia of spinocerebellar degenerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Efficacy and Safety of Taltirelin Hydrate in Patients With Ataxia Due to Spinocerebellar Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of thyrotropin releasing hormone (TRH) on motor execution and motor adaptation process in patients with spinocerebellar degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Protirelin? [synapse.patsnap.com]
- 8. corepeptides.com [corepeptides.com]
- 9. Effect of rovatirelin in patients with cerebellar ataxia: two randomised double-blind placebo-controlled phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Biochemical and physiological insights into TRH receptor-mediated signaling [frontiersin.org]
- 11. TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Mechanism of action of this compound (TRH-T) on spinal motor neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Protirelin Tartrate: A Procedural Guide for Laboratory Professionals
The proper disposal of Protirelin tartrate, a synthetic thyrotropin-releasing hormone analog, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. For researchers and drug development professionals, adherence to established protocols prevents environmental contamination and ensures a safe working environment. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound waste.
Regulatory Framework
The disposal of pharmaceutical and chemical waste in the United States is governed by several key agencies. The Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1] Many states have their own regulations that can be more stringent than federal laws.[1] For laboratory settings, it is crucial to coordinate with the institution's Environmental Health and Safety (EHS) department, which will be aligned with all federal, state, and local regulations.[2][3]
This compound is not typically classified as a federally-listed hazardous waste under RCRA, nor is it regulated as a controlled substance by the Drug Enforcement Administration (DEA).[4][5] However, some Safety Data Sheets (SDS) indicate that it is suspected of damaging fertility and is toxic to aquatic life with long-lasting effects, underscoring the need for careful, professional disposal rather than common trash or sewer systems.[6]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard procedure for managing this compound waste, from generation to final disposal, within a research or laboratory environment.
Step 1: Waste Identification and Segregation
-
Identify all waste streams: This includes pure, unused this compound powder, expired stock, solutions containing the peptide, contaminated labware (e.g., vials, pipette tips, gloves), and any personal protective equipment (PPE) with significant contamination.[2]
-
Segregate waste at the source: Do not mix this compound waste with general trash, biohazardous waste, or other chemical waste streams unless explicitly permitted by your institution's EHS department.[2] Collect all materials associated with this compound use in a designated hazardous waste container.[2][3]
Step 2: Proper Containerization and Labeling
-
Use approved waste containers: Collect solid waste (powder, contaminated vials, PPE) and liquid waste (solutions) in separate, designated, and sealable containers.[3] These containers must be chemically compatible, leak-proof, and have a secure lid.[4]
-
Label containers clearly: All waste containers must be accurately labeled. The label should include:
-
The words "Hazardous Waste" (or as required by your institution).
-
The full chemical name: "this compound Waste".
-
The specific contents and concentrations (e.g., "Aqueous solution," "Contaminated labware").
-
The date accumulation started.
-
The associated hazards (e.g., "Toxic," "Reproductive Hazard").
-
Step 3: Storage and Accumulation
-
Store waste in a designated area: Keep waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, away from general traffic, and clearly marked.
-
Keep containers closed: Waste containers must remain sealed at all times except when adding waste.[7]
Step 4: Final Disposal Coordination
-
Consult your EHS department: Your institution's Environmental Health and Safety office is the primary resource for final disposal procedures.[2][8] They will provide specific guidance and arrange for the pickup and disposal by a licensed hazardous waste contractor.
-
Follow institutional protocols: Adhere strictly to your facility's established protocols for waste pickup requests and documentation.[2]
-
Recommended Disposal Method: The standard and recommended method for destroying pharmaceutical and chemical waste like this compound is incineration at a permitted facility.[7][9][10] One Safety Data Sheet specifically advises dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and exhaust system.[7] Never dispose of this compound down the drain or in the regular trash.[2][7]
The following diagram outlines the decision-making workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
Summary of Key Disposal Data
| Waste Type | Container Requirement | Disposal Method | Regulatory Oversight |
| Solid this compound Waste (powder, contaminated labware, PPE) | Labeled, sealed, chemically compatible container for hazardous waste.[3] | Incineration via a licensed hazardous waste contractor.[7] | EPA, State/Local Agencies, Institutional EHS.[2][9] |
| Liquid this compound Waste (solutions) | Labeled, sealed, leak-proof container for hazardous liquid waste.[3] | Incineration via a licensed hazardous waste contractor.[7] | EPA, State/Local Agencies, Institutional EHS.[2][9] |
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, upholding their commitment to workplace safety, environmental protection, and regulatory compliance.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. peptide24.store [peptide24.store]
- 3. benchchem.com [benchchem.com]
- 4. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 5. fishersci.ie [fishersci.ie]
- 6. NIBSC - Peptide Storage [nibsc.org]
- 7. biosynth.com [biosynth.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Personal protective equipment for handling Protirelin tartrate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Protirelin tartrate. The following procedural steps and operational plans are designed to ensure a safe laboratory environment and proper disposal of materials.
This compound, a synthetic analogue of thyrotropin-releasing hormone (TRH), requires careful handling to avoid potential exposure.[1] While it is not classified as hazardous, adherence to standard laboratory safety protocols is essential.[2]
Personal Protective Equipment (PPE)
The consistent use of appropriate personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Standard/Specification | Purpose |
| Eye Protection | Safety glasses or chemical safety goggles | OSHA compliant | To prevent eye contact with dust or splashes.[2] |
| Hand Protection | Compatible chemical-resistant gloves | ASTM D6978 (for chemotherapy gloves) or equivalent | To prevent skin contact.[2][3] |
| Body Protection | Laboratory coat or chemical-resistant gown | Poly-coated gowns offer good resistance | To prevent contamination of personal clothing.[2][3] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | N95 or higher | Required when there is a risk of inhaling dust or aerosols, especially during spill cleanup.[2][3] |
Standard Operating Procedure for Handling
Adherence to a strict handling protocol minimizes the risk of exposure and contamination.
-
Preparation :
-
Ensure adequate ventilation in the work area.[4]
-
Designate a specific area for handling this compound.
-
Assemble all necessary equipment and PPE before starting work.
-
-
Handling :
-
Post-Handling :
Spill Response Plan
In the event of a spill, a prompt and organized response is critical to contain the material and decontaminate the area.
-
Immediate Actions :
-
Spill Cleanup :
-
Don the appropriate PPE, including double gloves, a gown, eye protection, and a respirator if dealing with powder.[7]
-
For powdered spills, gently cover with a damp absorbent pad to avoid creating dust.[6][8]
-
For liquid spills, cover with an absorbent material.[6]
-
Carefully collect the absorbed material and any broken glass with tongs or a scoop and place it into a labeled, sealable hazardous waste bag.[5][6]
-
Clean the spill area three times with a detergent solution, followed by a water rinse.[5]
-
Dispose of all contaminated materials, including PPE, in the designated hazardous waste container.[6]
-
Caption: Workflow for cleaning up a this compound spill.
Disposal Plan
Proper disposal of unused this compound and contaminated waste is crucial to prevent environmental contamination.
-
Unused Product :
-
Do not dispose of down the drain or in the regular trash.
-
Mix the this compound with an undesirable substance like used coffee grounds or cat litter to render it unusable.[9][10]
-
Place the mixture in a sealed container, such as a resealable plastic bag.[9]
-
Dispose of the sealed container in the trash.[9]
-
-
Contaminated Labware and PPE :
-
All disposable items that have come into contact with this compound, including gloves, absorbent pads, and labware, should be considered chemical waste.
-
Place these items in a clearly labeled, sealed hazardous waste container.[6]
-
Arrange for disposal through your institution's environmental health and safety office.[5]
-
References
- 1. Protirelin | C16H22N6O4 | CID 638678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. gerpac.eu [gerpac.eu]
- 4. fishersci.ie [fishersci.ie]
- 5. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
- 6. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 7. physicianforum.nm.org [physicianforum.nm.org]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. fda.gov [fda.gov]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
